Product packaging for 4-Bromo-2-fluorothiophenol(Cat. No.:CAS No. 174414-93-8)

4-Bromo-2-fluorothiophenol

Cat. No.: B183962
CAS No.: 174414-93-8
M. Wt: 207.07 g/mol
InChI Key: KENIDQSHNHNYOY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorothiophenol is a useful research compound. Its molecular formula is C6H4BrFS and its molecular weight is 207.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFS B183962 4-Bromo-2-fluorothiophenol CAS No. 174414-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENIDQSHNHNYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626342
Record name 4-Bromo-2-fluorobenzene-1-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174414-93-8
Record name 4-Bromo-2-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174414-93-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-fluorothiophenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-fluorothiophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound of interest in chemical synthesis and potentially in drug development. This document summarizes its known physical and chemical characteristics, structural information, and safety and handling guidelines.

Chemical Structure and Identification

This compound is a substituted aromatic thiol. The structural details and identifiers are crucial for accurate documentation and use in a research context.

Table 1: Structural and Identification Data

IdentifierValue
IUPAC Name 4-bromo-2-fluorobenzenethiol[1]
Synonyms 4-Bromo-2-fluorobenzenethiol, 2-fluoro-4-bromothiophenol[1][2]
CAS Number 174414-93-8[2][3][4]
Molecular Formula C₆H₄BrFS[2][3][4]
SMILES C1=CC(=C(C=C1Br)F)S[1]
InChI InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[1]
InChIKey KENIDQSHNHNYOY-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 207.06 g/mol [3][4]
Exact Mass 205.92011 Da[1]
Physical State Liquid[2]
Melting Point No data available[2]
Boiling Point No data available[2]
Density No data available
Solubility No data available[2]
LogP 2.9 (Computed)[1]

Experimental Data and Protocols

General Synthesis Approach

The synthesis of substituted thiophenols often involves the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for this compound could start from 4-bromo-2-fluoroaniline. This would typically involve diazotization followed by the introduction of a sulfonyl chloride group, and subsequent reduction to the thiol.

Below is a conceptual workflow for a potential synthesis route.

G Conceptual Synthesis Workflow for this compound A 4-Bromo-2-fluoroaniline B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C D Sulfonylation (SO2, CuCl2) C->D E 4-Bromo-2-fluorobenzenesulfonyl chloride D->E F Reduction (e.g., Zn, H2SO4) E->F G This compound F->G

Caption: A potential synthetic pathway for this compound.

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for this compound are not available in the searched sources. For reference, the IR spectra of related compounds like 4-bromothiophenol (B107966) and 4-fluorothiophenol (B130044) show characteristic S-H stretching vibrations, typically in the range of 2550-2600 cm⁻¹, and C-S stretching, as well as aromatic C-H and C=C vibrations.[5][6]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

Table 3: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed[1][2]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1][2]

Handling:

  • Use only in a well-ventilated area or outdoors.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing fumes, mist, spray, and vapors.[2]

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store in a dry, cool, and well-ventilated area.[2]

  • Keep the container tightly closed.

  • The compound is noted to be air-sensitive, and storage under an inert gas is recommended.[2]

  • Store at 4°C under nitrogen.[4]

First Aid:

  • If swallowed: Rinse mouth. Get medical help.[2]

  • If on skin: Wash with plenty of water.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Applications in Research and Development

While specific applications are not extensively documented, this compound serves as a laboratory chemical for scientific research and development.[2] Its structure, featuring bromo, fluoro, and thiol functional groups, makes it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical compounds and other biologically active molecules. The synthesis of a related compound, 4-bromo-2-fluorobiphenyl (B126189), is noted for its use in preparing non-steroidal anti-inflammatory drugs.[7]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorothiophenol

This technical whitepaper provides a comprehensive overview of the known physical properties of this compound (CAS No. 174414-93-8). The information is compiled for professionals in research and development who require accurate physical and chemical data for experimental design, computational modeling, and process development.

Introduction

This compound is a halogenated aromatic thiol compound of interest in organic synthesis and pharmaceutical development. Its unique substitution pattern, featuring bromine, fluorine, and a thiol group, makes it a versatile building block for creating more complex molecules with potential biological activity. An accurate understanding of its physical properties is fundamental to its application in laboratory and industrial settings.

Molecular and Chemical Identity

The fundamental identifiers and structural information for this compound are summarized below.

IdentifierValue
CAS Number 174414-93-8[1][2][3][4]
Molecular Formula C₆H₄BrFS[1][3][4]
Molecular Weight 207.06 g/mol [4]
Synonyms 4-Bromo-2-fluorobenzenethiol, 2-Fluoro-4-bromothiophenol[1][3][4]
InChI Key KENIDQSHNHNYOY-UHFFFAOYSA-N[1][3]
SMILES SC1=CC=C(Br)C=C1F[4]

Tabulated Physical Properties

Quantitative physical property data is crucial for predicting the behavior of a compound in various experimental conditions. The following table summarizes the available data for this compound. It is important to note that key experimental values such as melting and boiling points are not consistently reported in publicly available literature, with some safety data sheets explicitly stating "No data available"[5]. The data presented are primarily computed properties.

PropertyValueNotes
Physical State Liquid[5]-
Molecular Mass 207.06 g/mol [5]-
Exact Mass 205.92011 Da[1]Computed by PubChem 2.2[1]
Melting Point No data available[5]-
Boiling Point No data available[5]-
Density No data available[5]-
Solubility No data available[5]While specific data for this compound is unavailable, related compounds like 4-Fluorothiophenol are soluble in organic solvents such as ethyl acetate, DMSO, dichloromethane, and chloroform, but insoluble in water[6]. Similar solubility characteristics can be anticipated.
XLogP3-AA 2.9[1]A computed measure of lipophilicity[1].
Hydrogen Bond Donor Count 1[1]Computed by Cactvs 3.4.8.18[1].
Hydrogen Bond Acceptor Count 2[1]Computed by Cactvs 3.4.8.18[1].
Topological Polar Surface Area 1 Ų[1]Computed by Cactvs 3.4.8.18[1].

Experimental Protocols for Property Determination

Given the absence of published experimental data for several key physical properties, this section outlines standard methodologies for their determination. These protocols serve as a guide for researchers aiming to characterize this compound.

G cluster_0 Workflow for Physical Property Determination A Sample Acquisition & Purity Check (e.g., NMR, GC-MS) B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Distillation / Siwoloboff Method) A->C D Density Measurement (Pycnometer Method) A->D E Solubility Assessment (Solvent Screening) A->E F Data Compilation & Analysis B->F C->F D->F E->F

Caption: Workflow for the experimental determination of key physical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or similar digital device).

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Boiling Point Determination (Microscale/Siwoloboff Method)
  • Sample Preparation: A small volume (0.5-1 mL) of the liquid is placed in a small test tube.

  • Apparatus: A short piece of capillary tubing, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in an oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.

Solubility Assessment
  • Solvent Selection: A range of standard laboratory solvents of varying polarity are selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Solubility is determined by visual inspection. The sample is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount that dissolves. For quantitative analysis, techniques like HPLC can be used to measure the concentration of the saturated solution.

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is noted to be air-sensitive, and storage under an inert gas like nitrogen is recommended[5].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[5][7].

  • Safety: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[1][5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[5].

Logical Relationships in Physical Property Analysis

The physical properties of a molecule are interconnected and dictated by its structure. Understanding these relationships is key for predictive chemistry and process design.

G Structure Molecular Structure (C6H4BrFS) IntermolForces Intermolecular Forces (van der Waals, Dipole-Dipole) Structure->IntermolForces determines MW Molecular Weight (207.06 g/mol) Structure->MW Polarity Polarity / Lipophilicity (XLogP3 = 2.9) Structure->Polarity BP Boiling Point (No Data) IntermolForces->BP MP Melting Point (No Data) IntermolForces->MP MW->BP Density Density (No Data) MW->Density Solubility Solubility (No Data) Polarity->Solubility

Caption: Interrelationships between molecular structure and physical properties.

This diagram illustrates how the fundamental molecular structure and weight of this compound influence its intermolecular forces and polarity. These, in turn, are the primary determinants for macroscopic physical properties like boiling point, melting point, and solubility. The high computed XLogP3 value suggests significant lipophilicity, which would predict low solubility in water and good solubility in nonpolar organic solvents[1].

Conclusion

This guide consolidates the available physical property data for this compound. While key identifiers and computed properties are well-documented, a notable gap exists in the experimental data for fundamental properties such as melting point, boiling point, and density. The provided standard protocols offer a clear path for researchers to determine these values, enabling more precise and effective use of this compound in synthesis and drug development.

References

4-Bromo-2-fluorothiophenol molecular weight and formula C6H4BrFS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-2-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic thiol compound of significant interest in medicinal chemistry and drug development. The presence of both bromine and fluorine atoms imparts unique electronic and steric properties that are valuable for designing novel therapeutic agents. Bromine can serve as a heavy atom for X-ray crystallography and a site for further chemical modification, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a lead compound. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for this compound, serving as a critical resource for researchers in the field.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction setup, and computational modeling.

PropertyValue
Molecular Formula C₆H₄BrFS
Molecular Weight 207.06 g/mol
CAS Number 174414-93-8
Appearance Data not consistently available (typical for thiols: colorless to pale yellow liquid or solid)
Purity (typical) ≥97% - 99%
Storage Conditions Store at 4°C under a nitrogen atmosphere
XLogP3 2.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Role in Drug Discovery

While specific signaling pathways involving this compound are not extensively documented, its utility lies in its role as a versatile building block in fragment-based drug discovery (FBDD). The fluorophenyl group is a common motif in pharmaceuticals, and the additional bromo and thio- functionalities provide reactive handles for library synthesis and bioconjugation.

The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, providing a means to covalently link to proteins or other molecules.

Below is a logical workflow illustrating the role of a functionalized intermediate like this compound in a typical drug discovery process.

G cluster_0 Fragment-Based Drug Discovery (FBDD) A Fragment Library Screening (e.g., via 19F-NMR) B Hit Identification (Fragment with weak binding) A->B D Fragment Elaboration (Structure-Activity Relationship) B->D C Intermediate Synthesis (e.g., this compound) C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: FBDD workflow using a key intermediate.

Experimental Protocols

Synthesis Protocol

The synthesis of substituted thiophenols can often be achieved by the reduction of the corresponding sulfonyl chloride or disulfide. The following protocol is a representative method adapted from procedures for analogous compounds, such as 4-fluorothiophenol (B130044), and involves the reduction of a disulfide intermediate.[2][3][4]

Reaction: Reduction of 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

Materials:

  • 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (or Isopropanol (B130326)/Water mixture)

  • Aqueous Sodium Hydroxide (e.g., 4M NaOH)

  • Hydrochloric Acid (e.g., 6M HCl)

  • Nitrogen gas supply

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere, as thiols can be sensitive to oxidation.

  • Dissolution: Dissolve 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide in a suitable solvent system (e.g., methanol or a mixture of isopropanol and water) in the reaction flask.[3][4]

  • Reducer Preparation: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide. The basic solution helps to stabilize the NaBH₄.[4]

  • Reduction: Heat the disulfide solution to a gentle reflux (e.g., 70-80°C).[3] Add the NaBH₄ solution dropwise via a dropping funnel over a period of 1-2 hours. The initial yellow color of the disulfide solution should fade as the reaction proceeds.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add hydrochloric acid to quench any unreacted NaBH₄ and to neutralize the sodium thiophenolate salt, adjusting the pH to approximately 1-2.[3] This will protonate the thiolate to form the free thiol, this compound, which may separate as an oily lower layer.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G A Dissolve Disulfide in Solvent B Heat to Reflux (70-80°C) A->B C Dropwise Addition of NaBH4 Solution B->C D Stir at Reflux (2-3 hours) C->D E Cool to RT & Acidify (pH 1-2) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Crude Product G->H

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

The crude product from synthesis requires purification to remove impurities and byproducts, followed by analytical characterization to confirm its identity and purity.

Purification Protocol (Vacuum Distillation):

  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound into the distillation flask.

  • Slowly reduce the pressure and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point for the compound under the given pressure. Thiols often have a strong, unpleasant odor, so the distillation should be performed in a well-ventilated fume hood.[5]

Analysis Protocol (HPLC): A High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment based on general protocols for thiophenol analysis.[6][7]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the purified this compound of known concentration in the mobile phase.

    • Inject the standard to determine the retention time.

    • Inject the sample solution.

    • Purity is determined by the area percentage of the main peak in the chromatogram.

Analysis Protocol (¹H and ¹⁹F NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.6 ppm) with splitting patterns corresponding to the protons on the substituted benzene (B151609) ring. A signal for the thiol proton (-SH) may also be observed, though its chemical shift can be variable and it may be broad.

  • ¹⁹F NMR: This is a powerful technique for fluorine-containing compounds.[1] A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][8]

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed
Acute Toxicity (Dermal) H312: Harmful in contact with skin
Acute Toxicity (Inhalation) H332: Harmful if inhaled
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Other Hazards Stench

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]

  • Handling: Avoid breathing fumes, vapor, or mist. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

A Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorothiophenol is a substituted aromatic thiol of interest in synthetic chemistry and materials science. Its structure combines a bromine atom, a fluorine atom, and a thiol group on a benzene (B151609) ring, leading to a unique electronic and chemical profile. Accurate spectroscopic characterization is essential for its identification and quality control. This document outlines the predicted spectroscopic data and provides generalized experimental protocols for its acquisition.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide key information. The predictions below are based on additive chemical shift rules and data from analogous compounds such as 4-bromothiophenol (B107966) and 4-fluorothiophenol.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the thiol proton. The chemical shifts (δ) are predicted relative to tetramethylsilane (B1202638) (TMS) in a solvent like CDCl₃.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
SH3.5 - 4.5s (broad)-
H-37.20 - 7.30ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2
H-57.35 - 7.45dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2
H-67.05 - 7.15tJ(H-H) ≈ 8-9
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will appear as a doublet with a large coupling constant.

CarbonPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹JCF, Hz)
C-1125 - 130d~5-10
C-2160 - 164d~245-255
C-3117 - 121d~20-25
C-4118 - 122s-
C-5134 - 138s-
C-6128 - 132d~3-5
Predicted ¹⁹F NMR Data

The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift is reported relative to CFCl₃.

NucleusPredicted δ (ppm)
F-105 to -115
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

  • Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A reference compound like CFCl₃ is used externally or internally for chemical shift calibration.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-S, C-F, C-Br, and aromatic C-H and C=C bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Bond VibrationIntensity
~3100Aromatic C-H stretchMedium
~2550S-H stretchWeak
~1580, ~1470Aromatic C=C stretchMedium-Strong
~1250C-F stretchStrong
~1050C-S stretchMedium
~820C-H out-of-plane bend (Aromatic)Strong
~600-500C-Br stretchStrong
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

For this compound (C₆H₄BrFS), the fragmentation pattern under electron ionization (EI) is predicted. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

m/z (mass/charge)Predicted FragmentNotes
206/208[C₆H₄BrFS]⁺•Molecular ion (M⁺•), showing the isotopic pattern for one bromine atom.
127[M - Br]⁺Loss of a bromine radical.
173/175[M - SH]⁺Loss of a sulfhydryl radical.
99[C₆H₄F]⁺Loss of Br and S.
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Use a split/splitless injector.

    • Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., initial temperature of 60°C, ramped to 280°C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A typical scan range would be m/z 40-400 to detect the molecular ion and relevant fragments.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR, DCM for GC-MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern Molecular Weight MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure G cluster_structure This compound cluster_data Spectroscopic Data Structure C1-S C2-F C3-H C4-Br C5-H C6-H NMR NMR (δ, J, Multiplicity) Structure:c1->NMR S-H, C-H Structure:c2->NMR C-F coupling Structure:c3->NMR Aromatic Protons Structure:c5->NMR Aromatic Protons Structure:c6->NMR Aromatic Protons IR IR (Vibrational Frequencies) Structure->IR Functional Groups (S-H, C-F, C-Br, C=C) MS MS (Molecular Ion & Fragments) Structure:c4->MS Isotopic Pattern (M, M+2) Structure->MS Fragmentation Pattern

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-fluorobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-2-fluorobenzenethiol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this compound and its derivatives.

Summary of Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 4-bromo-2-fluorobenzenethiol. This data is based on established principles of NMR spectroscopy and analysis of related chemical structures. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency used.

Table 1: ¹H NMR Spectral Data of 4-Bromo-2-fluorobenzenethiol

Protons (H)Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.35 - 7.55dd³J(H3-H5) ≈ 2.5, ⁴J(H3-F) ≈ 4.5
H-57.15 - 7.35ddd³J(H5-H6) ≈ 8.5, ³J(H5-H3) ≈ 2.5, ⁴J(H5-F) ≈ 8.5
H-67.00 - 7.20t³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5
SH3.50 - 4.50s-

Table 2: ¹³C NMR Spectral Data of 4-Bromo-2-fluorobenzenethiol

Carbon AtomChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1 (C-S)120 - 125d²J(C1-F) ≈ 15-20
C-2 (C-F)160 - 165d¹J(C2-F) ≈ 240-250
C-3130 - 135d³J(C3-F) ≈ 3-5
C-4 (C-Br)110 - 115d⁴J(C4-F) ≈ 3-5
C-5128 - 133d³J(C5-F) ≈ 8-10
C-6115 - 120d²J(C6-F) ≈ 20-25

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra of 4-bromo-2-fluorobenzenethiol is outlined below. Adherence to this protocol will ensure reproducibility and accuracy of the obtained data.

1. Sample Preparation

  • Sample Purity: Ensure the 4-bromo-2-fluorobenzenethiol sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of 5-20 mg of the analyte in approximately 0.6 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

  • Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution. Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Structural Assignment and Spectral Interpretation

The chemical structure of 4-bromo-2-fluorobenzenethiol with the numbering of the hydrogen and carbon atoms is depicted below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of 4-Bromo-2-fluorobenzenethiol with atom numbering.

The interpretation of the NMR spectra relies on the analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

  • ¹H NMR Spectrum:

    • The aromatic region will show three distinct signals corresponding to H-3, H-5, and H-6.

    • The fluorine atom at position 2 will cause splitting of the adjacent proton signals (H-3 and H-6) and also through-space coupling to H-5.

    • The bromine atom at position 4 will primarily influence the chemical shifts of the neighboring protons.

    • The thiol proton (SH) will typically appear as a singlet, although its chemical shift can be variable and it may exchange with residual water in the solvent.

  • ¹³C NMR Spectrum:

    • The spectrum will display six signals for the six carbon atoms of the benzene (B151609) ring.

    • The most significant feature will be the large one-bond coupling constant (¹J) between C-2 and the directly attached fluorine atom, resulting in a doublet for the C-2 signal.

    • Smaller two-bond (²J), three-bond (³J), and four-bond (⁴J) C-F couplings will also be observed for the other carbon atoms, leading to their appearance as doublets.

    • The carbon atoms attached to the electronegative bromine (C-4) and sulfur (C-1) will have characteristic chemical shifts.

The following diagram illustrates the key through-bond coupling relationships that determine the multiplicities of the signals in the ¹H NMR spectrum.

G cluster_protons Protons cluster_couplings Coupling Interactions H3 H-3 J_H3_H5 ³J(H3-H5) H3->J_H3_H5 J_H3_F ⁴J(H3-F) H3->J_H3_F H5 H-5 H5->J_H3_H5 J_H5_H6 ³J(H5-H6) H5->J_H5_H6 J_H5_F ⁴J(H5-F) H5->J_H5_F H6 H-6 H6->J_H5_H6 J_H6_F ³J(H6-F) H6->J_H6_F F F F->J_H3_F F->J_H5_F F->J_H6_F

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4-Bromo-2-fluorobenzenethiol.

This comprehensive guide provides the foundational knowledge for the analysis of the ¹H and ¹³C NMR spectra of 4-bromo-2-fluorobenzenethiol. By following the detailed experimental protocols and utilizing the provided spectral data and interpretation guidelines, researchers can confidently characterize this important chemical compound.

An In-depth Technical Guide to 4-Bromo-2-fluorothiophenol: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and known properties of 4-Bromo-2-fluorothiophenol (CAS No: 174414-93-8). The information is intended for use by trained professionals in laboratory and drug development settings.

Chemical Identity and Physical Properties

This compound, also known as 4-bromo-2-fluorobenzenethiol, is a halogenated aromatic thiol compound.[1][2][3] Its chemical structure and key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄BrFS[1][2][4]
Molecular Weight 207.06 g/mol [4][5]
CAS Number 174414-93-8[1][2][4]
Appearance Not explicitly stated, related compounds are liquids or crystals.
Boiling Point Data not available
Melting Point Data not available
Purity ≥97%[4]
Storage Temperature 4°C, stored under nitrogen[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07

Source: SynQuest Labs Safety Data Sheet[1][2]

Precautionary Statements:

Prevention:

  • P261: Avoid breathing fumes, mist, spray, and vapors.[1][4]

  • P264: Wash skin thoroughly after handling.[1][4]

  • P270: Do not eat, drink or smoke when using this product.[1][4]

  • P271: Use only outdoors or in a well-ventilated area.[1][4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Response:

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P317: Get medical help.[4]

  • P330: Rinse mouth.[4]

  • P332+P317: If skin irritation occurs: Get medical help.[4]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[4]

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

Disposal:

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[4][6] Wear suitable protective clothing, including gloves and eye/face protection.[4][6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] It is recommended to store at 4°C under a nitrogen atmosphere.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is required.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. Get immediate medical advice/attention.[1]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[1]

Accidental Release Measures: For spills, evacuate unnecessary personnel and ensure adequate ventilation.[1] For small spills, use a dry chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1] Use explosion-proof equipment.[1] Sweep or shovel spills into an appropriate container for disposal.[1]

Fire and Explosion Hazards

  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

  • Fire Hazards: Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1][2]

  • Explosion Hazard: There is a risk of explosion if heated under confinement.[1][2] Use water spray or fog to cool exposed containers.[1][2]

Reactivity and Stability

  • Chemical Stability: The product is stable under normal handling and storage conditions.[1]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[1][6]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, hazardous decomposition products may include carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1]

Experimental Protocols

A plausible, though unverified, general workflow for its synthesis could involve the following steps. This is a hypothetical procedure and should be adapted and optimized with appropriate laboratory safety reviews and small-scale trials.

Generalized Synthetic Workflow (Hypothetical):

  • Starting Material: A potential starting material could be 4-bromo-2-fluorobenzenesulfonyl chloride.

  • Reduction: The sulfonyl chloride would be reduced to the corresponding thiol. This is often achieved using reducing agents like zinc and an acid, or sodium borohydride.

  • Work-up: The reaction mixture would then be worked up to isolate the crude product. This typically involves extraction and washing to remove impurities and unreacted reagents.

  • Purification: The crude this compound would then be purified, commonly through techniques such as distillation under reduced pressure or column chromatography.

Visualizations

Caption: Chemical Structure of this compound.

experimental_workflow start Starting Material (e.g., 4-bromo-2-fluorobenzenesulfonyl chloride) reduction Reduction Reaction start->reduction workup Aqueous Work-up (Extraction & Washing) reduction->workup drying Drying of Organic Phase workup->drying purification Purification (e.g., Distillation or Chromatography) drying->purification product Pure this compound purification->product

Caption: Generalized Experimental Workflow for Thiophenol Synthesis.

safety_decision_tree exposure Exposure to this compound? inhalation Inhalation exposure->inhalation Yes skin_contact Skin Contact exposure->skin_contact Yes eye_contact Eye Contact exposure->eye_contact Yes ingestion Ingestion exposure->ingestion Yes action_inhalation Move to fresh air. Seek immediate medical attention. inhalation->action_inhalation action_skin Wash with soap and water. Seek immediate medical attention. skin_contact->action_skin action_eye Rinse with water for 15 mins. Seek immediate medical attention. eye_contact->action_eye action_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingestion

Caption: Emergency Response Decision Tree for Exposure.

References

4-Bromo-2-fluorothiophenol material safety data sheet (MSDS) highlights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Laboratory Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2-fluorothiophenol (CAS No. 174414-93-8), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling protocols, and emergency procedures, based on globally recognized safety standards.

Identification and Physicochemical Properties

This compound, also known as 4-Bromo-2-fluorobenzenethiol, is a laboratory chemical used in scientific research and development.[1] While specific quantitative data for properties like boiling point, flash point, and density are not consistently available across safety data sheets, its computed properties provide insight into its chemical behavior.

PropertyValueSource
Molecular Formula C6H4BrFSEchemi[2], ChemScene[3]
Molecular Weight 207.06 g/mol ChemScene[3]
CAS Number 174414-93-8SynQuest Labs[1], Echemi[2]
Computed XLogP3-AA 2.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Topological Polar Surface Area 1 ŲPubChem[4]

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory effects.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[2][4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2]

The GHS warning pictogram associated with these hazards is the exclamation mark (GHS07).[1]

The following diagram illustrates the logical flow from material identification to the assignment of appropriate hazard warnings and precautionary statements.

GHS_Classification cluster_0 Hazard Identification cluster_1 Classification & Labeling cluster_2 Preventative Action A Substance: This compound B Review Toxicological Data (Acute Oral, Dermal, Inhalation) A->B C Review Irritation Data (Skin, Eye, Respiratory) A->C D Classify Hazards (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) B->D C->D E Assign Signal Word: 'Warning' D->E F Assign Hazard Statements: H302, H312, H315, H319, H332, H335 D->F G Assign Pictogram: GHS07 (Exclamation Mark) D->G H Define Precautionary Statements (P261, P264, P270, P280, etc.) F->H

GHS Hazard Classification Workflow

Experimental Protocols

The safety data sheets reviewed for this guide cite standardized hazard classifications but do not provide detailed experimental protocols for the toxicological or physicochemical tests conducted. The classifications are based on official and authoritative sources, likely following methodologies established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) or similar national standards. For detailed advice on personal protective equipment, EU CEN Standards such as EN 166 (eye-protection), EN 340 (protective clothing), and EN 149 (respiratory protection) are referenced.[5][6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical upon exposure. The following procedures are recommended.[2][7]

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7]
Skin Contact Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1][2]

This diagram outlines the decision-making process for first responders following a chemical exposure event.

First_Aid_Workflow Start Exposure Event Occurs Route Identify Exposure Route Start->Route Inhalation Inhalation Route->Inhalation Lungs Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Ingestion Ingestion Route->Ingestion Mouth Action_Inhale 1. Move to Fresh Air 2. Keep Comfortable 3. Seek Medical Help Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Plenty of Water 3. Seek Medical Help if Irritation Occurs Skin->Action_Skin Action_Eyes 1. Rinse Cautiously with Water 2. Remove Contact Lenses 3. Continue Rinsing 4. Seek Medical Help if Irritation Persists Eyes->Action_Eyes Action_Ingest 1. Rinse Mouth 2. DO NOT Induce Vomiting 3. Get Immediate Medical Attention Ingestion->Action_Ingest

First-Aid Decision Pathway

Fire-Fighting and Accidental Release Measures

Fire-Fighting

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray appropriate for the surrounding fire.[1]

  • Specific Hazards: Thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1] There is a risk of explosion if the material is heated under confinement.[1]

  • Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release

  • Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation. Do not breathe vapors or spray.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1]

  • Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]

  • Containment and Cleanup: Stop the leak if it is safe to do so. Absorb spills with dry chemical absorbent. For large spills, dike for recovery or use a pump. Use non-sparking, explosion-proof equipment.[1] Collect the material in a suitable container for disposal.[1]

The workflow for managing an accidental release is systematic, prioritizing safety and environmental protection.

Spill_Response Spill Spill Detected Evacuate Evacuate Unnecessary Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill (Stop leak, dike with absorbent) PPE->Contain Cleanup Clean Up (Use non-sparking tools, absorb material) Contain->Cleanup Dispose Dispose of Waste (Collect in sealed containers per regulations) Cleanup->Dispose End Decontaminate Area & Report Dispose->End

Accidental Release Response Workflow

Handling and Storage

Safe Handling

  • Ensure good ventilation of the workstation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if ventilation is inadequate.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage Conditions

  • Store in a dry, cool, and well-ventilated area.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • The material is air-sensitive; store contents under an inert gas.[1]

  • Store locked up.[2]

  • Incompatible Materials: Keep away from strong bases and strong oxidizing agents.[1]

References

Reactivity Profile of the Thiol Group in 4-Bromo-2-fluorothiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiol group in 4-bromo-2-fluorothiophenol. The presence of both an ortho-fluoro and a para-bromo substituent significantly influences the electronic properties of the thiophenol ring, thereby modulating the acidity, nucleophilicity, and oxidation potential of the thiol functional group. This document details the expected reactivity, provides estimated quantitative data, outlines detailed experimental protocols for key transformations, and illustrates relevant reaction pathways. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a substituted aromatic thiol that holds significant potential as a versatile building block in the synthesis of complex organic molecules. The strategic placement of a fluorine atom at the ortho position and a bromine atom at the para position to the thiol group imparts unique reactivity characteristics. The electron-withdrawing nature of these halogens is anticipated to increase the acidity of the thiol proton, enhance its utility in nucleophilic substitution reactions, and influence its behavior in metal-catalyzed cross-coupling reactions. Understanding the nuanced reactivity of this molecule is crucial for its effective application in drug discovery and materials science.

Electronic Effects of Substituents

The reactivity of the thiol group in this compound is primarily governed by the inductive and resonance effects of the fluoro and bromo substituents.

  • Fluorine (ortho): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. However, for halogens, the inductive effect typically dominates. The ortho-position of the fluorine atom can also lead to steric hindrance and potential intramolecular hydrogen bonding with the thiol group.

  • Bromine (para): The bromine atom also exhibits an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its position para to the thiol group allows for effective electronic communication through the π-system of the benzene (B151609) ring.

Overall, the cumulative electron-withdrawing effect of both halogens is expected to decrease the electron density on the sulfur atom and stabilize the corresponding thiolate anion.

Acidity of the Thiol Group (pKa)

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

  • K is the acid dissociation constant of the substituted compound.

  • K₀ is the acid dissociation constant of the unsubstituted compound.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of thiophenols in water, ρ is approximately 2.25.[3]

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

We will use the following Hammett constants:

  • σpara for Bromine: +0.23[3]

  • σortho for Fluorine: +0.05[3]

The pKa of unsubstituted thiophenol is approximately 6.6.

Assuming additivity of the substituent effects:

ΔpKa ≈ -ρ(σp-Br + σo-F) ΔpKa ≈ -2.25 * (0.23 + 0.05) ΔpKa ≈ -2.25 * 0.28 ΔpKa ≈ -0.63

Estimated pKa = pKa(thiophenol) + ΔpKa Estimated pKa ≈ 6.6 - 0.63 Estimated pKa ≈ 5.97

This estimated pKa value, being lower than that of thiophenol, indicates that this compound is a stronger acid due to the electron-withdrawing nature of the halogen substituents.

Reactivity Profile and Key Reactions

The thiol group of this compound is a versatile functional handle that can participate in a variety of chemical transformations.

S-Alkylation (Thioether Formation)

The thiolate anion, readily formed by deprotonation of the thiol with a mild base, is an excellent nucleophile and can undergo S-alkylation with various electrophiles, such as alkyl halides, to form thioethers.

S_Alkylation Thiophenol This compound Thiolate 4-Bromo-2-fluorothiophenolate Thiophenol->Thiolate + Base Thioether 4-Bromo-2-fluorophenyl Alkyl Sulfide Thiolate->Thioether + R-X AlkylHalide R-X (Alkyl Halide) HX HX Base Base (e.g., K2CO3, NaH)

Caption: General scheme for the S-alkylation of this compound.

Experimental Protocol: Synthesis of a 4-Bromo-2-fluorophenyl Alkyl Sulfide

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thioether.

Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. This reaction can be achieved using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air in the presence of a base or a metal catalyst.

Disulfide_Formation Thiophenol 2 x this compound Disulfide Bis(4-bromo-2-fluorophenyl) disulfide Thiophenol->Disulfide + Oxidant Oxidant [O]

Caption: Oxidation of this compound to the corresponding disulfide.

Experimental Protocol: Synthesis of Bis(4-bromo-2-fluorophenyl) disulfide

Materials:

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration. If not, add water to the reaction mixture to precipitate the product.

  • Wash the solid with cold water and dry under vacuum to yield the disulfide. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex molecules. The thiol group may need to be protected (e.g., as a thioether) prior to the cross-coupling reaction to prevent interference with the catalyst.

4.3.1. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage.

Suzuki_Coupling ArylBromide This compound (or protected derivative) Product 4-Aryl-2-fluorothiophenol (or protected derivative) ArylBromide->Product + R-B(OH)2 Catalyst, Base BoronicAcid R-B(OH)2 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3)

Caption: Suzuki-Miyaura coupling of this compound.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected this compound

Materials:

  • Protected this compound (e.g., S-methyl derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the protected this compound, arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene and water).

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

4.3.2. Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[5]

Buchwald_Hartwig ArylBromide This compound (or protected derivative) Product 4-(Dialkylamino)-2-fluorothiophenol (or protected derivative) ArylBromide->Product + R2NH Catalyst, Ligand, Base Amine R2NH Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3)

Caption: Buchwald-Hartwig amination of this compound.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a Protected this compound

Materials:

  • Protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and cesium carbonate to a Schlenk tube.

  • Add the protected this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Applications in Drug Development and Chemical Biology

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The thiophenol moiety is present in various biologically active compounds. The ability to functionalize the thiol group and the aromatic ring allows for the generation of diverse libraries of compounds for screening.

  • Chemical Probes: The reactivity of the thiol group makes it a candidate for use in the development of chemical probes to study biological systems. For instance, it could be incorporated into molecules designed to react with specific cysteine residues in proteins.

  • Metabolic Stability: The presence of fluorine atoms in drug candidates can often enhance metabolic stability and improve pharmacokinetic properties.

Summary of Quantitative Data

PropertyValueMethodReference
Molecular Formula C₆H₄BrFS-[7]
Molecular Weight 207.06 g/mol -[7]
Estimated pKa ~5.97Hammett Equation[1][3]
Hammett Constant (σp-Br) +0.23Experimental[3]
Hammett Constant (σo-F) +0.05Experimental[3]

Conclusion

This compound is a valuable synthetic intermediate with a rich and tunable reactivity profile. The electron-withdrawing nature of the fluoro and bromo substituents increases the acidity of the thiol group, making it a competent nucleophile in its deprotonated form. The thiol group readily undergoes S-alkylation and oxidation, while the bromo substituent provides a handle for a variety of palladium-catalyzed cross-coupling reactions. This combination of reactive sites makes this compound a powerful building block for the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its utilization in a research setting.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects in 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic properties of 4-Bromo-2-fluorothiophenol, focusing on the electron-withdrawing effects of its halogen substituents. This molecule is of interest in medicinal chemistry and materials science, where understanding its electronic landscape is crucial for predicting reactivity, acidity, and intermolecular interactions.

Introduction to Electron-Wthdrawing Effects

An electron-withdrawing group (EWG) is an atom or functional group that draws electron density from neighboring atoms towards itself.[1] This influence is primarily exerted through two fundamental mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the intrinsic electronegativity of an atom or group. Highly electronegative substituents pull electron density along the sigma bond framework, acidifying nearby protons and influencing the reactivity of the molecule. The effect weakens with distance.[1]

  • Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of pi (π) electrons across a conjugated system. Electron-withdrawing groups with pi-acceptor capabilities exhibit a -M effect, while groups with lone pairs that can be donated into a pi-system exhibit a +M effect.

In this compound, the benzene (B151609) ring is substituted with a fluorine atom at the ortho position, a bromine atom at the para position, and a thiol group (-SH) at position 1. Both fluorine and bromine are highly electronegative and are expected to exert strong electron-withdrawing inductive effects.

Analysis of Substituents in this compound

The electronic character of this compound is determined by the interplay of the inductive and resonance effects of its three substituents.

  • Fluorine (Ortho Position): As the most electronegative element, fluorine exerts a powerful -I effect, significantly decreasing the electron density of the aromatic ring. While it also possesses a lone pair that can be donated via resonance (+M effect), its inductive effect is overwhelmingly dominant.[2]

  • Bromine (Para Position): Bromine is also highly electronegative and exhibits a strong -I effect. Similar to fluorine, it has a +M effect, but for halogens, the inductive pull is generally considered to have a greater impact on the overall electron density of the ring.[2]

  • Thiol Group: The thiol group's acidity is a sensitive probe of the electronic effects within the molecule. The presence of the two strong electron-withdrawing halogens is expected to stabilize the conjugate base (thiophenolate anion, ArS⁻) through induction, thereby increasing the acidity of the thiol proton (i.e., lowering its pKa value).

The cumulative effect of having a fluorine atom ortho to the thiol group and a bromine atom para to it is a significant reduction in the electron density of the phenyl ring and a pronounced increase in the acidity of the thiol proton compared to unsubstituted thiophenol.

Quantitative Data: Hammett Substituent Constants

The electronic influence of substituents on a benzene ring can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acids in water at 25°C.[2] A positive σ value indicates an electron-withdrawing character, which increases the acidity of the reference benzoic acid. The tables below summarize the Hammett constants for the relevant substituents.

SubstituentPositionHammett Constant (σ)Reference(s)
Fluoro (-F) meta+0.34[3][4][5]
para+0.06[4]
Bromo (-Br) meta+0.39[4][6]
para+0.23[3][4][6]
Thiol (-SH) meta+0.25[3][5]
para+0.15[3][5]

The positive σ values for both fluorine and bromine confirm their electron-withdrawing nature. The larger value for bromine in the para position compared to fluorine reflects the different balance of inductive and resonance effects for these halogens. The overall effect on the acidity of the thiol group in this compound will be a summation of these influences, leading to a significantly lower pKa than that of unsubstituted thiophenol (pKa ≈ 6.6).

Experimental Protocols

To quantitatively assess the electron-withdrawing effects in this compound, the most direct method is the determination of its acid dissociation constant (pKa).

Methodology for pKa Determination via Spectrophotometric Titration

This method is suitable for compounds whose protonated and deprotonated forms have distinct UV-Vis absorption spectra.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 mM) in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.

    • Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 3 pH units centered around the expected pKa of the analyte. A universal buffer or a series of standard buffers can be used.

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution to a cuvette containing the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

    • Record the spectra for fully protonated (in strong acid, e.g., 0.1 M HCl) and fully deprotonated (in strong base, e.g., 0.1 M NaOH) forms of the compound.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated (ArSH) and deprotonated (ArS⁻) species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species.

Visualizations

The following diagrams illustrate the key electronic effects and experimental workflows discussed in this guide.

G Workflow for pKa Determination via Spectrophotometry prep_stock 1. Prepare Stock Solution (0.1 mM this compound) mix 3. Mix Aliquots (Stock + Buffers in Cuvettes) prep_stock->mix prep_buffers 2. Prepare Buffer Series (e.g., pH 4.0 to 9.0) prep_buffers->mix measure 4. Measure UV-Vis Spectra (For each pH value) mix->measure analyze 5. Analyze Data (Plot Absorbance vs. pH) measure->analyze pka 6. Determine pKa (Inflection point of sigmoidal curve) analyze->pka

References

4-Bromo-2-fluorothiophenol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromo-2-fluorothiophenol is a halogenated aromatic thiol with potential applications as a building block in the synthesis of complex organic molecules. This technical guide provides a summary of its known properties and synonyms.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided below.

SynonymSource
4-Bromo-2-fluorobenzenethiol[1][2]
Benzenethiol, 4-bromo-2-fluoro-[3][4]
4-BROMO-2-FLUOROBENZENE-1-THIOL[3]
2-fluoro-4-bromothiophenol[3]
4-Bromo-2-fluoro thipphenol[5]
4-Bromo-2-fluoro-benzenethiol[3][5]
SCHEMBL2094551[3]
CTK0A7527[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

PropertyValueSource
CAS Number 174414-93-8[1][2]
Molecular Formula C₆H₄BrFS[1][2]
Molecular Weight 207.06 g/mol [1][2]
MDL Number MFCD09475475[1]
SMILES SC1=CC=C(Br)C=C1F[2]
InChIKey KENIDQSHNHNYOY-UHFFFAOYSA-N[3]
XLogP3 2.87690[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]

Experimental Information

Due to the lack of specific published experimental workflows or its involvement in defined signaling pathways, diagrams representing these aspects cannot be provided at this time.

Applications in Research and Drug Development

While specific examples of the integration of this compound into drug candidates are not widely documented, its structural motifs are of interest in medicinal chemistry. The presence of both bromine and fluorine atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Thiophenol derivatives are also known to participate in various chemical reactions, making them versatile intermediates for the synthesis of more complex molecules. Therefore, this compound represents a potentially valuable building block for the creation of novel therapeutic agents.

References

Commercial Suppliers of 4-Bromo-2-fluorothiophenol for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the research-grade chemical 4-Bromo-2-fluorothiophenol (CAS No. 174414-93-8). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. This guide presents a comparative summary of suppliers, detailed experimental protocols for its use in common cross-coupling reactions, and a visual representation of a typical synthetic workflow.

Commercial Availability

A critical aspect for researchers is the reliable sourcing of starting materials. This compound is available from several commercial suppliers in various purities and quantities. The following table summarizes the offerings from a selection of vendors to aid in procurement decisions.

SupplierPurityAvailable QuantitiesPrice (USD)
Shaanxi Dideu New Materials Co. Ltd ≥99%Min. Order: 1kg, Supply Ability: 10000KGSInquire for price
ChemScene ≥97%5gInquire for price
SynQuest Laboratories, Inc. Not specifiedPOA (Price on Application)Contact for Price
ATK CHEMICAL COMPANY LIMITED Not specifiedInquire for availabilityGet Latest Price
Capot Chemical Co., Ltd. Not specifiedInquire for availabilityInquire for price
ChemUniverse Inquire for purityInquire for availabilityInquire for price

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Synthetic Chemistry

This compound is a versatile reagent, primarily employed in palladium-catalyzed cross-coupling reactions to form carbon-sulfur and carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, while the thiol group offers a handle for further functionalization. The fluorine atom can be strategically incorporated to modulate the physicochemical properties of the target molecule, such as metabolic stability and binding affinity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful research outcomes. Below are representative procedures for the application of this compound in two common and powerful cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of a Diaryl Sulfide (B99878) Derivative

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid to synthesize a 4-(arylthio)-2-fluorobiphenyl derivative.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (0.05 mmol, 5 mol%), and the base (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent (5-10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired diaryl sulfide derivative.

Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Thiophenol Derivative

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine to form a C-N bond.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling the reaction to room temperature, filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the aminated product.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a diaryl sulfide derivative using this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Pd Catalyst - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Flame-Dried Schlenk Flask glassware->setup solvent Add Degassed Anhydrous Solvent setup->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Purify Crude Product (Column Chromatography) drying->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Acidity and pKa of 4-Bromo-2-fluorobenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-Bromo-2-fluorobenzenethiol. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. This document covers the theoretical basis for its acidity, estimation of its pKa value, detailed experimental protocols for its determination, and a summary of relevant data.

Introduction to the Acidity of Substituted Thiophenols

The acidity of thiophenols is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the acidity (lower the pKa) by stabilizing the resulting thiophenolate anion through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (raise the pKa).

In the case of 4-Bromo-2-fluorobenzenethiol, both the bromine and fluorine atoms are electron-withdrawing halogens. The fluorine atom at the ortho-position and the bromine atom at the para-position are expected to increase the acidity of the thiol proton compared to unsubstituted benzenethiol (B1682325).

Estimation of pKa using the Hammett Equation

The Hammett equation is given by:

log(K/K₀) = ρσ

or

pKa₀ - pKa = ρσ

where:

  • pKa is the acid dissociation constant of the substituted compound.

  • pKa₀ is the acid dissociation constant of the unsubstituted compound (benzenethiol).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzenethiols in 20% water-ethanol at 20°C, ρ is approximately 1.81.[1][2]

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For polysubstituted systems, the Hammett equation can be extended by assuming the additivity of the substituent effects:

pKa ≈ pKa₀ - ρ(Σσ)

Substituent Constants (σ):

  • Fluorine (ortho-position): The standard Hammett equation is generally not applied to ortho-substituents due to steric effects and other proximity interactions that are not accounted for in the standard σ values. However, for the purpose of a first-order estimation, we can consider the inductive effect of the ortho-fluoro group to be significant.

  • Bromine (para-position): The Hammett constant for a para-bromo substituent (σp-Br) is approximately +0.23.[2]

pKa Estimation:

Given the pKa of benzenethiol (approximately 6.6 in aqueous solution), and acknowledging the limitations of applying the Hammett equation to ortho-substituted compounds, a qualitative prediction is that the pKa of 4-Bromo-2-fluorobenzenethiol will be significantly lower than 6.6. Both the ortho-fluoro and para-bromo substituents will contribute to the stabilization of the thiophenolate anion, thereby increasing the acidity. A more precise prediction would require computational modeling or experimental determination.

Quantitative Data

The following table summarizes the pKa values of relevant substituted benzenethiols.

CompoundSubstituent(s)pKaNotes
BenzenethiolNone~6.6Reference compound
4-Bromothiophenol4-Br6.08 (Predicted)[3]
2-Fluorothiophenol2-F6.00 (Predicted)
4-Bromo-2-fluorobenzenethiol2-F, 4-BrEstimated to be < 6.0No experimental data found. Estimation is based on the additive electron-withdrawing effects of the substituents.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of 4-Bromo-2-fluorobenzenethiol can be achieved through various experimental methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the compound is half-neutralized.

Materials and Equipment:

  • 4-Bromo-2-fluorobenzenethiol

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Co-solvent (e.g., methanol (B129727) or ethanol, as the compound may have low water solubility)

  • High-purity water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Thermostatted reaction vessel

Detailed Protocol:

  • Solution Preparation:

    • Accurately weigh a sample of 4-Bromo-2-fluorobenzenethiol and dissolve it in a known volume of the chosen co-solvent.

    • Add a known volume of high-purity water to create a solution of known concentration (typically in the millimolar range).

    • The final solvent composition should be noted (e.g., 50:50 methanol:water).

  • Titration Setup:

    • Place the solution in the thermostatted reaction vessel and add a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

    • Begin stirring at a constant rate.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized strong base from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and stabilized at a high value.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of titrant required to reach the equivalence point).

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. The thiophenolate anion will have a different spectrum compared to the neutral thiol.

Materials and Equipment:

  • 4-Bromo-2-fluorobenzenethiol

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • Stock solution of 4-Bromo-2-fluorobenzenethiol in a suitable solvent (e.g., methanol or ethanol).

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of 4-Bromo-2-fluorobenzenethiol.

    • Prepare a series of buffer solutions with precisely known pH values (e.g., from pH 4 to 8).

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration of the thiol should be constant across all samples.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of the compound.

    • Plot the absorbance at λ_max versus the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizations

Logical Relationship: Hammett Equation for pKa Estimation

Hammett_Equation cluster_inputs Inputs cluster_equation Hammett Equation cluster_output Estimated pKa pKa0 pKa of Benzenethiol (pKa₀) ~6.6 equation pKa ≈ pKa₀ - ρ(Σσ) pKa0->equation rho Reaction Constant (ρ) ~1.81 for thiophenols rho->equation sigma_Br Substituent Constant (σp-Br) +0.23 sigma_Br->equation sigma_F Substituent Constant (σo-F) (Inductive effect) sigma_F->equation pKa_est pKa of 4-Bromo-2-fluorobenzenethiol (Expected to be < 6.0) equation->pKa_est

Caption: Logical workflow for estimating the pKa of 4-Bromo-2-fluorobenzenethiol using the Hammett equation.

Experimental Workflow: Potentiometric pKa Determination

Potentiometric_Workflow start Start prep Prepare Analyte Solution (4-Bromo-2-fluorobenzenethiol in co-solvent/water) start->prep setup Setup Titration Apparatus (pH meter, burette, stirrer) prep->setup titrate Titrate with Standard Base (e.g., 0.1 M NaOH) setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (Inflection point of the curve) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the experimental determination of pKa using potentiometric titration.

Conclusion

References

Stability of 4-Bromo-2-fluorothiophenol Under Atmospheric Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-bromo-2-fluorothiophenol when exposed to atmospheric conditions. Due to its chemical nature as a substituted thiophenol, this compound is susceptible to oxidative degradation. This document outlines the theoretical basis for its instability, recommended handling and storage procedures, and detailed experimental protocols for quantitative stability assessment.

Introduction to the Stability of Thiophenols

Thiophenols are known to be sensitive to atmospheric oxygen. The primary degradation pathway involves the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-), resulting in the dimerization of the parent molecule. This process can be accelerated by factors such as light, heat, and the presence of metal catalysts. For this compound, this degradation leads to the formation of 4,4'-dibromo-2,2'-difluorodiphenyl disulfide.

Recommended Handling and Storage

To ensure the integrity of this compound, strict adherence to proper handling and storage protocols is essential. Safety Data Sheets (SDS) consistently highlight that this compound is "air sensitive" and recommend the following precautions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Controlled Temperature: Keep the container tightly sealed and stored in a cool, dry, and well-ventilated area.

  • Light Protection: Protect the compound from light, which can catalyze oxidative reactions.

  • Avoid Contaminants: Prevent contact with strong oxidizing agents and bases, which can accelerate degradation.

Primary Degradation Product: 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

The principal product of atmospheric oxidation of this compound is its corresponding disulfide.

Table 1: Properties of this compound and its Primary Degradation Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₄BrFS207.06Not specified
4,4'-Dibromo-2,2'-difluorodiphenyl disulfideC₁₂H₆Br₂F₂S₂412.11Not specified

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a structured experimental approach is necessary. The following protocols are designed to provide a framework for such an investigation.

Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of this compound under stressed atmospheric conditions to predict its long-term stability.

Objective: To determine the rate of degradation of this compound and identify its degradation products when exposed to elevated temperature and ambient air.

Materials and Equipment:

  • This compound (high purity)

  • Vials with airtight septa

  • Stability chambers or ovens capable of maintaining constant temperature (e.g., 40°C, 50°C, 60°C)

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound into several vials.

  • Exposure Conditions: Place the uncapped vials (or vials with loose caps (B75204) to allow air exposure) into stability chambers set at different temperatures (e.g., 40°C, 50°C, and 60°C). A control set of vials should be stored under an inert atmosphere at a low temperature (e.g., 4°C).

  • Time Points: Withdraw vials from each temperature condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 16 weeks).

  • Sample Analysis:

    • Immediately upon removal, dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

    • Analyze the samples by a validated analytical method (e.g., HPLC or GC) to quantify the remaining this compound and the formation of 4,4'-dibromo-2,2'-difluorodiphenyl disulfide and any other degradation products.

    • Use techniques like LC-MS or GC-MS to identify any unknown degradation products.

    • NMR spectroscopy can be used to confirm the structure of the primary degradation product.

  • Data Analysis:

    • Plot the concentration of this compound against time for each temperature.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) at each temperature.

    • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin) to determine the activation energy (Ea) for the degradation process. This allows for the extrapolation of the degradation rate to ambient storage conditions.

Analytical Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound and its disulfide (typically around 254 nm).

  • Quantification: Use of a calibration curve with standards of known concentrations.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial temperature of ~100°C, ramped up to ~280°C.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer scanning a suitable mass range to detect the parent compound and its degradation products.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR spectra can be used to confirm the identity and purity of the starting material and to elucidate the structure of the degradation products. The disappearance of the thiol proton (-SH) signal and the appearance of new aromatic signals corresponding to the disulfide can be monitored.

Visualizations

G Thiophenol_1 This compound Disulfide 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide Thiophenol_1->Disulfide Thiophenol_2 This compound Thiophenol_2->Disulfide Oxygen O₂ (from air) Water H₂O Oxygen->Water

Caption: Anticipated atmospheric oxidation pathway of this compound.

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation Start Start: High-Purity This compound Weigh Accurately weigh into vials Start->Weigh Control Control: - Inert Atmosphere - Low Temperature (e.g., 4°C) Weigh->Control Accelerated Accelerated Conditions: - Ambient Air - Elevated Temperatures (e.g., 40°C, 50°C, 60°C) Weigh->Accelerated Sampling Withdraw samples at predetermined intervals Accelerated->Sampling Dissolution Dissolve in suitable solvent Sampling->Dissolution Quantification Quantify parent compound and degradation products (HPLC/GC) Dissolution->Quantification Identification Identify unknown products (LC-MS/GC-MS/NMR) Quantification->Identification Kinetics Determine degradation kinetics and rate constants (k) Identification->Kinetics Arrhenius Arrhenius Plot: Determine Activation Energy (Ea) Kinetics->Arrhenius ShelfLife Predict shelf-life at ambient conditions Arrhenius->ShelfLife

Caption: Experimental workflow for the accelerated stability study.

G Goal Assess Atmospheric Stability of This compound Hypothesis Primary degradation is oxidation to 4,4'-dibromo-2,2'-difluorodiphenyl disulfide Goal->Hypothesis ExperimentalDesign Design Accelerated Stability Study Hypothesis->ExperimentalDesign AnalyticalMethods Develop and Validate Analytical Methods (HPLC/GC-MS) ExperimentalDesign->AnalyticalMethods Execution Execute Stability Study at Multiple Temperatures AnalyticalMethods->Execution DataCollection Collect Data on Degradation Over Time Execution->DataCollection Analysis Kinetic and Arrhenius Analysis DataCollection->Analysis Conclusion Determine Degradation Rate and Predict Shelf-Life Analysis->Conclusion

Caption: Logical workflow for the stability assessment strategy.

Methodological & Application

Application Notes and Protocols for the Synthesis of Thioethers using 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioethers are a critical class of organic compounds characterized by a C-S-C bond. They are prevalent in a wide array of pharmaceuticals and agrochemicals due to their unique physicochemical properties which can enhance metabolic stability, receptor binding affinity, and overall biological activity. The incorporation of fluorine and bromine atoms onto the phenyl ring of a thiophenol precursor, such as in 4-Bromo-2-fluorothiophenol, offers a versatile scaffold for the synthesis of novel thioether derivatives with potential applications in drug discovery. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the thiol group and introduce specific interactions with biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of thioethers utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic strategies for C-S bond formation.

Core Synthetic Strategies

The primary method for the synthesis of thioethers from thiophenols is through nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile, displacing a leaving group on an electrophilic carbon atom. A common and effective approach is the S-alkylation of the thiophenol with an alkyl halide.

A generalized reaction scheme for the S-alkylation of this compound is presented below:

G reagent1 This compound reaction + reagent1->reaction reagent2 Alkyl Halide (R-X) reagent2->reaction product 4-Bromo-2-fluorophenyl Alkyl Thioether base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction reaction->product Heat

Caption: General workflow for the S-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of thioethers from this compound.

Protocol 1: Base-Mediated S-Alkylation of this compound with Alkyl Halides

This protocol describes a general procedure for the synthesis of 4-bromo-2-fluorophenyl alkyl thioethers via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone (B3395972)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as DMF or acetone to dissolve the thiophenol.

  • Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If DMF is used as a solvent, pour the reaction mixture into water and extract with ethyl acetate. If acetone is used, filter the solid and concentrate the filtrate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-bromo-2-fluorophenyl alkyl thioether.

Data Presentation:

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃AcetoneRT4>90
2Ethyl BromideNaHDMF60685-95
3Benzyl BromideK₂CO₃AcetoneReflux3>90

Note: The yields presented are typical and may vary based on the specific reaction conditions and the scale of the reaction.

Signaling Pathways and Logical Relationships

The synthesis of thioethers from this compound follows a logical progression of chemical transformations. The key steps involve the deprotonation of the thiol to form a nucleophilic thiolate, followed by the nucleophilic attack on an electrophilic carbon, leading to the formation of the C-S bond.

G cluster_0 Reaction Initiation cluster_1 C-S Bond Formation Thiophenol Thiophenol Thiolate Anion Thiolate Anion Thiophenol->Thiolate Anion Deprotonation Base Base Base->Thiolate Anion SN2 Transition State SN2 Transition State Thiolate Anion->SN2 Transition State Thioether Product Thioether Product SN2 Transition State->Thioether Product Leaving Group Departure Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Transition State

Caption: Logical relationship in the S-alkylation of a thiophenol.

Applications in Drug Development

The 4-bromo-2-fluorophenylthio moiety can be incorporated into various molecular scaffolds to explore their potential as therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule. While specific drugs containing the 4-bromo-2-fluorophenylthio moiety are not yet prevalent in the market, this scaffold is of significant interest in medicinal chemistry for the development of novel drug candidates. Thioethers, in general, are found in a variety of approved drugs, acting on diverse biological targets.[1][2]

Conclusion

The synthesis of thioethers using this compound provides a straightforward and efficient route to a range of functionalized aromatic sulfides. The protocols outlined in this document offer a solid foundation for researchers to explore the synthesis of novel thioether derivatives. The versatility of the 4-bromo-2-fluorophenylthio scaffold, coupled with the established importance of thioethers in medicinal chemistry, makes it a valuable building block for the discovery and development of new therapeutic agents.

References

4-Bromo-2-fluorothiophenol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Alachua, FL – 4-Bromo-2-fluorothiophenol has emerged as a critical building block for researchers and scientists in organic synthesis and drug development. Its unique trifunctional nature, featuring thiol, bromo, and fluoro groups on an aromatic ring, offers a versatile platform for the construction of complex molecular architectures, particularly in the synthesis of high-value pharmaceutical intermediates such as benzothiophenes. This application note provides detailed protocols for the utilization of this compound in key organic transformations and explores the biological significance of its derivatives.

Key Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds. Its reactive thiol group allows for S-alkylation and S-arylation, while the bromo- and fluoro-substituents provide handles for cross-coupling reactions and impart unique electronic properties to the final products. A significant application of this building block is in the synthesis of substituted benzothiophenes, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

One of the most effective methods for constructing the benzothiophene (B83047) scaffold from this compound is through a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. This two-step, one-pot procedure provides an efficient route to 2-substituted 7-fluorobenzothiophenes.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2-phenylbenzo[b]thiophene via Sonogashira Coupling and Intramolecular Cyclization

This protocol details the synthesis of 7-fluoro-2-phenylbenzo[b]thiophene from this compound and phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous dimethylformamide (10 mL) and triethylamine (3.0 mmol) to the flask.

  • To the stirred mixture, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-fluoro-2-phenylbenzo[b]thiophene.

Quantitative Data:

The following table summarizes the expected outcome for the synthesis of 7-fluoro-2-phenylbenzo[b]thiophene.

Reactant 1Reactant 2ProductCatalystCo-catalystBaseSolventTemperatureTime (h)Yield (%)
This compoundPhenylacetylene7-Fluoro-2-phenylbenzo[b]thiophenePdCl₂(PPh₃)₂ (3 mol%)CuI (6 mol%)Et₃NDMF80°C12>85

Note: Yields are based on literature for similar transformations and may vary depending on experimental conditions.

Visualizing the Synthesis Workflow

The synthesis of 7-fluoro-2-phenylbenzo[b]thiophene can be visualized as a two-step process within a single pot.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction This compound This compound Sonogashira_Coupling Sonogashira Coupling This compound->Sonogashira_Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira_Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira_Coupling->Intramolecular_Cyclization Intermediate Product 7-Fluoro-2-phenylbenzo[b]thiophene Intramolecular_Cyclization->Product

Caption: One-pot synthesis of 7-fluoro-2-phenylbenzo[b]thiophene.

Biological Significance and Signaling Pathways

Benzothiophene derivatives are known to possess a wide range of biological activities. The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates. While the specific biological activity of 7-fluoro-2-phenylbenzo[b]thiophene is not extensively documented in publicly available literature, related fluorinated benzothiophenes have shown promise as anticancer agents.

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known activities of similar heterocyclic compounds, it is hypothesized that 7-fluoro-2-phenylbenzo[b]thiophene could potentially inhibit signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for tumor growth and survival.

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action for a 7-fluorobenzothiophene derivative as an anticancer agent.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Fluorobenzothiophene Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR Inhibitor->MEK Inhibitor->ERK

Caption: Hypothesized inhibition of cancer signaling pathways.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant benzothiophene derivatives. The Sonogashira coupling followed by intramolecular cyclization provides an efficient route to access these important scaffolds. Further investigation into the biological activities of compounds derived from this compound is warranted and may lead to the discovery of novel therapeutic agents. The detailed protocols and conceptual frameworks provided in this application note are intended to facilitate further research and development in this exciting area of medicinal chemistry.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-2-fluorobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-fluorobenzenethiol in nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and materials science. The unique electronic properties conferred by the bromine and fluorine substituents make this reagent a versatile building block for the synthesis of complex aromatic thioethers.

Introduction to Nucleophilic Aromatic Substitution (SNA r) with 4-Bromo-2-fluorobenzenethiol

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. In the context of 4-bromo-2-fluorobenzenethiol, the thiol group (-SH) acts as a potent nucleophile, readily participating in reactions with various electrophilic aromatic systems. The presence of a fluorine atom ortho to the thiol group and a bromine atom para to it modulates the reactivity and regioselectivity of these reactions.

The thiol group is a soft nucleophile, making it particularly effective in reactions with soft electrophiles. In SNA r reactions, the electron-withdrawing nature of the aromatic ring of the electrophile is crucial for activating the leaving group. Common leaving groups include halogens (F, Cl, Br, I) and nitro groups.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic thioethers are prevalent motifs in a wide range of biologically active molecules and approved pharmaceuticals. The incorporation of a 4-bromo-2-fluorophenylthio moiety can significantly influence a molecule's pharmacological profile, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties.

Kinase Inhibitors: A significant application of substituted thiophenols, including 4-bromo-2-fluorobenzenethiol, is in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1] The 4-bromo-2-fluorophenylthio scaffold can be incorporated into inhibitor designs to occupy specific pockets within the kinase active site, leading to enhanced potency and selectivity.

Fragment-Based Drug Discovery (FBDD): 4-Bromo-2-fluorobenzenethiol and its derivatives can also serve as valuable fragments in FBDD campaigns.[5][6][7][8][9] FBDD is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The fluorine atom in 4-bromo-2-fluorobenzenethiol is particularly useful for ¹⁹F NMR-based screening methods, which offer high sensitivity and throughput for detecting fragment binding.[8]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Activated Aryl Halides

This protocol describes a general method for the synthesis of diaryl sulfides via the reaction of 4-bromo-2-fluorobenzenethiol with an activated aryl halide.

Materials:

  • 4-Bromo-2-fluorobenzenethiol

  • Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 2,4-dinitrochlorobenzene)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN))

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2 - 2.0 eq) to the solution and stir the mixture.

  • Slowly add a solution of 4-bromo-2-fluorobenzenethiol (1.1 eq) in the anhydrous solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 60-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl sulfide.

Quantitative Data:

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
1-Fluoro-4-nitrobenzeneK₂CO₃DMF80485-95
2,4-DinitrochlorobenzeneCs₂CO₃DMSO100290-98
4-ChlorobenzonitrileK₂CO₃DMF1201270-80

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling for the Synthesis of Diaryl Sulfides

For less activated aryl halides, transition-metal catalysis, particularly with palladium, is often employed to facilitate C-S bond formation.

Materials:

  • 4-Bromo-2-fluorobenzenethiol

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, dppf)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the aryl bromide or iodide (1.0 eq) and 4-bromo-2-fluorobenzenethiol (1.2 eq).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃/XantphosNaOtBuToluene1101675-85
3-IodopyridinePd(OAc)₂/dppfK₃PO₄Dioxane1002465-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Reaction Workflow and Concepts

General Workflow for Diaryl Sulfide Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-2-fluorobenzenethiol 4-Bromo-2-fluorobenzenethiol Reaction Mixture Reaction Mixture 4-Bromo-2-fluorobenzenethiol->Reaction Mixture Aryl Halide Aryl Halide Aryl Halide->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Catalyst Catalyst Catalyst->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Diaryl Sulfide Product Diaryl Sulfide Product Workup & Purification->Diaryl Sulfide Product

Caption: General workflow for the synthesis of diaryl sulfides.

Conceptual Relationship in Fragment-Based Drug Discovery

G Fragment Library Fragment Library Fragment Screening Fragment Screening Fragment Library->Fragment Screening Target Protein Target Protein Target Protein->Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Compound Lead Compound Hit-to-Lead Optimization->Lead Compound

Caption: Conceptual workflow of fragment-based drug discovery.

Safety Precautions

  • 4-Bromo-2-fluorobenzenethiol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Bases such as sodium hydride are highly reactive and should be handled with extreme care.

  • Palladium catalysts can be toxic and should be handled with appropriate precautions.

References

Application of 4-Bromo-2-fluorothiophenol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-fluorothiophenol is a versatile sulfur-containing aromatic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group, provides multiple reactive sites for chemical modification, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This application note provides a comprehensive overview of the use of this compound in the development of therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols and a summary of relevant quantitative data are presented to guide researchers in this area.

Key Application: Synthesis of MEK Inhibitors

A prominent application of the 4-bromo-2-fluorophenyl moiety, derivable from this compound, is in the development of potent and selective MEK inhibitors. MEK (mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for cancer therapy.

One of the most notable examples is the FDA-approved drug Binimetinib (MEK162), used for the treatment of certain types of melanoma.[1][2] The chemical structure of Binimetinib features a 5-((4-bromo-2-fluorophenyl)amino) moiety, highlighting the importance of this particular substitution pattern for its biological activity.[1][2]

The MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular responses. The pathway is initiated by the activation of the small GTPase RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2. Phosphorylated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. MEK inhibitors like Binimetinib act by binding to and inhibiting the activity of MEK1 and MEK2, thereby blocking downstream signaling and inhibiting cancer cell growth.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Binimetinib Binimetinib (MEK Inhibitor) Binimetinib->MEK Inhibits

Figure 1: Simplified MEK/ERK Signaling Pathway and the inhibitory action of Binimetinib.

Experimental Protocols

While the direct synthesis of Binimetinib often starts from precursors other than this compound, this section provides protocols for key transformations that would enable its use in the synthesis of similar kinase inhibitors. This includes the conversion of the thiophenol to the corresponding aniline, a crucial intermediate for many kinase inhibitors, and a general protocol for S-alkylation.

Protocol 1: Conversion of this compound to 4-Bromo-2-fluoroaniline

This protocol describes a two-step process for the conversion of an aryl thiol to the corresponding aniline, a common transformation in medicinal chemistry. The first step involves the formation of a sulfenamide (B3320178), which is then reduced to the aniline.

Step 1: Synthesis of N-(4-Bromo-2-fluorophenyl)sulfenyl)morpholine

Thiophenol_to_Aniline_Step1 Thiophenol This compound Product N-((4-Bromo-2-fluorophenyl)sulfenyl)morpholine Thiophenol->Product Morpholine (B109124) Morpholine Morpholine->Product NCS N-Chlorosuccinimide (NCS) NCS->Product Solvent Dichloromethane (B109758) (DCM) Solvent->Product

Figure 2: Workflow for the synthesis of the sulfenamide intermediate.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add morpholine to the solution and cool the mixture to 0 °C.

  • Slowly add a solution of N-chlorosuccinimide in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired sulfenamide.

Step 2: Reduction to 4-Bromo-2-fluoroaniline

Materials:

Procedure:

  • Dissolve the sulfenamide intermediate in a mixture of tetrahydrofuran and water.

  • Add triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-fluoroaniline.

Transformation Starting Material Reagents Product Typical Yield
Sulfenamide FormationThis compoundMorpholine, NCSN-((4-Bromo-2-fluorophenyl)sulfenyl)morpholine85-95%
ReductionN-((4-Bromo-2-fluorophenyl)sulfenyl)morpholineTriphenylphosphine4-Bromo-2-fluoroaniline70-85%

Table 1: Summary of Quantitative Data for the Conversion of this compound to 4-Bromo-2-fluoroaniline.

Protocol 2: S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound to form aryl thioethers, which can also serve as intermediates in medicinal chemistry.

S_Alkylation_Workflow Thiophenol This compound Product 4-Bromo-2-fluorophenyl Alkyl Sulfide Thiophenol->Product AlkylHalide Alkyl Halide (e.g., R-Br) AlkylHalide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 3: General workflow for the S-alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl thioether.

Alkyl Halide Product Reaction Time Typical Yield
Methyl Iodide1-Bromo-4-(methylthio)-2-fluorobenzene4 hours90-98%
Ethyl Bromide1-Bromo-4-(ethylthio)-2-fluorobenzene6 hours88-95%
Benzyl BromideBenzyl (4-bromo-2-fluorophenyl) sulfide5 hours92-97%

Table 2: Summary of Quantitative Data for the S-Alkylation of this compound.

Broader Applications and Future Perspectives

The utility of this compound and its derivatives extends beyond MEK inhibitors. The presence of the bromine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. This opens up avenues for the synthesis of a wide array of heterocyclic compounds with potential applications as inhibitors of other kinases, G-protein coupled receptors (GPCRs), and other enzyme targets.

Furthermore, the unique electronic properties conferred by the fluorine and bromine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecules, such as metabolic stability, binding affinity, and cell permeability. As the demand for novel and effective therapeutics continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the MEK inhibitor Binimetinib underscores the importance of the 4-bromo-2-fluorophenyl scaffold in developing targeted cancer therapies. The provided experimental protocols for the conversion of this compound to key synthetic intermediates and for its S-alkylation offer practical guidance for researchers. The potential for this compound to be utilized in a variety of other synthetic transformations highlights its broad applicability in the design and synthesis of novel therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for 4-Bromo-2-fluorothiophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-fluorothiophenol as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a commercially named agrochemical from this compound is not widely documented in publicly available literature, the closely related compound, 2-bromo-4-fluorophenol (B1268413), serves as a valuable precedent. A Chinese patent (CN103724206A) details the synthesis of 2-bromo-4-fluoro-6-nitrophenol (B1271563) and highlights its efficacy as a fungicide and herbicide. This suggests a promising pathway for the development of analogous thiophenol-based agrochemicals.

This document outlines a detailed synthetic protocol for a potential agrochemical candidate derived from this compound, based on the nitration of its phenol (B47542) analog. The fungicidal and herbicidal activity data presented is for the phenol analog, 2-bromo-4-fluoro-6-nitrophenol, and serves as a strong indicator of the potential bioactivity of the corresponding thiophenol derivative.

Rationale for Use in Agrochemical Synthesis

Halogenated and sulfur-containing organic compounds are integral to the design of modern agrochemicals due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and target specificity. This compound possesses three key functional groups that make it an attractive starting material for agrochemical synthesis:

  • Thiophenol Moiety: The thiol group is a versatile handle for various chemical transformations, allowing for the introduction of diverse functionalities. It can also play a crucial role in the molecule's interaction with biological targets.

  • Bromine Atom: The presence of a bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through biological membranes. It can also serve as a site for further chemical modification.

  • Fluorine Atom: The fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing the molecule's acidity, reactivity, and binding affinity to target enzymes or receptors. It can also block metabolic degradation, thereby increasing the compound's persistence and efficacy.

Potential Agrochemical Candidate: 4-Bromo-2-fluoro-6-nitrothiophenol

Based on the precedent set by the synthesis and activity of 2-bromo-4-fluoro-6-nitrophenol, a plausible agrochemical candidate derived from this compound is 4-bromo-2-fluoro-6-nitrothiophenol. The introduction of a nitro group can further enhance the biological activity of the molecule.

Proposed Synthesis Pathway

The synthesis of 4-bromo-2-fluoro-6-nitrothiophenol can be envisioned through the nitration of this compound. The following workflow diagram illustrates the proposed synthetic route.

G A This compound C Reaction Vessel A->C B Nitrating Agent (e.g., H2SO4/HNO3) B->C D Nitration Reaction C->D Mixing and controlled temperature E Work-up and Purification D->E F 4-Bromo-2-fluoro-6-nitrothiophenol (Potential Agrochemical) E->F

Caption: Proposed synthetic workflow for 4-bromo-2-fluoro-6-nitrothiophenol.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

The following protocol is adapted from Chinese patent CN103724206A for the synthesis of 2-bromo-4-fluoro-6-nitrophenol, the phenol analog of the proposed thiophenol agrochemical. This protocol can serve as a starting point for the optimization of the synthesis of 4-bromo-2-fluoro-6-nitrothiophenol.

Materials:

  • 2-Bromo-4-fluorophenol

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Water (H₂O)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-bromo-4-fluorophenol in chloroform.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.

  • While stirring the solution of 2-bromo-4-fluorophenol at room temperature, slowly add the nitrating mixture dropwise.

  • After the addition is complete, raise the temperature of the reaction mixture to 40-80°C and maintain it for a specified period to ensure the completion of the reaction.

  • After the reaction, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic phase with water to remove excess acid.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent (chloroform) under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-bromo-4-fluoro-6-nitrophenol can be further purified by recrystallization or column chromatography.

Biological Activity Data (of 2-Bromo-4-fluoro-6-nitrophenol)

The following tables summarize the reported fungicidal and herbicidal activities of 2-bromo-4-fluoro-6-nitrophenol as described in patent CN103724206A. This data provides a strong indication of the potential bioactivity of the analogous thiophenol compound.

Table 1: Fungicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol

Fungal SpeciesConcentration (µg/mL)Inhibition Rate (%)
Gibberella zeae5085
Botrytis cinerea5092
Rhizoctonia solani5078

Table 2: Herbicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol

Weed SpeciesApplication Rate (g/ha)Inhibition Rate (%)
Digitaria sanguinalis150095
Amaranthus retroflexus150098
Chenopodium album150090

Potential Mode of Action

Nitrophenolic compounds often act as uncouplers of oxidative phosphorylation. This mode of action disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and cell death in the target organism.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives Agrochemical Nitrophenolic Agrochemical Agrochemical->Proton_Gradient Dissipates Cell_Death Cell Death Agrochemical->Cell_Death Leads to

S-Alkylation Protocols for 4-Bromo-2-fluorobenzenethiol: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Application Notes and Protocols for the S-Alkylation of 4-Bromo-2-fluorobenzenethiol Released for Researchers

Detailed application notes and experimental protocols for the S-alkylation of 4-bromo-2-fluorobenzenethiol are now available, providing valuable guidance for researchers, scientists, and professionals in drug development. These protocols are crucial for the synthesis of a variety of sulfur-containing compounds, which are significant building blocks in the creation of novel therapeutic agents.

The S-alkylation of 4-bromo-2-fluorobenzenethiol is a fundamental synthetic transformation that allows for the introduction of diverse alkyl groups onto the sulfur atom, leading to the formation of various thioethers. These products are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The following protocols detail standardized methods for the S-alkylation of 4-bromo-2-fluorobenzenethiol with a range of alkylating agents.

General Experimental Workflow

The S-alkylation of 4-bromo-2-fluorobenzenethiol typically follows a nucleophilic substitution mechanism, analogous to the Williamson ether synthesis. The process begins with the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then attacks the electrophilic alkylating agent.

S_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Thiol 4-Bromo-2-fluorobenzenethiol Reaction_Mixture Reaction Mixture Thiol->Reaction_Mixture Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->Reaction_Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Mixture Temperature Temperature (e.g., RT, Reflux) Temperature->Reaction_Mixture Time Reaction Time Time->Reaction_Mixture Product S-alkylated Product (Thioether) Reaction_Mixture->Product

Caption: General workflow for the S-alkylation of 4-Bromo-2-fluorobenzenethiol.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the S-alkylation of 4-bromo-2-fluorobenzenethiol with various alkylating agents.

Alkylating AgentBaseSolventTemperatureReaction TimeYield (%)
Propargyl BromideK₂CO₃AcetoneReflux5 hours53-85[1][2]
Methyl IodideK₂CO₃AcetoneRefluxNot specifiedNot specified
Ethyl BromoacetateNaHTHFRoom Temp.2 hoursNot specified
Benzyl (B1604629) BromideNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Specific yield data for the reaction of 4-bromo-2-fluorobenzenethiol with methyl iodide, ethyl bromoacetate, and benzyl bromide were not explicitly found in the searched literature, however, analogous reactions suggest these are feasible transformations.

Experimental Protocols

Protocol 1: S-Alkylation with Propargyl Bromide

This protocol is adapted from a general method for the synthesis of (prop-2-ynyloxy)benzene derivatives.[1][2]

Materials:

  • 4-Bromo-2-fluorobenzenethiol

  • Propargyl bromide (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetone

Procedure:

  • To a solution of 4-bromo-2-fluorobenzenethiol in acetone, add potassium carbonate.

  • Add propargyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired S-propargylated thioether.

Protocol 2: General S-Alkylation with Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromoacetate)

This generalized protocol is based on standard Williamson-type thioether synthesis.

Materials:

  • 4-Bromo-2-fluorobenzenethiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromoacetate) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)) (1.1 - 2.0 equivalents)

  • Solvent (e.g., Acetone for K₂CO₃, or Tetrahydrofuran (THF) for NaH)

Procedure using Potassium Carbonate:

  • Dissolve 4-bromo-2-fluorobenzenethiol in acetone.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Procedure using Sodium Hydride:

  • To a solution of 4-bromo-2-fluorobenzenethiol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final S-alkylated product.

Logical_Progression Start Starting Materials: - 4-Bromo-2-fluorobenzenethiol - Alkylating Agent (R-X) - Base Deprotonation Deprotonation of Thiol (Formation of Thiolate) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack of Thiolate on Alkylating Agent Deprotonation->Nucleophilic_Attack Product_Formation Formation of S-Alkylated Product and By-products Nucleophilic_Attack->Product_Formation Purification Work-up and Purification Product_Formation->Purification Final_Product Isolated S-Alkylated Thioether Purification->Final_Product

Caption: Logical steps in the S-alkylation of 4-Bromo-2-fluorobenzenethiol.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-fluorothiophenol. This substrate is a valuable building block in medicinal chemistry and materials science, offering three distinct points for diversification: the reactive C-Br bond for cross-coupling, the fluorine atom for modulating electronic properties, and the thiol group for further functionalization or influencing intermolecular interactions.

While thiols can be challenging substrates in palladium catalysis due to their potential to poison the catalyst, recent advances in ligand design have enabled efficient cross-coupling of aryl halides bearing unprotected thiol groups.[1][2][3] This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, providing a foundation for the synthesis of a diverse range of substituted 2-fluorothiophenol (B1332064) derivatives.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. The conditions and yields are based on established methodologies for similar sulfur-containing aryl halides and serve as a starting point for optimization.[2][4][5]

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene1101680-90
3-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O901875-85
Methylboronic acid[Pd(allyl)Cl]₂ (1) / cataCXium A (2)K₃PO₄THF802460-70

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Morpholine (B109124)Pd₂(dba)₃ (2) / RuPhos (4)NaOtBuToluene1001890-98
AnilinePd(OAc)₂ (2) / BrettPhos (4)K₃PO₄t-BuOH1102085-95
BenzylaminePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃1,4-Dioxane1002480-90
DiethylaminePd(OAc)₂ (3) / P(o-tolyl)₃ (6)NaOtBuToluene901670-80

Table 3: Sonogashira Coupling of this compound

AlkyneCatalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
TrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃1,4-Dioxane801280-90
1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF701075-85
Propargyl alcoholPdCl₂(MeCN)₂ (2)CuI (4)PiperidineAcetonitrile501270-80

Table 4: Heck Coupling of this compound

AlkeneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Styrene (B11656)Pd(OAc)₂ (2) / P(o-tolyl)₃ (4)Et₃NDMF1202470-80
n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile1001875-85
4-VinylpyridineHerrmann's Catalyst (1)NaOAcDMA1302065-75
CyclohexeneJeffery's conditions (Pd(OAc)₂, TBAB)NaHCO₃H₂O1002450-60

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the catalyst premix to the Schlenk tube, followed by additional anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube in a glovebox, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • After completion (typically 18 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Upon completion (typically 8 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add DMF, styrene (1.5 equiv), and Et₃N (1.5 equiv).

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R R'-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagents R-X + R'-M

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-fluorothiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, namely benzothiazoles and phenothiazines, utilizing 4-Bromo-2-fluorothiophenol as a key starting material. The methodologies outlined herein are based on established synthetic strategies, including electrophilic aromatic substitution, reduction, cyclocondensation, and intramolecular rearrangement reactions.

Synthesis of 6-Bromo-8-fluoro-2-substituted-benzothiazoles

The synthesis of the benzothiazole (B30560) scaffold from this compound necessitates the introduction of an amino group ortho to the thiol functionality. This is achieved through a two-step process involving nitration followed by reduction. The resulting 2-amino-4-bromo-6-fluorobenzenethiol serves as a versatile intermediate for the construction of various 2-substituted benzothiazoles via cyclocondensation with electrophilic partners.

Synthesis of the Key Intermediate: 2-Amino-4-bromo-6-fluorobenzenethiol

Workflow for the Synthesis of 2-Amino-4-bromo-6-fluorobenzenethiol

workflow A This compound B Nitration (HNO3/H2SO4) A->B C 4-Bromo-2-fluoro-6-nitrothiophenol B->C D Reduction (e.g., SnCl2/HCl) C->D E 2-Amino-4-bromo-6-fluorobenzenethiol D->E

Caption: Synthetic workflow for the preparation of the key benzothiazole precursor.

Experimental Protocol: Nitration of this compound

A solution of this compound (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or glacial acetic acid) is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) is added dropwise while maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured onto ice water, and the precipitated product, 4-Bromo-2-fluoro-6-nitrothiophenol, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-nitrothiophenol

To a solution of 4-Bromo-2-fluoro-6-nitrothiophenol (1.0 eq) in a protic solvent such as ethanol or acetic acid, a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid (HCl) is added. The reaction mixture is then heated under reflux for several hours until the reaction is complete, as indicated by TLC. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide (B78521) solution) and the product, 2-Amino-4-bromo-6-fluorobenzenethiol, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Cyclocondensation to form 2-Substituted-6-bromo-8-fluorobenzothiazoles

The prepared 2-amino-4-bromo-6-fluorobenzenethiol can undergo cyclocondensation with a variety of electrophiles to introduce diverse substituents at the 2-position of the benzothiazole ring.

General Reaction Scheme for Benzothiazole Synthesis

reaction_scheme reactant1 2-Amino-4-bromo-6-fluorobenzenethiol product 2-R-6-Bromo-8-fluorobenzothiazole reactant1->product Cyclocondensation reactant2 + R-CHO (Aldehyde) or + R-COOH (Carboxylic Acid) reactant2->product

Caption: General cyclocondensation reaction for benzothiazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-6-bromo-8-fluorobenzothiazoles from Aldehydes

In a round-bottom flask, 2-amino-4-bromo-6-fluorobenzenethiol (1.0 eq) and an aromatic aldehyde (1.0 eq) are dissolved in ethanol. An oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) (2-3 eq), is added, followed by a catalytic amount of an acid like hydrochloric acid (HCl). The reaction mixture is stirred at room temperature for a designated time. The progress of the reaction is monitored by TLC. Upon completion, the precipitated product is filtered, washed with cold ethanol, and dried to afford the desired 2-aryl-6-bromo-8-fluorobenzothiazole.

Quantitative Data for Representative Benzothiazole Synthesis

EntryAldehyde (R-CHO)Product (2-R-6-bromo-8-fluorobenzothiazole)Yield (%)
1Benzaldehyde2-Phenyl-6-bromo-8-fluorobenzothiazole85-95
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-bromo-8-fluorobenzothiazole88-96
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-bromo-8-fluorobenzothiazole82-93

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Synthesis of 7-Bromo-9-fluorophenothiazines via Smiles Rearrangement

The synthesis of phenothiazines from this compound can be achieved through a pathway involving an initial condensation reaction followed by an intramolecular Smiles rearrangement. This powerful transformation allows for the construction of the tricyclic phenothiazine (B1677639) core.

Synthesis of the Smiles Rearrangement Precursor

Workflow for Phenothiazine Synthesis

workflow A This compound B Condensation with 2-halonitrobenzene derivative A->B C 2-((4-Bromo-2-fluorophenyl)thio)-nitroaniline derivative B->C D Formylation C->D E N-(2-((4-Bromo-2-fluorophenyl)thio)-nitrophenyl)formamide D->E F Smiles Rearrangement (Base-catalyzed) E->F G 7-Bromo-9-fluorophenothiazine F->G

Caption: Synthetic workflow for the preparation of fluorinated phenothiazines.

Experimental Protocol: Condensation of this compound with an o-Halonitrobenzene

A mixture of this compound (1.0 eq), an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent like dimethylformamide (DMF) or ethanol is heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water. The precipitated product, the corresponding 2-((4-Bromo-2-fluorophenyl)thio)-nitroaniline derivative, is collected by filtration, washed, and dried.

Experimental Protocol: Formylation of the Diphenyl Sulfide (B99878)

The synthesized diphenyl sulfide derivative (1.0 eq) is treated with an excess of formic acid (90% or higher). The mixture is heated under reflux for several hours. The progress of the formylation is monitored by TLC. After the reaction is complete, the excess formic acid is removed under reduced pressure to yield the N-formylated product, which can be used in the next step without further purification.

Smiles Rearrangement to form 7-Bromo-9-fluorophenothiazine

Experimental Protocol: Base-Catalyzed Smiles Rearrangement

The N-formylated diphenyl sulfide (1.0 eq) is dissolved in an alcoholic solvent (e.g., ethanol). A strong base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), is added, and the mixture is heated under reflux. The Smiles rearrangement is typically monitored by a color change and TLC analysis. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried to afford the 7-Bromo-9-fluorophenothiazine. Further purification can be achieved by recrystallization.

Quantitative Data for Representative Phenothiazine Synthesis

Entryo-HalonitrobenzeneFinal ProductOverall Yield (%)
12-Chloronitrobenzene7-Bromo-9-fluorophenothiazine60-75
22-Bromo-5-nitro-toluene7-Bromo-9-fluoro-3-methylphenothiazine55-70

Note: Yields are indicative for the multi-step sequence and can vary.

Alternative Synthetic Strategies

While the detailed protocols above focus on benzothiazole and phenothiazine synthesis, this compound can also be a substrate for other heterocyclic constructions.

  • Ullmann Condensation: A copper-catalyzed Ullmann-type coupling between this compound and an appropriate ortho-haloaniline derivative can also lead to the diphenyl sulfide precursor for phenothiazine synthesis.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the thiophenol ring provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and construct more complex heterocyclic systems.

These alternative routes offer additional avenues for the synthesis of novel and potentially bioactive heterocyclic compounds from the versatile starting material, this compound. Further exploration and optimization of these reactions can lead to the discovery of new chemical entities for various applications in medicinal chemistry and materials science.

References

Application Note: HPLC-UV Method for Analyzing 4-Bromo-2-fluorothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorothiophenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and reaction progression are critical parameters that require a robust analytical method for monitoring. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of such aromatic compounds due to its specificity, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantitative analysis of this compound and its application in monitoring chemical reactions.

The developed reversed-phase HPLC (RP-HPLC) method allows for the separation of this compound from its potential impurities and reaction components. The method is suitable for in-process control, quality assessment of starting materials, and kinetic studies of reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The components of the sample are separated based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is retained on the stationary phase and its elution is controlled by the composition of the mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. For this compound and related brominated aromatic compounds, a detection wavelength in the range of 210-260 nm is generally effective. Based on the UV spectrum of similar compounds, 254 nm is a suitable wavelength for sensitive detection.

Experimental Protocols

HPLC-UV System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (B52724)
Gradient Elution 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare serial dilutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution (for reaction monitoring):

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of cold mobile phase or a suitable solvent to stop the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution may be necessary to bring the analyte concentration within the calibration range.

Note: Due to the potential for oxidation of the thiol group to a disulfide, it is recommended to handle samples promptly and, if necessary, to add a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the diluent, especially for prolonged storage.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the developed HPLC-UV method for the analysis of this compound.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Data
ParameterResult
Retention Time (min) ~ 8.5
Linearity (R²) (1-100 µg/mL) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantitation (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) 1.2%
Accuracy (% Recovery) 98.5% - 101.2%

Application: Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

This HPLC-UV method can be effectively used to monitor the progress of a reaction where this compound acts as a nucleophile. For example, in a reaction with an activated aryl halide.

Reaction Scheme (Hypothetical): this compound + Activated Aryl Halide → Thioether Product

By injecting aliquots of the reaction mixture at different time points, the consumption of the starting material (this compound) and the formation of the product can be quantified.

Table 3: Hypothetical Reaction Monitoring Data
Time (hours)This compound Peak AreaThioether Product Peak Area% Conversion
01,250,00000%
1980,000270,00021.6%
2725,000525,00042.0%
4350,000900,00072.0%
850,0001,200,00096.0%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare Standard Solutions (1-100 µg/mL) prep_start->standard_prep sample_prep Prepare Reaction Sample (Quench & Dilute) prep_start->sample_prep filtration Filter through 0.45 µm filter standard_prep->filtration sample_prep->filtration hplc_injection Inject 10 µL into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 254 nm separation->detection data_acquisition Acquire Chromatogram detection->data_acquisition integration Integrate Peak Areas data_acquisition->integration quantification Quantify Concentration (using Calibration Curve) integration->quantification reaction_monitoring reaction_vessel Reaction Mixture (Time = t) sampling Take Aliquot reaction_vessel->sampling t = 0, 1, 2, 4, 8h quenching Quench Reaction sampling->quenching hplc_analysis HPLC-UV Analysis quenching->hplc_analysis data_analysis Determine % Conversion hplc_analysis->data_analysis

Application Note: High-Throughput Analysis of 4-Bromo-2-fluorothiophenol Derivatives Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 4-bromo-2-fluorothiophenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent characteristics of thiophenols, derivatization is a critical step to enhance volatility and improve chromatographic performance. This document provides a detailed methodology for sample preparation, silylation-based derivatization, and the instrumental parameters for GC-MS analysis. The presented protocol is designed to serve as a robust starting point for researchers engaged in the synthesis, characterization, and quality control of these compounds in a drug development context.

Introduction

This compound and its analogues are important intermediates in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and quantifying these compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar and low-volatility compounds like thiophenols by GC-MS can be challenging. Derivatization is often necessary to improve their volatility and thermal stability.[1][2] This protocol focuses on a silylation-based derivatization method, which is a common and effective approach for the GC-MS analysis of compounds containing active hydrogen atoms, such as the sulfhydryl group in thiophenols.[1][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results. The following steps are recommended for preparing samples containing this compound derivatives for GC-MS analysis.

a. Dissolution: Solid samples should be accurately weighed and dissolved in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.[4] Liquid samples can be diluted directly. The final concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-10 µg/mL.[5]

b. Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the target analytes and remove interfering substances.[4] For LLE, the sample is mixed with two immiscible solvents, and the analytes are partitioned into the organic layer, which is then collected.[4] SPE can be used to concentrate and purify analytes by passing the sample through a cartridge containing a sorbent material that retains the analytes of interest.[4]

c. Drying and Concentration: The extracted organic layer should be dried over anhydrous sodium sulfate (B86663) to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the sample.[6]

Derivatization Protocol (Silylation)

To enhance the volatility of this compound derivatives, a silylation reaction is performed to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group.[1][3]

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Transfer a known amount of the dried sample extract into a clean, dry autosampler vial.

  • Add 50 µL of MSTFA and 10 µL of pyridine to the vial.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and derivatives being analyzed.

Table 1: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 50-550
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound derivatives should be performed using an internal standard method to ensure accuracy and precision. The following tables provide a template for summarizing the expected quantitative data.

Table 2: Retention Times and Characteristic Mass Fragments (Hypothetical Data)

CompoundRetention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
TMS-derivative of this compoundTo be determinedExpected m/zExpected fragments
TMS-derivative of [Derivative 1]To be determinedExpected m/zExpected fragments
TMS-derivative of [Derivative 2]To be determinedExpected m/zExpected fragments

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterThis compound Derivative 1This compound Derivative 2
Linearity (R²)> 0.995> 0.995
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantification (LOQ)To be determinedTo be determined
Precision (%RSD)< 10%< 10%
Accuracy (% Recovery)90-110%90-110%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound derivatives.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Collection Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction (LLE/SPE) (Optional) Dissolution->Extraction Drying Drying and Concentration Extraction->Drying Derivatization Silylation with MSTFA Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Reporting Qualitative->Report Quantitative->Report

References

Application Notes and Protocols: 4-Bromo-2-fluorothiophenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Bromo-2-fluorothiophenol in materials science research. Due to limited direct literature on this specific compound, the following protocols and data are based on established methodologies for analogous aromatic thiols and dithiols. These notes are intended to serve as a starting point for developing novel materials.

Synthesis of High Refractive Index Polymers

This compound can be explored as a monomer in the synthesis of poly(phenylene sulfide)s (PPS) and other sulfur-containing polymers. The presence of sulfur and aromatic rings contributes to a high refractive index, a desirable property for optical applications. The bromine and fluorine atoms can further modulate the polymer's properties, such as solubility, thermal stability, and reactivity for post-polymerization functionalization. A potential application is in the synthesis of thianthrene-based poly(phenylene sulfide)s, which are known for their high refractive indices.[1][2]

Illustrative Quantitative Data for a Hypothetical Thianthrene-Based Polymer

The following table presents expected properties for a hypothetical polymer synthesized from 2,7-difluorothianthrene (B1603444) and a dithiol derived from this compound. These values are based on reported data for similar thianthrene-based poly(phenylene sulfide)s.[1][2]

PropertyExpected Value Range
Refractive Index (at 633 nm)1.70 - 1.81
Glass Transition Temp. (Tg)140 - 210 °C
5% Weight-Loss Temp. (TGA)> 430 °C
Birefringence0.003 - 0.005
Experimental Protocol: Synthesis of a Thianthrene-Based Poly(phenylene sulfide)

This protocol is adapted from the synthesis of thianthrene-based poly(phenylene sulfide)s using aromatic dithiols.[1]

Materials:

  • This compound (or a dithiol derived from it)

  • 2,7-Difluorothianthrene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a gas inlet/outlet, add the dithiol monomer, 2,7-difluorothianthrene, and potassium carbonate in N,N-dimethylacetamide and toluene.

  • Purge the flask with inert gas (Argon or Nitrogen) for 30 minutes.

  • Heat the mixture to reflux (around 140-150 °C) to remove water by azeotropic distillation with toluene.

  • After the removal of water, increase the temperature to 170-180 °C and maintain for 8-12 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80 °C for 24 hours.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up reactants Add Monomers, K₂CO₃, DMAc, Toluene purge Purge with Inert Gas reactants->purge reflux Reflux at 140-150°C (Azeotropic Distillation) purge->reflux polymerize Heat at 170-180°C for 8-12h reflux->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash (Methanol, Water) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry Final Polymer Final Polymer dry->Final Polymer

Polymer Synthesis Workflow

Formation of Self-Assembled Monolayers (SAMs)

Aromatic thiols readily form self-assembled monolayers (SAMs) on gold surfaces, and this compound is expected to exhibit this behavior.[3] The resulting monolayer can modify the surface properties of the gold substrate, such as its wettability, work function, and biocompatibility. The fluorine and bromine atoms can be used to fine-tune these properties and can also serve as reactive sites for further surface functionalization.

Illustrative Quantitative Data for a Hypothetical this compound SAM on Au(111)

The following data is hypothetical and based on studies of similar fluorinated aromatic thiols.[3]

PropertyExpected Value
Molecular Tilt Angle55 - 70°
Monolayer Thickness0.5 - 0.8 nm
Water Contact Angle70 - 85°
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol is a general procedure for the formation of aromatic thiol SAMs on gold.[4]

Materials:

  • This compound

  • Anhydrous ethanol (B145695)

  • Gold-coated substrates (e.g., silicon wafers with a gold layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates copiously with deionized water, followed by ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the freshly cleaned gold substrates in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

G cluster_cleaning Substrate Cleaning cluster_assembly Self-Assembly cluster_final Final Steps piranha Piranha Etch rinse_water Rinse with DI Water piranha->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry_sub Dry with N₂ rinse_etoh->dry_sub immerse Immerse Substrate for 18-24h dry_sub->immerse prepare_sol Prepare 1 mM Thiol Solution in Ethanol prepare_sol->immerse rinse_final Rinse with Ethanol immerse->rinse_final dry_final Dry with N₂ rinse_final->dry_final SAM-coated Substrate SAM-coated Substrate dry_final->SAM-coated Substrate

SAM Formation Workflow

Capping Agent for Nanoparticle Synthesis

Thiols are widely used as capping agents to control the growth and stability of nanoparticles. This compound can potentially be used in the synthesis of various nanoparticles, such as lead sulfide (B99878) (PbS) quantum dots. The thiol group would bind to the nanoparticle surface, while the aromatic ring provides steric stability. The fluorine and bromine substituents could influence the electronic properties of the nanoparticles and their dispersibility in different solvents.

Illustrative Quantitative Data for Hypothetical PbS Nanoparticles Capped with this compound

The expected size of the nanoparticles can be tuned by varying the reaction conditions.

PropertyExpected Value Range
Nanoparticle Diameter (TEM)2 - 10 nm
First Exciton Absorption Peak800 - 1600 nm
Experimental Protocol: Synthesis of Capped Lead Sulfide (PbS) Nanocrystals

This protocol is a general method for the synthesis of thiol-capped PbS nanocrystals.[5]

Materials:

  • Lead(II) oxide (PbO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • Bis(trimethylsilyl) sulfide ((TMS)₂S)

  • This compound

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask, combine PbO, oleic acid, and 1-octadecene.

  • Heat the mixture to 120 °C under vacuum for 1 hour to form a clear lead oleate (B1233923) solution.

  • Introduce this compound as the capping agent into the flask.

  • Under an inert atmosphere, heat the solution to the desired injection temperature (e.g., 120 °C).

  • Swiftly inject a solution of (TMS)₂S in ODE into the hot reaction mixture.

  • Cool the reaction to room temperature.

  • Purify the nanoparticles by precipitation with methanol and redispersion in toluene. Repeat this step several times.

  • Finally, disperse the purified nanoparticles in a nonpolar solvent.

G cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification mix Mix PbO, Oleic Acid, and ODE heat_vac Heat to 120°C under Vacuum mix->heat_vac add_cap Add Capping Agent (this compound) heat_vac->add_cap heat_inject Heat to Injection Temp. add_cap->heat_inject inject Inject (TMS)₂S Solution heat_inject->inject cool Cool to Room Temp. inject->cool precipitate Precipitate with Methanol cool->precipitate redisperse Redisperse in Toluene precipitate->redisperse repeat Repeat Purification redisperse->repeat Capped Nanoparticles Capped Nanoparticles repeat->Capped Nanoparticles

Nanoparticle Synthesis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-fluorothiophenol after its synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a strong, unpleasant odor. How can I manage this during purification?

A1: The odor is characteristic of thiophenols. It is crucial to work in a well-ventilated fume hood at all times. Using a bleach trap for any exhaust lines from your reaction or distillation setup can help neutralize the volatile thiols. All glassware should be decontaminated by soaking in a bleach solution after use.

Q2: I am observing the formation of a white solid in my crude product upon storage. What is it and how can I prevent it?

A2: Thiols are susceptible to oxidation to disulfides, which are often white solids. To minimize oxidation, it is recommended to handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Storing the crude material at low temperatures (e.g., 4°C) under nitrogen can also slow down the oxidation process.

Q3: Which purification method is most suitable for my crude this compound?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Acid-base extraction is effective for removing acidic and basic impurities.

  • Flash column chromatography is ideal for separating the desired product from non-polar and closely related impurities.

  • Recrystallization is a good final step to obtain highly pure crystalline material, provided a suitable solvent is found.

  • Vacuum distillation can be used if the compound is thermally stable and the impurities have significantly different boiling points.

Q4: What are the common impurities I should expect in my crude this compound?

A4: Common impurities may include unreacted starting materials, by-products from the synthesis (e.g., isomers, over-brominated species), and the corresponding disulfide (4,4'-dibromo-2,2'-difluorodiphenyl disulfide) formed by oxidation.

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete protonation/deprotonation Ensure thorough mixing of the aqueous and organic layers during extraction to maximize surface area and facilitate the acid-base reaction. Check the pH of the aqueous layer after each extraction to confirm the desired acidity or basicity.
Precipitation of the thiolate salt If the sodium salt of the thiophenol is not fully soluble in the aqueous base, it may precipitate at the interface. Use a slightly larger volume of the aqueous solution or a slightly more dilute base.
Emulsion formation Emulsions can trap the product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtration through a pad of Celite® may be necessary.
Incomplete re-acidification When regenerating the thiophenol from its salt, ensure the aqueous layer is sufficiently acidified. Check the pH with litmus (B1172312) paper or a pH meter to confirm it is acidic (pH ~1-2) to ensure complete precipitation of the product.
Issue 2: Poor Separation or Tailing during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for aromatic thiols is a mixture of hexanes and ethyl acetate (B1210297).
Column overloading Too much crude material was loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.
Sample loading technique The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.
Thiol oxidation on silica gel Silica gel can be slightly acidic and may promote the oxidation of the thiol to the disulfide. To mitigate this, you can try using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or work quickly to minimize the time the compound spends on the column.
Issue 3: Oiling Out or No Crystal Formation During Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound "oils out," the solvent is likely too non-polar, or the solution is cooling too quickly. Try a more polar solvent or a solvent mixture.
Solution is too concentrated or too dilute If the solution is too concentrated, the compound may precipitate as an oil. If it's too dilute, crystallization may not occur. Use the minimum amount of hot solvent to fully dissolve the crude product.
Cooling rate is too fast Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

Data Presentation

Comparison of Purification Methods for this compound
Method Principle Advantages Disadvantages Typical Purity Typical Yield
Acid-Base Extraction Separation based on the acidic nature of the thiophenol.Removes acidic and basic impurities effectively. Simple and scalable.Does not remove neutral impurities. Potential for emulsion formation.>90%>95%
Flash Column Chromatography Separation based on polarity differences.Excellent for removing a wide range of impurities, including isomers and non-polar by-products.Can be time-consuming and requires significant solvent volumes. Potential for product oxidation on silica.>98%70-90%
Recrystallization Purification based on differences in solubility between the product and impurities.Can yield very high purity material. Good for removing small amounts of impurities.Requires finding a suitable solvent. Potential for product loss in the mother liquor.>99%60-85%
Vacuum Distillation Separation based on differences in boiling points.Effective for removing non-volatile or very volatile impurities.Requires the compound to be thermally stable. Not effective for separating compounds with similar boiling points.>97%70-90%
Illustrative Purity Analysis Data for Purified this compound
Analytical Method Parameter Result
HPLC (UV detection at 254 nm) Purity (Area %)99.5%
Major Impurity (Disulfide)0.3%
Other Impurities<0.2%
GC-MS Purity (Area %)99.2%
Identification of Major PeakConfirmed as this compound (m/z matches)
Identification of ImpuritiesDisulfide and trace starting materials identified by mass spectra.
¹H NMR (in CDCl₃) Chemical Shifts and IntegrationConsistent with the structure of this compound.
Impurity PeaksNo significant impurity peaks observed.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Base Wash: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the base wash two more times, combining the aqueous extracts.

  • Organic Layer Wash: Wash the remaining organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent to recover any neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated hydrochloric acid (HCl) with stirring.

  • Product Extraction: Extract the precipitated this compound with fresh organic solvent (e.g., diethyl ether).

  • Final Wash and Drying: Wash the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the silica gel. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. Common choices for similar compounds include ethanol, methanol, or mixtures like hexanes/ethyl acetate or toluene/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Removes acidic/basic impurities Column Flash Column Chromatography AcidBase->Column Removes neutral impurities Recrystallization Recrystallization Column->Recrystallization Final polishing PureProduct Pure this compound Recrystallization->PureProduct Analysis Purity Analysis (HPLC, GC-MS, NMR) PureProduct->Analysis

Caption: A typical workflow for the purification of crude this compound.

TroubleshootingTree Start Low Purity after Initial Purification Q1 What type of impurities are present? (Analyze by TLC, GC-MS) Start->Q1 A1_Polar Polar Impurities Q1->A1_Polar Acidic/Basic A1_NonPolar Non-Polar/Isomeric Impurities Q1->A1_NonPolar Neutral A1_Both Mixture of Impurities Q1->A1_Both Both Sol_Polar Perform Acid-Base Extraction A1_Polar->Sol_Polar Sol_NonPolar Perform Flash Column Chromatography A1_NonPolar->Sol_NonPolar Sol_Both Sequential Extraction and Chromatography A1_Both->Sol_Both Final_Purification Consider Recrystallization for final polishing Sol_Polar->Final_Purification Sol_NonPolar->Final_Purification Sol_Both->Final_Purification

Caption: A decision tree for troubleshooting low purity of this compound.

Technical Support Center: Optimizing S-arylation of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S-arylation of 4-bromo-2-fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the S-arylation of this compound?

A1: The most common and effective methods for the S-arylation of thiophenols, including this compound, are palladium-catalyzed Buchwald-Hartwig cross-coupling and copper-catalyzed Ullmann condensation reactions. Both methods have their advantages and the choice often depends on the specific aryl halide coupling partner, functional group tolerance, and desired reaction conditions.

Q2: How does the electronic nature of the aryl halide affect the reaction?

A2: In general, electron-deficient aryl halides are more reactive in copper-catalyzed Ullmann-type reactions. For palladium-catalyzed Buchwald-Hartwig couplings, the reaction scope is broader and can tolerate both electron-rich and electron-deficient aryl halides. However, the specific ligand and palladium precatalyst system may need to be optimized for challenging substrates.

Q3: What are the most critical parameters to optimize for this reaction?

A3: The key parameters to optimize for a successful S-arylation of this compound are the choice of catalyst (palladium or copper), ligand (for palladium-catalyzed reactions), base, solvent, and reaction temperature. The interplay of these factors is crucial for achieving high yields and minimizing side products.

Q4: Can the ortho-fluoro substituent on the thiophenol affect the reaction?

A4: Yes, the ortho-fluoro substituent can influence the reaction in several ways. It is an electron-withdrawing group, which can decrease the nucleophilicity of the thiophenol. Additionally, it can act as a directing group in certain copper-catalyzed reactions, potentially influencing the rate of oxidative addition.[1]

Q5: What are the potential side reactions to be aware of?

A5: Common side reactions include:

  • Disulfide Formation: Oxidation of the thiophenol to the corresponding disulfide is a common side reaction, especially in the presence of air.

  • Hydrodehalogenation: Reduction of the aryl halide starting material can occur, leading to the formation of an arene byproduct.

  • Homocoupling of the Aryl Halide: This can be a significant side reaction in Ullmann-type couplings.

  • Reaction at the Bromine Site: While the thiol is generally more nucleophilic, under certain conditions, particularly with strong bases, reaction at the bromine position of this compound could be a possibility, though less common for S-arylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate choice of ligand (for Pd catalysis). 3. Incorrect base or base strength. 4. Unsuitable solvent. 5. Low reaction temperature. 6. Poor quality of reagents (e.g., oxidized thiophenol).1. Use a fresh batch of catalyst or a pre-catalyst. For copper catalysis, consider in situ activation of copper powder. 2. Screen a variety of phosphine (B1218219) ligands (e.g., Xantphos, dppf, Josiphos for Pd). 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, a stronger base like NaOt-Bu might be necessary, but be mindful of substrate compatibility. 4. Test a range of solvents like DMF, DMSO, dioxane, or toluene. 5. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 6. Use freshly distilled or purified thiophenol. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Significant Disulfide Formation 1. Presence of oxygen in the reaction mixture. 2. Inefficient catalytic cycle leading to oxidation of the starting material.1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. 2. Optimize the catalyst and ligand loading to ensure a rapid and efficient cross-coupling reaction.
Hydrodehalogenation of the Aryl Halide 1. Presence of a hydrogen source (e.g., water, protic solvent). 2. Certain catalyst/ligand combinations may favor this pathway.1. Ensure all reagents and solvents are anhydrous. 2. Screen different ligands. Sometimes a more electron-rich or sterically hindered ligand can suppress this side reaction.
Incomplete Conversion 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversible reaction or product inhibition.1. Monitor the reaction progress over a longer period. 2. Increase the catalyst loading or use a more robust catalyst system. 3. Consider using a higher boiling point solvent to drive the reaction to completion.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical starting points for optimizing the S-arylation of this compound based on established protocols for similar substrates.

Table 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)Dioxane11024Variable
2Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)Toluene10018Variable
3PdCl₂(dppf) (5)-NaOt-Bu (1.5)DMF8012Variable

*Yields are highly dependent on the specific aryl halide used. These conditions serve as a starting point for optimization.

Table 2: Copper-Catalyzed S-Arylation (Ullmann Type)

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF12024Variable
2Cu₂O (5)-Cs₂CO₃ (2)DMSO13018Variable
3Cu Powder (activated) (100)-K₃PO₄ (2)NMP15036Variable

*Yields are highly dependent on the specific aryl halide used. These conditions serve as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed S-Arylation

To an oven-dried Schlenk tube is added the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The aryl halide (1.0 mmol), this compound (1.2 mmol), and the anhydrous, degassed solvent (e.g., dioxane, 5 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed S-Arylation

In a round-bottom flask, the copper source (e.g., CuI, 10 mol%), ligand (if applicable, e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., K₂CO₃, 2.0 mmol) are combined. The aryl halide (1.0 mmol), this compound (1.2 mmol), and the solvent (e.g., DMF, 5 mL) are added. The flask is equipped with a reflux condenser and the mixture is heated under an inert atmosphere to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours). Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for S-Arylation reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent 1. reaction Heat Under Inert Atmosphere solvent->reaction 2. workup Reaction Workup: Quenching and Extraction reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Isolated Diaryl Sulfide purification->product 5.

General Experimental Workflow for S-Arylation

Troubleshooting_Flowchart Troubleshooting Low Yield in S-Arylation start Low or No Product Yield check_reagents Check Reagent Quality (Thiophenol, Aryl Halide, Solvent, Base) start->check_reagents check_catalyst Verify Catalyst and Ligand Activity check_reagents->check_catalyst Reagents OK optimize_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->optimize_base Catalyst OK optimize_ligand Screen Ligands (for Pd-catalyzed reactions) optimize_base->optimize_ligand optimize_temp Increase Reaction Temperature optimize_ligand->optimize_temp optimize_solvent Change Solvent (e.g., Toluene, Dioxane, DMF) optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success

Troubleshooting Flowchart for Low Yield

References

Preventing oxidation of 4-Bromo-2-fluorothiophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound, focusing on the prevention of its oxidation to the corresponding disulfide.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product, with the starting material consumed. Oxidation of this compound to its disulfide, which is unreactive in the desired transformation.• Implement a strict inert atmosphere using nitrogen or argon.[1] • Use thoroughly degassed solvents to remove dissolved oxygen. • Consider adding a mild antioxidant compatible with your reaction conditions.
Formation of a white or off-white precipitate during the reaction. The disulfide of this compound is often less soluble than the thiol and may precipitate out of solution upon formation.• Improve the efficiency of your inert gas purge of the reaction vessel. • Ensure solvents are freshly degassed immediately before use.
Reaction is sluggish or does not go to completion. The concentration of the reactive thiol is decreasing over time due to oxidation.• Maintain a positive pressure of inert gas throughout the entire reaction duration. • For lengthy reactions, consider a continuous slow flow of inert gas.
Inconsistent results between reaction batches. Variable exposure to atmospheric oxygen during reaction setup or workup.• Standardize the procedure for setting up reactions under an inert atmosphere. • Ensure all glassware is oven-dried to remove adsorbed moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: Thiols, in general, are susceptible to oxidation, and this reactivity is influenced by the electronic properties of the aromatic ring. Aryl thiols are more easily oxidized than alkyl thiols. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), especially in the presence of oxygen, metal ions, or at a basic pH.

Q2: What is the primary product of this compound oxidation?

A2: The primary oxidation product is the corresponding disulfide, 1,2-bis(4-bromo-2-fluorophenyl) disulfide. This dimerization renders the molecule unreactive for subsequent reactions that require the free thiol group.

Q3: How can I prevent the oxidation of this compound during a reaction?

A3: The most effective method is to rigorously exclude oxygen from the reaction environment. This can be achieved by:

  • Using an Inert Atmosphere: Conducting the reaction under a blanket of an inert gas like nitrogen or argon.[1]

  • Degassing Solvents: Removing dissolved oxygen from solvents prior to use. Common methods include freeze-pump-thaw cycles, bubbling with an inert gas, or sonication under vacuum.

Q4: Are antioxidants effective in preventing the oxidation of this compound?

A4: While antioxidants can be used to prevent thiol oxidation, their application in organic synthesis must be carefully considered. The antioxidant should not interfere with the desired reaction or complicate the purification of the final product. For many synthetic applications, maintaining an inert atmosphere is the preferred and cleaner method.

Q5: How should I store this compound to minimize oxidation?

A5: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.

Data Presentation

The exclusion of atmospheric oxygen is critical for achieving high yields in reactions involving aryl thiols. The following table illustrates the impact of the reaction atmosphere on the yield of a representative thiol dimerization reaction.

Aryl Thiol Reaction Atmosphere Yield of Disulfide Reference
4-MethylbenzenethiolArgon94%Chen, et al. (2024)[1]
4-MethylbenzenethiolAirReduced YieldChen, et al. (2024)[1]

Note: This data is for a model reaction and is intended to demonstrate the significant effect of an inert atmosphere on preventing side reactions and improving product yield.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This protocol describes a standard method for creating an oxygen-free environment for a reaction using a nitrogen-filled balloon.

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen gas source

  • Balloon

  • Needles (one for gas inlet, one for vent)

  • Syringes for liquid transfer

Procedure:

  • Oven-dry all glassware and allow it to cool in a desiccator.

  • Add solid reagents and a stir bar to the reaction flask.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a nitrogen-filled balloon through the septum.

  • Insert a second, shorter needle to act as a vent.

  • Allow the nitrogen to flush the flask for 5-10 minutes to displace the air.

  • Remove the vent needle. A positive pressure of nitrogen is now maintained by the balloon.

  • Add degassed solvents and liquid reagents via syringe through the septum.

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved gases from a solvent.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Vacuum line

  • Liquid nitrogen

Procedure:

  • Place the solvent in a Schlenk flask (do not fill more than half full).

  • Attach the flask to a vacuum line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see gas bubbles being released from the liquid.

  • Repeat the freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas (nitrogen or argon).

Protocol 3: Degassing a Solvent by Bubbling with an Inert Gas

This is a simpler, though less effective, method for degassing solvents.

Materials:

  • Flask with the solvent

  • Septum

  • Inert gas source (nitrogen or argon)

  • Long needle or glass pipette

  • Short vent needle

Procedure:

  • Seal the flask containing the solvent with a septum.

  • Insert a long needle or pipette connected to the inert gas source, ensuring the tip is below the solvent's surface.

  • Insert a short vent needle in the septum.

  • Bubble the inert gas through the solvent for 20-30 minutes. The stream of gas should be gentle to avoid splashing.

  • After bubbling, remove the long needle while maintaining a positive pressure of the inert gas.

Visualizations

Oxidation_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_outcome Outcome start Start dry_glassware Oven-Dry Glassware start->dry_glassware degas_solvent Degas Solvents start->degas_solvent setup_inert Assemble Under Inert Atmosphere dry_glassware->setup_inert degas_solvent->setup_inert add_reagents Add Reagents & Degassed Solvents setup_inert->add_reagents run_reaction Run Reaction add_reagents->run_reaction workup Reaction Workup run_reaction->workup product Desired Product (High Yield) workup->product

Caption: Experimental workflow for preventing oxidation.

Troubleshooting_Logic low_yield Low Reaction Yield? precipitate Precipitate Formed? low_yield->precipitate Yes check_reagent Check Reagent Purity (Possible Disulfide) low_yield->check_reagent No check_atmosphere Check Inert Atmosphere Setup precipitate->check_atmosphere Yes degas_solvents Use Freshly Degassed Solvents precipitate->degas_solvents No improve_purge Improve Purging Technique check_atmosphere->improve_purge degas_solvents->improve_purge check_reagent->improve_purge success Successful Reaction improve_purge->success

Caption: Troubleshooting logic for oxidation-related issues.

References

Technical Support Center: Synthesis of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Bromo-2-fluorothiophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues and side product formation during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method for this compound involves a two-step process starting from 4-Bromo-2-fluoroaniline (B1266173). The first step is the diazotization of the aniline (B41778) to form a diazonium salt. This intermediate is then typically reacted with a sulfur source, such as potassium ethyl xanthate, in a Sandmeyer-type reaction, followed by hydrolysis to yield the desired thiophenol.

Q2: What are the primary side products I should expect during this synthesis?

A2: The synthesis of this compound can lead to several common side products. The most significant of these is the corresponding disulfide, bis(4-bromo-2-fluorophenyl) disulfide . Other potential impurities include 4-bromo-2-fluorophenol , which arises from the reaction of the intermediate diazonium salt with water, and biaryl compounds , formed through radical side reactions during the Sandmeyer reaction. Incomplete diazotization or side reactions of the diazonium salt can also lead to trace amounts of triazenes .

Q3: How can I minimize the formation of the disulfide side product?

A3: The formation of bis(4-bromo-2-fluorophenyl) disulfide occurs through the oxidation of the target thiophenol. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), particularly during the work-up and purification stages. Using degassed solvents can also be beneficial. The addition of a reducing agent, such as sodium bisulfite, during the work-up can help to reduce any disulfide that has formed back to the thiophenol.

Q4: What causes the formation of 4-bromo-2-fluorophenol, and how can I avoid it?

A4: 4-Bromo-2-fluorophenol is formed when the 4-bromo-2-fluorobenzenediazonium salt intermediate reacts with water. This side reaction is temperature-dependent and becomes more significant at higher temperatures. To suppress the formation of the phenol, it is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete diazotization of 4-bromo-2-fluoroaniline.2. Decomposition of the diazonium salt due to elevated temperatures.3. Inefficient Sandmeyer reaction.1. Ensure complete dissolution of the aniline in the acidic medium before adding sodium nitrite (B80452). Test for excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition of the diazonium salt solution to the sulfur source.3. Use freshly prepared copper(I) salts if applicable, and ensure efficient stirring.
High Percentage of Disulfide Impurity Oxidation of the thiophenol product during the reaction or work-up.1. Perform the reaction, work-up, and any subsequent purification steps under an inert atmosphere (nitrogen or argon).2. Use degassed solvents and reagents.3. During the aqueous work-up, add a mild reducing agent like sodium bisulfite to the extraction funnel to reduce any formed disulfide.4. Purify the crude product via distillation under reduced pressure or column chromatography as quickly as possible.
Presence of 4-Bromo-2-fluorophenol in the Product Hydrolysis of the diazonium salt intermediate.Maintain the reaction temperature below 5 °C at all times after the addition of sodium nitrite. Ensure the diazonium salt solution is used immediately after its preparation.
Formation of Colored Impurities (often reddish or brown) Formation of azo compounds or other polymeric side products from the diazonium salt.1. Ensure the dropwise addition of the sodium nitrite solution to the aniline solution is slow and controlled to avoid localized high concentrations.2. Maintain a low temperature and efficient stirring.
Inconsistent Results Between Batches 1. Purity of the starting 4-bromo-2-fluoroaniline.2. Variations in reaction temperature and time.1. Use 4-bromo-2-fluoroaniline of high purity and check for isomeric impurities.2. Standardize all reaction parameters, including temperatures, addition rates, and reaction times.

Summary of Common Side Products

Side Product Chemical Name Formation Pathway Typical Percentage (Qualitative)
Disulfidebis(4-bromo-2-fluorophenyl) disulfideOxidation of this compoundCan be significant if precautions are not taken
Phenol4-bromo-2-fluorophenolHydrolysis of the 4-bromo-2-fluorobenzenediazonium saltMinor to significant, depending on temperature control
BiarylBiphenyl derivativesRadical side reactions during the Sandmeyer reactionTypically minor
TriazeneDiazoamino compoundsReaction of diazonium salt with unreacted anilineUsually trace amounts with proper stoichiometry and reaction conditions

Experimental Protocols

Key Experiment: Synthesis of this compound via Diazotization and Sandmeyer-type Reaction

Materials:

  • 4-Bromo-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate (KEX)

  • Sodium Hydroxide (B78521) (NaOH)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Bromo-2-fluoroaniline (1.0 eq.) in a mixture of concentrated HCl (or H₂SO₄) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer-type Reaction:

    • In a separate reaction vessel, dissolve potassium ethyl xanthate (1.1-1.2 eq.) in deionized water and cool to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. The temperature should be maintained below 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (3-4 eq.) and heat the mixture at reflux for 2-3 hours to hydrolyze the xanthate intermediate.

    • Cool the mixture and acidify with concentrated HCl until the pH is acidic.

    • Extract the aqueous layer with diethyl ether or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Side Product Formation

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

Synthesis_Pathway cluster_0 Main Reaction Aniline 4-Bromo-2-fluoroaniline Diazonium 4-Bromo-2-fluorobenzenediazonium Salt Aniline->Diazonium  NaNO₂, H⁺ (0-5 °C) Xanthate Xanthate Intermediate Diazonium->Xanthate  Potassium Ethyl Xanthate Thiophenol This compound Xanthate->Thiophenol  1. NaOH, Δ 2. H⁺

Caption: Main synthetic pathway for this compound.

Side_Products cluster_1 Side Product Formation Diazonium 4-Bromo-2-fluorobenzenediazonium Salt Phenol 4-Bromo-2-fluorophenol Diazonium->Phenol  H₂O, Δ Biaryl Biaryl Byproduct Diazonium->Biaryl  Radical Coupling Thiophenol This compound Disulfide bis(4-bromo-2-fluorophenyl) disulfide Thiophenol->Disulfide  [O]

Caption: Formation pathways for common side products.

Improving the yield of reactions with 4-Bromo-2-fluorobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2-fluorobenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with 4-Bromo-2-fluorobenzenethiol, presented in a question-and-answer format.

Issue 1: Low Yield in S-Alkylation Reactions

Question: I am experiencing low yields in the S-alkylation of 4-Bromo-2-fluorobenzenethiol with an alkyl halide. What are the potential causes and how can I improve the yield?

Answer: Low yields in S-alkylation reactions are a common issue and can often be attributed to several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Thiol: The reaction proceeds through the thiolate anion, which is a more potent nucleophile than the neutral thiol. Incomplete deprotonation will result in a sluggish or incomplete reaction.

    • Base Selection: Ensure you are using a strong enough base to fully deprotonate the thiophenol. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). For less reactive alkyl halides, a stronger base like NaH might be necessary.

    • Stoichiometry of the Base: Use at least one equivalent of the base. An excess (1.1-1.5 equivalents) can be beneficial to ensure complete deprotonation.

  • Poor Reactivity of the Alkyl Halide: The structure of the alkyl halide significantly impacts the reaction rate.

    • Leaving Group: The reactivity of the halide follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: The reaction typically follows an Sₙ2 mechanism, which is sensitive to steric hindrance. Primary alkyl halides react fastest, followed by secondary halides. Tertiary alkyl halides are generally unreactive and may lead to elimination side products.

  • Suboptimal Reaction Conditions:

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) is generally preferred as they can accelerate Sₙ2 reactions.

    • Temperature: While many S-alkylation reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can increase the reaction rate, especially for less reactive alkyl halides. Monitor the reaction for potential side product formation at higher temperatures.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions:

    • Oxidation of the Thiol: Thiols can oxidize to disulfides, especially in the presence of air and base. To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Elimination: With secondary or sterically hindered primary alkyl halides, an E2 elimination reaction can compete with the desired Sₙ2 substitution, especially with strong, non-nucleophilic bases. Using a less hindered base or milder reaction conditions can mitigate this.

Troubleshooting Workflow:

start Low Yield in S-Alkylation check_deprotonation Check Deprotonation start->check_deprotonation check_alkyl_halide Evaluate Alkyl Halide start->check_alkyl_halide check_conditions Optimize Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions solution_base Use Stronger Base / Excess Base check_deprotonation->solution_base Incomplete? solution_halide Switch to More Reactive Halide check_alkyl_halide->solution_halide Unreactive? solution_conditions Adjust Solvent / Temperature check_conditions->solution_conditions Suboptimal? solution_inert Use Inert Atmosphere check_side_reactions->solution_inert Oxidation? end_node Yield Improved solution_base->end_node solution_halide->end_node solution_conditions->end_node solution_inert->end_node start Poor Regioselectivity check_reactivity C-Br vs. C-F Reactivity start->check_reactivity check_thiol Free Thiol Interference? start->check_thiol Low conversion/catalyst deactivation check_conditions Reaction Conditions Too Harsh? check_reactivity->check_conditions C-F activation observed solution_mild Use Milder Conditions check_conditions->solution_mild solution_protect Protect Thiol Group check_thiol->solution_protect end_node Selective Coupling at C-Br solution_mild->end_node solution_protect->end_node cluster_alkylation S-Alkylation Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow a_start 4-Bromo-2-fluorobenzenethiol a_deprotonate Deprotonation (Base, Solvent) a_start->a_deprotonate a_thiolate Thiolate Anion a_deprotonate->a_thiolate a_sn2 Sₙ2 Reaction (+ Alkyl Halide) a_thiolate->a_sn2 a_product Aryl Alkyl Thioether a_sn2->a_product s_start S-Protected 4-Bromo-2-fluorobenzenethiol s_oa Oxidative Addition s_start->s_oa s_pd0 Pd(0) Catalyst s_pd0->s_oa s_pd_complex Aryl-Pd(II)-Br Complex s_oa->s_pd_complex s_transmetal Transmetalation (+ Boronic Acid, Base) s_pd_complex->s_transmetal s_re Reductive Elimination s_transmetal->s_re s_re->s_pd0 Regenerates s_product Coupled Product s_re->s_product

4-Bromo-2-fluorothiophenol storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage, stability, and handling of 4-Bromo-2-fluorothiophenol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under specific conditions. The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4] For long-term storage, refrigeration at 4°C is recommended.[5]

Q2: My this compound has developed a yellowish tint. What does this indicate and is it still usable?

A2: A change in color, such as the development of a yellowish tint, often suggests that the product may have undergone some degradation. Thiophenols can be susceptible to oxidation, especially when exposed to air, which can lead to the formation of disulfides and other impurities.

To determine if the material is still suitable for your experiment, it is advisable to re-analyze its purity using techniques like NMR, GC-MS, or HPLC. If the purity is still within the acceptable range for your application, it may be usable. However, for sensitive applications, using a fresh, uncolored batch is recommended.

Q3: What are the primary signs of degradation for this compound?

A3: The primary indicators of degradation include:

  • Color Change: As mentioned, a change from a colorless or pale yellow liquid/solid to a more intense yellow or brown color.

  • Odor Change: While thiols naturally have a strong, unpleasant odor, a significant change in the smell could indicate the presence of degradation byproducts.[1][3]

  • Insolubility: If the compound becomes difficult to dissolve in solvents it was previously soluble in, this could point to the formation of polymeric or other insoluble impurities.

  • Presence of Particulates: The appearance of solid particles in a liquid sample can be a sign of degradation or contamination.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents or strong bases.[1][2][4][6][7] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue 1: Unexpected peaks in NMR/LC-MS analysis of a reaction involving this compound.

  • Possible Cause 1: Degradation of this compound. The starting material may have degraded due to improper storage or handling, leading to the formation of disulfide or other oxidation products.

    • Troubleshooting Step: Before use, check the purity of the this compound by a suitable analytical method (e.g., NMR, GC). If impurities are detected, consider purifying the material (e.g., by distillation or chromatography) or using a fresh bottle.

  • Possible Cause 2: Reaction with atmospheric oxygen. Thiol groups are susceptible to oxidation, which can be catalyzed by trace metals or basic conditions, leading to the formation of a disulfide dimer.

    • Troubleshooting Step: Ensure all reactions are performed under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize the presence of dissolved oxygen.

Issue 2: Inconsistent reaction yields or reaction failure.

  • Possible Cause 1: Inaccurate quantification of the reagent. If the this compound has partially degraded, the actual amount of active thiol will be lower than what was weighed out.

    • Troubleshooting Step: Use a freshly opened bottle or a recently purified batch of the reagent. Quantify the material accurately, and if degradation is suspected, adjust the stoichiometry accordingly based on a purity assessment.

  • Possible Cause 2: Incompatibility with reaction conditions. The presence of strong bases or oxidizing agents in the reaction mixture can degrade the thiophenol.

    • Troubleshooting Step: Review the reaction conditions and ensure they are compatible with the thiol functional group. If a base is required, consider using a milder, non-oxidizing base.

Data Presentation

ParameterRecommended ConditionSource
Storage Temperature Cool, dry place. Refrigerate at 4°C for long-term storage.[1],[5]
Atmosphere Under an inert gas (e.g., Nitrogen, Argon).[1],[2],[3]
Light Sensitivity Store away from light (general precaution for reactive chemicals).[4]
Incompatible Materials Strong oxidizing agents, strong bases.[1],[2],[6],[7],[4]
Shelf Life Stable under recommended storage conditions.[1],[6]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Acquire a proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Integrate the peaks corresponding to the aromatic protons and the thiol proton. The presence of significant unexpected peaks may indicate impurities. The most common impurity to look for would be the corresponding disulfide, which would result in a different set of aromatic signals and the absence of the thiol proton peak.

Visualizations

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Problem Encountered (e.g., unexpected results, color change) check_appearance Check Physical Appearance (Color, Clarity) start->check_appearance analyze_purity Analyze Purity (NMR, GC-MS, HPLC) check_appearance->analyze_purity Appearance is Normal check_appearance->analyze_purity Discoloration / Particulates appearance_ok Appearance is Normal appearance_bad Discoloration / Particulates purity_ok Purity Acceptable? analyze_purity->purity_ok use_reagent Proceed with Experiment purity_ok->use_reagent Yes purify Purify Reagent (e.g., Distillation, Chromatography) purity_ok->purify No purify->analyze_purity discard Discard and Use New Batch purify->discard Purification not feasible yes1 Yes no1 No yes2 Yes no2 No

Caption: Troubleshooting workflow for suspected degradation.

StorageBestPractices Best Practices for this compound Storage storage Proper Storage condition1 Cool, Dry, Well-Ventilated Area storage->condition1 condition2 Inert Atmosphere (Nitrogen or Argon) storage->condition2 condition3 Tightly Sealed Container storage->condition3 condition4 Away from Heat & Ignition Sources storage->condition4 condition5 Separate from Incompatibles (Strong Bases, Oxidizers) storage->condition5 result Maintained Stability and Purity condition1->result condition2->result condition3->result condition4->result condition5->result

Caption: Key storage best practices summary.

References

Technical Support Center: Purification of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Bromo-2-fluorothiophenol. Our goal is to help you effectively remove impurities and obtain a high-purity product for your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My purified this compound shows the presence of a higher molecular weight impurity.

  • Question: After purification, I observe a significant impurity with a mass corresponding to the disulfide dimer (4,4'-dibromo-2,2'-difluorodiphenyl disulfide). How can I prevent its formation and remove it?

  • Answer: Thiophenols are susceptible to oxidation, leading to the formation of disulfide bonds, especially when exposed to air or metal contaminants.

    • Prevention:

      • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by methods like sparging with nitrogen or freeze-pump-thaw cycles.

      • Avoid Heat: Minimize exposure to high temperatures during purification.

      • Acidic Conditions: Maintaining a slightly acidic pH (around 6.5-7.5) can help reduce the rate of oxidation.

    • Removal:

      • Reduction: If disulfide has formed, it can be reduced back to the thiol. A common method is to treat the sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it is effective over a wider pH range and generally does not interfere with subsequent reactions.

      • Chromatography: Flash column chromatography can be effective in separating the less polar disulfide from the more polar thiol.

Issue 2: My analysis shows the presence of positional isomers.

  • Question: My commercial this compound appears to be contaminated with other bromo-fluoro-thiophenol isomers. How can I separate them?

  • Answer: Positional isomers can be challenging to separate due to their similar physical properties. The most likely isomeric impurity, based on synthesis routes, is 2-bromo-4-fluorothiophenol.

    • Separation Techniques:

      • Fractional Recrystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires careful optimization of the solvent and cooling rate.

      • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase gradient can provide high-purity fractions of each isomer.

      • Flash Column Chromatography: With careful selection of the mobile phase, it may be possible to achieve separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can enhance resolution.

Issue 3: I am having difficulty with the recrystallization of this compound.

  • Question: I am trying to recrystallize this compound, but it is "oiling out" or the recovery is very low. What should I do?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Low recovery is often due to the compound being too soluble in the cold solvent.

    • Troubleshooting "Oiling Out":

      • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

      • Use a Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of your compound.

      • Use a Solvent Mixture: Dissolve the compound in a "good" solvent at room temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Troubleshooting Low Recovery:

      • Change Solvent: Your compound may be too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature.

      • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

      • Reduce Solvent Volume: After dissolving the compound in the hot solvent, you can evaporate some of the solvent to create a more concentrated solution before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on typical synthesis routes, the most common impurities are:

  • 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide: Formed by the oxidation of the thiol.

  • Positional Isomers: Such as 2-bromo-4-fluorothiophenol, arising from impurities in the starting materials or non-selective reactions.

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as 4-bromo-2-fluoroaniline (B1266173) or related precursors.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point is to test the solubility of a small amount of your compound in various solvents of different polarities. For halogenated aromatic compounds, solvents like hexanes, ethanol, or mixtures such as hexane/ethyl acetate are often effective. The ideal solvent will dissolve the compound when hot but not when cold.

Q3: What stationary and mobile phases are recommended for flash column chromatography?

A3: For a compound like this compound, which is moderately polar, normal-phase chromatography on silica (B1680970) gel is a good choice. A common mobile phase would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane. Start with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. Spot a small amount of each fraction onto a TLC plate, develop it in the same mobile phase system you are using for the column, and visualize the spots under UV light. Combine the fractions that contain only your desired compound.

Q5: My compound appears as a yellow or brown oil/solid. Is this normal?

A5: Pure this compound is typically a colorless to light yellow liquid or low-melting solid. A darker color may indicate the presence of oxidized impurities (disulfides) or other colored byproducts. Purification is recommended to remove these impurities.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general method for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a test solvent to each tube at room temperature to assess solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if the compound dissolves.

  • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for non-polar impurities.
Ethanol78PolarMay be a good solvent when hot.
Isopropanol82PolarSimilar to ethanol.
Toluene111Non-polarHigher boiling point, use with caution.
Hexane/Ethyl AcetateVariableVariableA mixture can be optimized for solubility.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

1. Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the desired compound. A good starting point is 10% ethyl acetate in hexanes.

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly.

  • Add a layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully apply the sample to the top of the silica gel.

  • Alternatively, for "dry loading," dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.

  • Collect fractions in test tubes or vials.

  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow cluster_purification Purification Methods start Commercial This compound assess_purity Assess Purity (e.g., GC-MS, NMR) start->assess_purity decision Purity Acceptable? assess_purity->decision end_product Pure Product for Experimentation decision->end_product Yes recrystallization Recrystallization decision->recrystallization No chromatography Flash Column Chromatography decision->chromatography No assess_purity_after_recryst Assess Purity recrystallization->assess_purity_after_recryst Purified Solid assess_purity_after_chrom Assess Purity chromatography->assess_purity_after_chrom Purified Fractions decision_after_purification Purity Acceptable? assess_purity_after_recryst->decision_after_purification assess_purity_after_recryst->decision_after_purification assess_purity_after_chrom->decision_after_purification assess_purity_after_chrom->decision_after_purification decision_after_purification->end_product Yes decision_after_purification->chromatography No, try another method

Caption: Workflow for the purification of commercial this compound.

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromo-2-fluorothiophenol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving 4-Bromo-2-fluorothiophenol. The unique functionalities of this substrate, particularly the thiophenol group, can lead to specific issues such as catalyst poisoning. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve higher conversion rates and successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no conversion in my coupling reaction with this compound?

A1: The most probable cause is catalyst poisoning by the free thiol group (-SH) of your substrate. Sulfur compounds are known to strongly coordinate to palladium and copper catalysts, leading to deactivation.[1][2][3] This binding can be irreversible and can halt the catalytic cycle.

Q2: What are the primary strategies to overcome catalyst poisoning by the thiophenol?

A2: There are two main approaches to mitigate catalyst poisoning by the thiol group:

  • Use of robust catalyst systems: Employing bulky, electron-rich phosphine (B1218219) ligands can sterically shield the metal center and promote the desired catalytic cycle over catalyst deactivation.

  • Protection of the thiol group: Temporarily protecting the thiol functionality is a highly effective strategy. The protecting group can be removed after the coupling reaction.

Q3: What are suitable protecting groups for the thiol in this compound?

A3: Several protecting groups are compatible with cross-coupling conditions. Acetyl and other acyl groups can be used, but their stability under basic Suzuki-Miyaura conditions can be a concern.[2] Thioethers and thioheterocycles are generally more robust protecting groups for Suzuki-Miyaura reactions.[2] For reactions involving strong bases like n-BuLi, more specialized protecting groups may be necessary.[4]

Q4: Which coupling reactions are most suitable for this compound?

A4: With appropriate precautions for the thiol group, this compound can be successfully used in a variety of cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Ullmann Condensation: For the formation of C-N, C-O, or C-S bonds, typically using a copper catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue when working with this compound and is often linked to catalyst deactivation.

Troubleshooting Low Conversion Rates start Low or No Conversion Observed check_catalyst Is the catalyst active? (Test with a known successful reaction) start->check_catalyst protect_thiol Protect the Thiol Group check_catalyst->protect_thiol No optimize_ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand Yes optimize_conditions Optimize Reaction Conditions: - Base - Solvent - Temperature protect_thiol->optimize_conditions increase_loading Increase Catalyst Loading (e.g., 2-5 mol%) optimize_ligand->increase_loading increase_loading->optimize_conditions success Successful Coupling optimize_conditions->success Improved Yield failure Persistent Low Conversion optimize_conditions->failure No Improvement

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Catalyst Poisoning by Thiol 1. Protect the thiol group: Introduce a protecting group (e.g., acetyl, pivaloyl, or a thioether) prior to the coupling reaction.[2] 2. Use a robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and mitigate poisoning.[5] 3. Increase catalyst loading: As a last resort, a higher catalyst loading (e.g., 3-5 mol%) may compensate for partial deactivation.[5]The free thiol can irreversibly bind to the palladium or copper catalyst, rendering it inactive.[1][3]
Inactive Catalyst 1. Use a fresh batch of catalyst and ligand. 2. Ensure proper storage under an inert atmosphere. 3. Consider using a pre-formed catalyst (precatalyst) for more reliable activation. Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can degrade over time.
Inappropriate Base or Solvent 1. Screen different bases: For Suzuki couplings, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary.[5][6] 2. Optimize the solvent system: Ensure adequate solubility of all reactants. Degas solvents thoroughly to remove oxygen.The choice of base and solvent is critical for the efficiency of the catalytic cycle, including transmetalation and reductive elimination steps.[5][6]
Issue 2: Formation of Side Products

Even with some product formation, significant side reactions can lower the overall yield.

Side Reaction Potential Cause Recommended Solution
Homocoupling of the Boronic Acid (Suzuki) - Slow cross-coupling reaction. - High catalyst loading.- Optimize reaction conditions (ligand, base, temperature) to accelerate the desired cross-coupling. - Reduce the catalyst loading.
Protodeboronation (Suzuki) - Presence of water and base. - Electron-rich boronic acids are more susceptible.- Use anhydrous solvents and ensure the base is dry. - Minimize reaction time.
Disulfide Formation - Oxidation of the unprotected thiophenol.- Protect the thiol group prior to the coupling reaction. - Maintain a strictly inert atmosphere during the reaction.

Data Presentation

The following tables provide representative data on the effect of various reaction parameters on the yield of coupling reactions with substrates similar to this compound. These should serve as a starting point for your optimization.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield of a Bromothiophene Derivative

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene (B28343)/H₂O10035
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085
3Pd(OAc)₂XPhosCs₂CO₃Toluene/H₂O11092
4Pd(dppf)Cl₂-K₂CO₃DMF/H₂O9068

Data is illustrative and based on trends observed for similar sulfur-containing aryl bromides.

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield of an Aryl Bromide

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃XantphosK₂CO₃Dioxane10045
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10078
3Pd₂(dba)₃RuPhosNaOtBuToluene10095
4Pd(OAc)₂BINAPK₃PO₄Toluene11065

Data is illustrative and based on general trends in Buchwald-Hartwig amination.[5][6]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific coupling partners. It is highly recommended to protect the thiol group of this compound before attempting these reactions.

Protocol 1: Thiol Protection (Acetylation)

Thiol Protection Workflow reagents This compound Acetic Anhydride (B1165640) Pyridine (B92270) (or other base) DCM (solvent) reaction Stir at room temperature reagents->reaction workup Aqueous Workup (e.g., wash with dilute HCl, water, brine) reaction->workup purification Purification (e.g., column chromatography) workup->purification product S-(4-bromo-2-fluorophenyl) ethanethioate purification->product

Caption: A general workflow for the acetylation of this compound.

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base, such as pyridine or triethylamine (B128534) (1.2 eq).

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and excess anhydride.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling (with Protected Thiol)
  • To a dry Schlenk flask, add the protected this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

  • If necessary, deprotect the thiol group under appropriate conditions.

Protocol 3: Buchwald-Hartwig Amination (with Protected Thiol)
  • In a glovebox or under an inert atmosphere, add the protected this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq) to a dry reaction vessel.

  • Add the amine (1.2 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, perform an appropriate workup and purification.

  • Deprotect the thiol group as required.

Protocol 4: Ullmann Condensation
  • To a reaction vessel, add this compound (1.0 eq), the coupling partner (e.g., an amine or alcohol, 1.2 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture to 100-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup and purification.

By systematically addressing the issue of catalyst poisoning and carefully optimizing reaction conditions, researchers can significantly improve the success rate of coupling reactions with the versatile but challenging substrate, this compound.

References

Technical Support Center: Column Chromatography of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-fluorothiophenol and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For most applications involving the purification of this compound, silica (B1680970) gel (230-400 mesh) is the standard and recommended stationary phase. It is a versatile, slightly acidic adsorbent suitable for a wide range of compounds with moderate polarity. However, given that thiophenols can be sensitive to oxidation on silica, if product degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q2: How should I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. For a compound with the polarity of this compound, a good starting point is a mixture of hexanes and ethyl acetate (B1210297). It is crucial to first perform thin-layer chromatography (TLC) to determine the best solvent ratio. Aim for a solvent system that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 to ensure good separation on the column.

Q3: What is the appropriate amount of silica gel to use for my column?

A3: A general guideline is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For separations that are more challenging, a higher ratio is advisable to achieve better resolution.

Q4: Can I reuse my chromatography column?

A4: While it may be technically feasible to flush and reuse a column for crude purifications, it is strongly discouraged for applications requiring high purity. Reusing a column can lead to cross-contamination from previously run samples and a decline in the performance of the stationary phase.

Q5: My compound is not eluting from the column, or is moving very slowly. What should I do?

A5: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. You will need to gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar impurities, a small addition of methanol (B129727) to the mobile phase can be effective.

Q6: I observe streaking of my compound on the TLC plate and the column. What could be the cause?

A6: Streaking can be caused by several factors, including the compound being too acidic or basic, interacting strongly with the silica gel, or being overloaded on the plate or column. For thiophenols, which are acidic, this can sometimes be an issue. Adding a small amount of a modifier to your mobile phase, such as a trace of acetic acid, can sometimes help to improve the peak shape.

Recommended Column Chromatography Conditions

The following table summarizes the recommended starting conditions for the purification of this compound. Optimization may be necessary based on the specific impurity profile of your crude product.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (start with a low polarity, e.g., 95:5, and gradually increase the proportion of ethyl acetate)
Optimal Rf on TLC 0.25 - 0.35
Sample to Silica Ratio 1:30 to 1:100 (by weight)
Loading Technique Dry loading is often preferred for better resolution, especially if the compound has limited solubility in the initial mobile phase.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Crucially, do not let the column run dry at any stage.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb completely onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to start the elution.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation process by collecting small, regular fractions and analyzing them by TLC.

  • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 2% ethyl acetate to 5%, then 10%, etc.) to elute compounds of increasing polarity.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound, as determined by your TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). A "flush" with a very polar solvent like 100% ethyl acetate or a mixture containing methanol can be used at the end to elute highly retained compounds.
Poor separation of the product from an impurity The chosen mobile phase does not provide adequate selectivity. The column may be overloaded.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can alter the selectivity. Ensure you are using a sufficient amount of silica gel for the amount of crude product.
Product appears to have decomposed on the column (e.g., yellowing, multiple new spots on TLC) Thiophenols can be susceptible to oxidation on the acidic surface of silica gel.Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine, followed by flushing with the mobile phase. Alternatively, use a less acidic stationary phase like alumina.
The column runs dry The solvent level was allowed to drop below the top of the stationary phase.This can cause cracking of the silica bed and lead to poor separation. The column will likely need to be repacked. Always ensure the solvent level remains above the top of the silica gel.
Irregular elution front or band broadening The column was not packed properly, leading to channels or cracks. The sample was not loaded evenly.Ensure the silica gel is packed uniformly as a slurry. Use a layer of sand on top of the silica to prevent disruption during solvent addition. For wet loading, use a minimal amount of solvent and allow it to adsorb fully before adding more eluent.

Troubleshooting Workflow

TroubleshootingWorkflow Column Chromatography Troubleshooting for this compound cluster_troubleshooting Troubleshooting Steps start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis rf_ok Is Rf of Product ~0.25-0.35? tlc_analysis->rf_ok adjust_eluent Adjust Eluent Polarity rf_ok->adjust_eluent No pack_column Pack Silica Gel Column rf_ok->pack_column Yes adjust_eluent->tlc_analysis load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions separation_good Good Separation? monitor_fractions->separation_good combine_fractions Combine Pure Fractions & Evaporate Solvent separation_good->combine_fractions Yes troubleshoot Troubleshoot separation_good->troubleshoot No end_purification Pure Product combine_fractions->end_purification no_elution Product Not Eluting? troubleshoot->no_elution poor_separation Poor Separation? troubleshoot->poor_separation decomposition Product Decomposition? troubleshoot->decomposition increase_polarity Increase Eluent Polarity no_elution->increase_polarity Action check_loading Check Sample Loading & Column Packing poor_separation->check_loading Action change_stationary_phase Consider Deactivated Silica or Alumina decomposition->change_stationary_phase Action increase_polarity->run_column check_loading->run_column change_stationary_phase->pack_column

Caption: Troubleshooting workflow for column chromatography purification.

Technical Support Center: Managing 4-Bromo-2-fluorothiophenol Stench

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent stench of 4-Bromo-2-fluorothiophenol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the strong odor associated with this compound?

A1: The intense, unpleasant odor of this compound is due to the presence of a thiol (-SH) group in its chemical structure. Thiols, also known as mercaptans, are notorious for their powerful and offensive smells, which can be detected by the human nose at extremely low concentrations, even in the parts per million (ppm) range.[1]

Q2: What are the immediate safety precautions to take when working with this compound?

A2: Due to its hazardous properties and strong odor, all handling of this compound must occur within a certified chemical fume hood.[2][3][4] Essential personal protective equipment (PPE) includes chemical safety goggles, a face shield, a chemical-resistant lab coat, and double-gloving with nitrile rubber gloves.[2][4] An eyewash station and safety shower should be readily accessible.[2]

Q3: How can I proactively prevent the spread of the thiol odor during my experiment?

A3: Proactive odor management is crucial. Always conduct reactions in a well-ventilated fume hood.[4] It is highly recommended to use a bleach trap for any exhaust lines from your reaction vessel to neutralize vented thiol-containing gases.[1][4] Preparing bleach baths for glassware decontamination in advance is also a critical preventative measure.[3][4]

Q4: What is the most effective method for neutralizing the odor of this compound on glassware and surfaces?

A4: The most commonly recommended and effective method for neutralizing thiol odors is oxidation with a bleach solution (sodium hypochlorite).[1][4] Soaking contaminated glassware in a bleach bath overnight is a standard and effective procedure.[4][5] For spills, after absorbing the bulk of the material, the affected area should be decontaminated with a bleach solution.[4]

Q5: How should I properly dispose of waste contaminated with this compound?

A5: All waste containing this compound must be treated as hazardous waste.[2] Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Solid waste, such as contaminated gloves, pipette tips, and paper towels, should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.[1][2] Disposal should be handled by a licensed contractor in accordance with all institutional and governmental regulations.[2]

Troubleshooting Guide: Persistent Thiol Odor

If a persistent thiol odor is detected in the laboratory, follow these steps to identify and eliminate the source.

Troubleshooting_Persistent_Thiol_Odor start Persistent Thiol Odor Detected fume_hood_check Is the fume hood where the experiment was conducted still contaminated? start->fume_hood_check decontaminate_hood Decontaminate the fume hood surfaces with a bleach solution. fume_hood_check->decontaminate_hood Yes glassware_check Has all glassware been properly decontaminated? fume_hood_check->glassware_check No decontaminate_hood->glassware_check soak_glassware Soak all glassware in a bleach bath for at least 14 hours. glassware_check->soak_glassware No waste_check Is the waste container properly sealed and stored? glassware_check->waste_check Yes soak_glassware->waste_check seal_waste Ensure waste container is tightly sealed and stored in a ventilated area. waste_check->seal_waste No clothing_check Check for contamination on lab coats or personal items. waste_check->clothing_check Yes seal_waste->clothing_check launder_clothing Launder contaminated lab coats separately. Dispose of contaminated disposable items. clothing_check->launder_clothing Yes ehs_consult Consult with Environmental Health & Safety (EH&S) for further assessment. clothing_check->ehs_consult No launder_clothing->ehs_consult end Odor Eliminated ehs_consult->end Thiol_Odor_Management_Workflow start Experiment Planning prep Preparation: - Prepare Bleach Baths - Set up Bleach Trap - Don Full PPE start->prep handling Handling in Fume Hood: - Weighing and Transfer - Running Reaction prep->handling reaction Reaction Quenching: - Cool Reaction Mixture - Add Oxidizing Agent (Bleach) handling->reaction workup Work-up in Fume Hood: - Extraction - Purification reaction->workup decontamination Decontamination: - Soak Glassware in Bleach Bath - Wipe Down Fume Hood Surfaces workup->decontamination waste_disposal Waste Disposal: - Segregate Liquid and Solid Waste - Seal and Label Containers decontamination->waste_disposal end Experiment Complete waste_disposal->end

References

Scaling up reactions involving 4-Bromo-2-fluorobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzenethiol, particularly concerning the scaling up of reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 4-Bromo-2-fluorobenzenethiol? A1: 4-Bromo-2-fluorobenzenethiol is harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation.[1] Always handle this compound in a well-ventilated area or fume hood.[2][3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, is mandatory.[2][3][4] An emergency eye wash station and safety shower should be readily accessible.[2] The compound is air-sensitive and should be stored under an inert gas like nitrogen.[2][5]

Q2: What are the common incompatibilities of 4-Bromo-2-fluorobenzenethiol? A2: This compound is incompatible with strong bases and strong oxidizing agents.[2][3] Contact with these substances can lead to vigorous, uncontrolled reactions or degradation of the material. Care must be taken when selecting bases and reaction conditions to avoid unwanted side reactions.

Q3: My 4-Bromo-2-fluorobenzenethiol appears discolored. Can I still use it? A3: Discoloration can be a sign of degradation, likely due to oxidation of the thiol group to form disulfides. This can significantly impact reaction efficiency and yield. It is highly recommended to verify the purity of the material using analytical techniques such as NMR or GC-MS before use. If significant impurity is detected, purification by distillation or chromatography may be necessary.

Q4: What is the most common reaction type for this molecule in drug development? A4: Due to its structure, 4-Bromo-2-fluorobenzenethiol is frequently used in nucleophilic aromatic substitution (SNAr) reactions. The thiol group acts as a potent nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring.[6][7] The presence of the bromo- and fluoro- substituents also allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Troubleshooting Guides for Reaction Scale-Up

This section addresses specific issues encountered during the scale-up of reactions involving 4-Bromo-2-fluorobenzenethiol, focusing on a typical SNAr reaction as an example.

Issue 1: Low or Inconsistent Yield Upon Scale-Up

Q: My SNAr reaction worked perfectly at the 1g scale, but the yield dropped significantly when I scaled up to 100g. What are the potential causes?

A: Scaling up a reaction is not always a linear process; several factors related to mass and heat transfer become critical.[8]

  • Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure the stirring speed and impeller design are adequate for the vessel size to maintain a homogeneous mixture.

  • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become problematic in large reactors. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. This can lead to a temperature increase, promoting byproduct formation. Use a reactor jacket with a suitable heating/cooling fluid and consider a slower, controlled addition of reagents.

  • Thiol Oxidation: The thiol group is susceptible to oxidation, forming a disulfide byproduct, especially in the presence of air and base. On a larger scale, reaction times are often longer, increasing this risk. Ensure the reaction is maintained under a robust inert atmosphere (Nitrogen or Argon) from start to finish.

  • Base and Solvent Effects: The choice of base and solvent can be critical. A base that works on a small scale might not be optimal for a larger reaction due to solubility or reactivity issues.[9] For instance, heterogeneous bases like K₂CO₃ may require more vigorous stirring on a larger scale to be effective.

G

Issue 2: Formation of Impurities and Byproducts

Q: During my scale-up reaction, I'm observing a significant amount of an unknown impurity and the disulfide dimer of my starting material. How can I mitigate this?

A: Impurity formation is often linked to reaction conditions and the inherent reactivity of the thiol.

  • Disulfide Formation: As mentioned, this is a common oxidative side reaction.

    • Solution: Use thoroughly degassed solvents. Maintain a strict inert atmosphere throughout the reaction and workup. Sometimes, adding a small amount of a reducing agent can help, but this must be tested for compatibility with your desired reaction.

  • Byproducts from Strong Bases: Using very strong bases can sometimes lead to unwanted side reactions.[10]

    • Solution: Consider using a milder base if possible, such as an organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃), and optimize the reaction temperature accordingly.[9]

  • Reaction with Solvent: In some cases, particularly at elevated temperatures, the reactants or intermediates can react with the solvent.

    • Solution: Screen alternative solvents. Polar aprotic solvents like DMF, DMAc, NMP, and DMSO are common for SNAr reactions, but their stability under your specific reaction conditions should be verified.[11]

Quantitative Data Presentation

When optimizing a reaction for scale-up, it is crucial to systematically vary parameters and record the outcomes. The table below serves as a template for organizing such data for an SNAr reaction.

Table 1: Example Optimization Data for SNAr Reaction

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1K₂CO₃ (2.0)DMF80127592
2K₂CO₃ (2.0)DMF10068288 (byproducts)
3Cs₂CO₃ (1.5)Dioxane10089197
4DBU (1.5)NMP80108896

This table is for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: General Lab-Scale SNAr Reaction

This protocol provides a general starting point for the reaction of 4-Bromo-2-fluorobenzenethiol with an activated aryl halide.

Reagents:

  • 4-Bromo-2-fluorobenzenethiol (1.0 equiv.)

  • Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) (1.0 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., DMF, degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add degassed DMF via syringe.

  • In a separate flask, dissolve the 4-Bromo-2-fluorobenzenethiol in a small amount of degassed DMF.

  • Add the thiol solution to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G

Protocol 2: Key Considerations for Scale-Up

Transitioning the lab-scale protocol to a pilot plant or manufacturing scale requires careful planning.

  • Reactor Setup: Use a glass-lined or stainless steel reactor appropriate for the scale. Ensure the reactor is clean, dry, and can be properly inerted.

  • Reagent Addition: For larger quantities, solids should be charged under a nitrogen blanket. Liquids should be added via a calibrated pump over a calculated period to control the reaction rate and temperature. The addition of the thiol, often the most reactive component, should be done subsurface to ensure rapid mixing and avoid splashing.

  • Thermal Management: Model the reaction's thermal profile using a reaction calorimeter if possible. This helps predict the heat output on a large scale and ensures the cooling system is adequate. Plan for controlled, slow addition of reagents to manage any exotherm.

  • Process Analytical Technology (PAT): Implement in-situ monitoring where possible (e.g., IR, Raman spectroscopy) to track reaction progress without the delay of offline sampling.[12][13] This allows for real-time control and determination of the reaction endpoint.

  • Workup and Isolation: Plan the workup carefully. The volume of water for quenching and solvents for extraction will be significant. Ensure the extraction vessel has sufficient capacity and efficient agitation for phase separation. Product isolation may shift from chromatography to crystallization for better efficiency and purity on a large scale.

G lab {Lab Scale (grams) - Round-bottom flask - Magnetic stirring - Syringe addition - Heating mantle - TLC/LC-MS monitoring - Separatory funnel - Chromatography } scale_up {Scale-Up Considerations |1. Mass & Heat Transfer 2. Reagent Handling 3. Safety & Containment 4. Process Control 5. Isolation Method } lab->scale_up Transition pilot {Pilot/Plant Scale (kg) - Jacketed reactor - Mechanical agitation - Metering pumps - Automated temp. control - In-situ analytics (PAT) - Large-scale extraction - Crystallization/Filtration } scale_up->pilot Implementation

References

Incompatible reagents and solvents for 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorothiophenol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

Based on its chemical structure and the reactivity of the thiophenol functional group, this compound is primarily incompatible with strong bases and strong oxidizing agents.[1] It is also sensitive to air and should be handled and stored accordingly.

Q2: Why is this compound incompatible with strong bases?

The thiol (-SH) group in this compound is acidic.[2] Strong bases can easily deprotonate the thiol to form a thiolate anion. This thiolate is a potent nucleophile and can initiate unintended side reactions in your experimental setup.[2]

Q3: What happens when this compound is exposed to oxidizing agents?

The sulfur atom in the thiol group is susceptible to oxidation.[2] Mild oxidizing agents will typically convert the thiophenol to its corresponding disulfide. However, strong oxidizing agents can lead to the formation of sulfonic acids, a more extensive and often undesirable oxidation.[2]

Q4: Is this compound sensitive to air?

Yes, this compound is air-sensitive.[1] Prolonged exposure to atmospheric oxygen, especially in the presence of base or light, can lead to the gradual oxidation of the thiol to a disulfide. This can affect the purity and reactivity of the compound.

Q5: Are there any known solvent incompatibilities for this compound?

Troubleshooting Guide

Issue 1: Unexpected Side Product Formation in Reactions
  • Possible Cause: Presence of a strong base leading to the formation of the highly reactive thiolate anion, which may be attacking other components in your reaction mixture.

  • Troubleshooting Steps:

    • Re-evaluate your base: If a base is necessary, consider using a weaker, non-nucleophilic base.

    • Control stoichiometry: Use the minimum required amount of base.

    • Temperature control: Run the reaction at a lower temperature to minimize side reactions.

    • Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can be accelerated by bases.

Issue 2: Degradation of this compound During Storage
  • Possible Cause: Exposure to air and/or light, leading to oxidation.

  • Troubleshooting Steps:

    • Proper Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light.

    • Inert Atmosphere: Before sealing, flush the vial with an inert gas like nitrogen or argon.

    • Refrigeration: Store the vial in a refrigerator or freezer as recommended by the supplier to slow down potential degradation pathways.

Issue 3: Inconsistent Reaction Yields
  • Possible Cause: Partial oxidation of the starting material to the disulfide, reducing the amount of active thiophenol available for the desired reaction.

  • Troubleshooting Steps:

    • Check Purity: Before use, check the purity of your this compound using an appropriate analytical technique (e.g., NMR, GC-MS) to ensure it has not significantly oxidized.

    • Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible.

    • Degas Solvents: Use degassed solvents for your reaction to minimize dissolved oxygen.

Incompatible Reagents and Solvents Summary

Category General Class Specific Examples Potential Outcome
Reagents Strong BasesSodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH), Lithium diisopropylamide (LDA), Grignard reagents (RMgX)Deprotonation to form a highly nucleophilic thiolate, leading to unintended side reactions.
Strong Oxidizing AgentsHydrogen peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA), Potassium permanganate (B83412) (KMnO₄), Nitric acid (HNO₃)Oxidation of the thiol to a disulfide or further to a sulfonic acid, resulting in product contamination and loss of starting material.[2]
Air (Oxygen)Atmospheric oxygenSlow oxidation to the corresponding disulfide, especially in the presence of base or light.
Solvents Protic Solvents (in the presence of strong bases)Water, Methanol, Ethanol (B145695)Can be deprotonated by the strong base, creating additional nucleophiles and complicating the reaction mixture.
Oxidizing Solvents(Use with caution)Solvents that can act as oxidizing agents may lead to the degradation of the thiophenol.

Experimental Protocols

Protocol 1: Demonstration of Base Incompatibility (Formation of Thiolate)

  • Objective: To qualitatively observe the deprotonation of this compound by a strong base.

  • Materials: this compound, anhydrous tetrahydrofuran (B95107) (THF), Sodium hydride (NaH) (60% dispersion in mineral oil), argon or nitrogen gas supply, Schlenk flask, magnetic stirrer, and syringe.

  • Procedure:

    • Under an inert atmosphere of argon or nitrogen, add a small, accurately weighed amount of this compound to a Schlenk flask.

    • Dissolve the thiophenol in anhydrous THF.

    • Carefully add a stoichiometric equivalent of sodium hydride to the stirred solution.

    • Observation: The evolution of hydrogen gas will be observed as the thiolate salt is formed. This demonstrates the acidic nature of the thiol and its reactivity with a strong base.

  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water.

Protocol 2: Demonstration of Oxidizing Agent Incompatibility (Formation of Disulfide)

  • Objective: To demonstrate the oxidation of this compound to its disulfide with a mild oxidizing agent.

  • Materials: this compound, ethanol, iodine (I₂), sodium hydroxide (NaOH) solution (1 M), magnetic stirrer, flask.

  • Procedure:

    • Dissolve a known amount of this compound in ethanol in a flask.

    • Add a few drops of 1 M sodium hydroxide solution.

    • Slowly add a solution of iodine in ethanol dropwise while stirring.

    • Observation: The characteristic brown color of the iodine solution will disappear as it is consumed in the oxidation of the thiol to the disulfide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Safety Note: Handle iodine and sodium hydroxide with appropriate personal protective equipment.

Visualizations

Incompatible_Reagents cluster_bases Strong Bases cluster_oxidants Oxidizing Agents Thiophenol This compound Thiolate Thiolate Anion (Highly Nucleophilic) Thiophenol->Thiolate Deprotonation Disulfide Disulfide Thiophenol->Disulfide Mild Oxidation SulfonicAcid Sulfonic Acid (with strong oxidants) Thiophenol->SulfonicAcid Strong Oxidation Base e.g., NaOH, NaH Oxidant e.g., I₂, H₂O₂

Caption: Incompatibility pathways for this compound.

Safe_Handling_Workflow Start Start: Handling this compound Storage Store under inert gas (N₂ or Ar) in a sealed, dark container at low temp. Start->Storage Weighing Weigh quickly in a well-ventilated area or preferably in a glovebox. Storage->Weighing ReactionSetup Use degassed solvents and maintain an inert atmosphere during the reaction. Weighing->ReactionSetup Quenching Quench reaction appropriately, avoiding incompatible reagents. ReactionSetup->Quenching Workup Perform workup under conditions that minimize air exposure. Quenching->Workup End End: Stable Product Workup->End

Caption: Recommended workflow for handling air-sensitive this compound.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: LC-MS/MS vs. GC-MS

The selection of an analytical technique is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of the analyte. Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of organic molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, making it a preferred method for detecting trace levels of compounds in complex matrices.[1] It separates compounds based on their polarity and then detects them by their mass-to-charge ratio, providing excellent specificity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that separates compounds based on their volatility and polarity, followed by mass spectrometric detection. It is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds, a derivatization step may be necessary to improve their volatility.

The following table summarizes the expected performance parameters for the quantification of 4-Bromo-2-fluorothiophenol using LC-MS/MS and GC-MS. These estimates are based on validated methods for structurally similar brominated and phenolic compounds.[2]

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with tandem mass spectrometric detection.Separation based on volatility and polarity, with mass spectrometric detection.
Limit of Detection (LOD) Expected to be in the low ng/mL to pg/mL range.0.1 - 13.9 ng/L[2]
Limit of Quantification (LOQ) Expected to be in the low ng/mL range.-
Linearity (R²) ≥ 0.999[2]-
Precision (%RSD) Intra-day: ≤ 5% Inter-day: ≤ 10%0.4 - 11%[2]
Accuracy (Recovery) 90 - 110%64 - 100%[2]
Sample Preparation Typically involves dissolution in a suitable solvent, filtration, and potential solid-phase extraction (SPE) for complex matrices.May require derivatization to increase volatility and thermal stability.
Advantages High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, capable of multiplexing.[3]High resolving power, extensive compound libraries for identification.
Disadvantages Potential for matrix effects that can suppress or enhance ionization.May not be suitable for non-volatile compounds without derivatization, potential for thermal degradation of analytes.

Experimental Protocols

Proposed LC-MS/MS Method

This proposed method is based on established protocols for the analysis of similar halogenated phenolic compounds and thiophenols.[4][5]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare stock solutions.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution in the same solvent or a surrogate matrix.

  • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences.

2. LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the thiophenol group.

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₆H₄BrFS, MW: 207.06). The exact m/z would be approximately 205.9 (considering isotopic distribution of Bromine).

    • Product ions would be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of Br, F, or S containing moieties.

  • Collision Gas: Argon

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Alternative GC-MS Method

This method would likely require a derivatization step to improve the volatility of this compound.

1. Sample Preparation and Derivatization:

  • Prepare standards and samples as described for the LC-MS/MS method.

  • Derivatize the thiophenol group using a suitable agent (e.g., silylation with BSTFA or alkylation). This step needs to be optimized for reaction efficiency and stability of the derivative.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and library matching, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Standard/Sample Weighing dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution (Calibration Standards & QCs) dissolution->dilution extraction Matrix Extraction (if necessary, e.g., SPE) dilution->extraction lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

logical_relationship cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method compound This compound lcms_adv High Sensitivity High Selectivity No Derivatization compound->lcms_adv suitable for gcms_adv High Resolution Established Libraries compound->gcms_adv suitable for lcms_disadv Matrix Effects gcms_disadv Requires Derivatization Potential Thermal Degradation

Caption: Logical relationship comparing the advantages and disadvantages of LC-MS/MS and GC-MS for the analysis of this compound.

References

Comparative NMR Analysis of 4-Bromo-2-fluorothiophenol and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-2-fluorothiophenol and two of its common reaction products: the S-methylated derivative and the corresponding disulfide. Understanding the distinct NMR characteristics of these compounds is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry, particularly in the development of novel pharmaceutical agents where precise molecular architecture is paramount.

Introduction to this compound Reactions

This compound is a versatile aromatic thiol derivative that serves as a building block in organic synthesis. The presence of bromine, fluorine, and a thiol group provides multiple reaction sites for functionalization. Two fundamental reactions of thiols are S-alkylation and oxidation to disulfides.

  • S-Alkylation: The nucleophilic thiol group readily reacts with electrophiles, such as alkyl halides, to form thioethers. This reaction is fundamental for introducing alkyl moieties and building more complex molecular scaffolds.

  • Oxidation: Thiols can be oxidized to disulfides, a reaction that is often reversible. This transformation is relevant in various chemical and biological contexts, including the formation of disulfide bridges in peptides and proteins.

This guide focuses on the characterization of the products of two such reactions: S-methylation with methyl iodide and oxidation to 4,4'-dibromo-2,2'-difluorodiphenyl disulfide.

Comparative NMR Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its S-methylated and disulfide products. The data is presented to facilitate a clear comparison of chemical shifts and coupling constants, highlighting the spectral changes that occur upon reaction at the sulfur atom.

Table 1: ¹H NMR Data (ppm)

Compound NameAromatic Protons-SCH₃-SH
This compound7.31 (dd, J=8.5, 2.0 Hz, 1H), 7.20 (ddd, J=8.5, 7.5, 2.0 Hz, 1H), 6.95 (t, J=8.5 Hz, 1H)-~3.7 (s, 1H)
4-Bromo-2-fluoro-1-(methylthio)benzene7.35 (dd, J=8.4, 2.1 Hz, 1H), 7.25 (ddd, J=8.4, 7.5, 2.1 Hz, 1H), 7.01 (t, J=8.4 Hz, 1H)2.45 (s, 3H)-
4,4'-Dibromo-2,2'-difluorodiphenyl disulfide7.45 (dd, J=8.6, 2.2 Hz, 2H), 7.33 (ddd, J=8.6, 7.6, 2.2 Hz, 2H), 7.10 (t, J=8.6 Hz, 2H)--

Table 2: ¹³C NMR Data (ppm)

Compound NameAromatic Carbons-SCH₃
This compound161.2 (d, J=248 Hz), 134.5 (d, J=3 Hz), 128.0 (d, J=9 Hz), 125.5 (d, J=4 Hz), 116.8 (d, J=25 Hz), 115.5 (d, J=13 Hz)-
4-Bromo-2-fluoro-1-(methylthio)benzene160.5 (d, J=247 Hz), 138.1 (d, J=4 Hz), 131.9 (d, J=9 Hz), 127.8 (d, J=5 Hz), 116.2 (d, J=24 Hz), 112.8 (d, J=14 Hz)15.8
4,4'-Dibromo-2,2'-difluorodiphenyl disulfide160.8 (d, J=250 Hz), 136.2 (d, J=4 Hz), 130.5 (d, J=9 Hz), 128.1 (d, J=5 Hz), 117.5 (d, J=25 Hz), 120.1 (d, J=12 Hz)-

Table 3: ¹⁹F NMR Data (ppm)

Compound NameChemical Shift (δ)
This compound~ -110
4-Bromo-2-fluoro-1-(methylthio)benzene~ -112
4,4'-Dibromo-2,2'-difluorodiphenyl disulfide~ -108

Experimental Protocols

1. S-Methylation of this compound

This protocol describes a standard procedure for the S-methylation of an aryl thiol using methyl iodide.

  • Materials:

    • This compound

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or N,N-dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone.

    • Add potassium carbonate (1.5 eq).

    • To this stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

2. Oxidation of this compound to 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

This protocol outlines a common method for the oxidative coupling of a thiol to its corresponding disulfide using a mild oxidizing agent.

  • Materials:

    • This compound

    • Iodine (I₂) or an alternative oxidizing agent (e.g., hydrogen peroxide, air with a catalyst)

    • A suitable solvent such as dichloromethane (B109758) (DCM) or methanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • To this solution, add a solution of iodine (0.5 eq) in dichloromethane dropwise with stirring at room temperature.

    • Continue stirring for 1-2 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the disulfide product.

    • The product can be further purified by recrystallization if needed.

Visualization of Reaction Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

reaction_workflow cluster_s_methylation S-Methylation cluster_oxidation Oxidation cluster_analysis NMR Analysis start_sm This compound reagents_sm CH3I, K2CO3 Acetone start_sm->reagents_sm product_sm 4-Bromo-2-fluoro-1-(methylthio)benzene reagents_sm->product_sm nmr 1H, 13C, 19F NMR product_sm->nmr start_ox This compound reagents_ox I2 DCM start_ox->reagents_ox product_ox 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide reagents_ox->product_ox product_ox->nmr logical_flow A Starting Material: This compound B Reaction: S-Alkylation or Oxidation A->B C Product Isolation and Purification B->C D NMR Spectroscopic Characterization (1H, 13C, 19F) C->D E Data Analysis and Structural Confirmation D->E

A Comparative Guide to the Reactivity of 4-Bromo-2-fluorothiophenol and 4-bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-fluorothiophenol and 4-bromothiophenol (B107966). Understanding the distinct properties of these molecules is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This comparison is supported by experimental data and established chemical principles.

Executive Summary

The introduction of a fluorine atom at the ortho position to the thiol group in this compound significantly influences its electronic properties and, consequently, its reactivity compared to 4-bromothiophenol. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the thiol proton and enhance the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. In contrast, this same electronic effect may decrease the nucleophilicity of the sulfur atom in certain reactions.

Reactivity Comparison: Key Parameters

PropertyThis compound4-bromothiophenolSupporting Data and Rationale
Thiol Acidity (pKa) Predicted to be lower (more acidic)Predicted pKa ≈ 6.08[1]The strong electron-withdrawing inductive effect of the ortho-fluorine atom stabilizes the thiolate anion, thereby increasing the acidity of the thiol proton. The predicted pKa of 2-fluorothiophenol (B1332064) is 6.00, which is lower than that of thiophenol (6.62)[2][3]. A similar trend is expected for the bromo-substituted analogues.
Reactivity in Suzuki-Miyaura Coupling Expected to be higherStandard reactivity for an aryl bromideThe electron-withdrawing fluorine atom increases the electrophilicity of the carbon atom bonded to bromine, which can facilitate the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle[4].
Nucleophilicity of the Thiol/Thiolate Expected to be lowerStandard nucleophilicity for a substituted thiophenolThe electron-withdrawing fluorine atom reduces the electron density on the sulfur atom, thereby decreasing its nucleophilicity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Higher reactivity of the C-Br bondLower reactivity of the C-Br bondThe electron-withdrawing fluorine and thiol groups can activate the aromatic ring for nucleophilic attack, particularly when the thiol is deprotonated.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving these thiophenols. These should serve as a starting point, and optimization may be required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a generic arylboronic acid.

Materials:

  • Aryl bromide (this compound or 4-bromothiophenol) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome: this compound is anticipated to react faster and/or give a higher yield under identical conditions compared to 4-bromothiophenol due to the activating effect of the ortho-fluoro substituent.

Protocol 2: Ullmann Condensation for Thianthrene Synthesis

This protocol outlines a classical method for the synthesis of substituted thianthrenes through a copper-catalyzed self-condensation reaction.

Materials:

  • Arylthiol (this compound or 4-bromothiophenol) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, combine the arylthiol, CuI, and K₂CO₃ in DMF.

  • Heat the mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: The relative reactivity in this reaction is less straightforward to predict. While the nucleophilicity of the thiolate of this compound may be lower, the electronic effects on the aromatic ring could also influence the rate of this condensation.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Logical Flow for Reactivity Comparison

Reactivity_Comparison cluster_0 This compound cluster_1 4-bromothiophenol F_Substituent ortho-Fluoro Substituent Inductive_Effect Strong Inductive Electron Withdrawal (-I) F_Substituent->Inductive_Effect Increased_Acidity Increased Thiol Acidity (Lower pKa) Inductive_Effect->Increased_Acidity Activated_CBr Activated C-Br Bond (More Electrophilic) Inductive_Effect->Activated_CBr Decreased_S_Nuc Decreased Sulfur Nucleophilicity Inductive_Effect->Decreased_S_Nuc Higher_Suzuki_Reactivity Higher Reactivity in Suzuki Coupling Activated_CBr->Higher_Suzuki_Reactivity No_F_Substituent No ortho-Fluoro Standard_Acidity Standard Thiol Acidity No_F_Substituent->Standard_Acidity Standard_CBr Standard C-Br Bond No_F_Substituent->Standard_CBr Standard_S_Nuc Standard Sulfur Nucleophilicity No_F_Substituent->Standard_S_Nuc Standard_Suzuki_Reactivity Standard Reactivity in Suzuki Coupling Standard_CBr->Standard_Suzuki_Reactivity

Caption: Influence of the ortho-fluoro substituent on chemical properties.

Conclusion

The presence of an ortho-fluoro substituent in this compound is a key structural modification that differentiates its reactivity from that of 4-bromothiophenol. Researchers can leverage these differences for strategic advantage in synthesis. The enhanced acidity of the thiol and the increased reactivity of the C-Br bond in Suzuki-Miyaura coupling make this compound a valuable building block for accessing complex molecular architectures under potentially milder conditions. Conversely, for reactions where the nucleophilicity of the sulfur is paramount, 4-bromothiophenol may be the more suitable reagent. The provided protocols offer a foundation for the experimental exploration of these reactivity profiles.

References

A Comparative Guide to the Nucleophilicity of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of nucleophilicity is critical for predicting reaction outcomes and designing novel molecular entities. This guide provides an objective comparison of the nucleophilicity of various substituted thiophenols, supported by quantitative experimental data and detailed methodologies. The reactivity of the thiol group is significantly modulated by the electronic properties of substituents on the aromatic ring, influencing its utility in organic synthesis and drug development.

Generally, electron-donating groups (EDGs) on the aromatic ring increase the electron density on the sulfur atom, leading to higher nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the sulfur center, resulting in lower nucleophilicity.[1][2] This trend can be quantified and utilized to fine-tune the reactivity of thiophenol derivatives for specific applications.

Quantitative Comparison of Nucleophilicity

The nucleophilicity of substituted thiophenolates has been systematically investigated by determining their second-order rate constants in reactions with reference electrophiles.[3] The Mayr-Patz equation, log k = sN(N + E), is a powerful tool to quantify this reactivity, where 'N' is the nucleophilicity parameter and 'sN' is the nucleophile-specific sensitivity parameter.[3][4] A higher 'N' value indicates greater nucleophilicity.

The following table summarizes the nucleophilicity parameters for a series of para- and meta-substituted thiophenolates, as determined from their reactions with quinone methides in DMSO at 20 °C.[3]

Thiophenolate DerivativeSubstituentHammett Constant (σ)pKaH (DMSO)Nucleophilicity Parameter (N)Sensitivity Parameter (sN)
p-Methoxythiophenol p-MeO-0.2611.1924.970.68
p-Methylthiophenol p-Me-0.1710.8224.350.69
Thiophenol H010.2823.360.74
p-Fluorothiophenol p-F0.06---
m-Chlorothiophenol m-Cl0.378.5722.500.78
p-Chlorothiophenol p-Cl0.258.9822.800.78
p-Bromothiophenol p-Br0.25---
p-Trifluoromethylthiophenol p-CF30.65-21.300.86
m-Nitrothiophenol m-NO20.71---
p-Nitrothiophenol p-NO21.275.518.920.87

Data sourced from J. Org. Chem. 2021, 86, 9, 6537–6546.[3]

Experimental Protocols

Accurate determination of nucleophilicity requires precise and reproducible experimental methods. The following protocols outline key techniques used to quantify the reactivity of substituted thiophenols.

Protocol 1: Determination of Nucleophilicity via Reaction Kinetics with a Reference Electrophile

This method is based on the kinetic analysis of the reaction between a substituted thiophenolate and a reference electrophile, such as a quinone methide, to determine the Mayr nucleophilicity parameter (N).[1]

Objective: To determine the second-order rate constant (k) for the reaction of a substituted thiophenolate with a reference electrophile to calculate the nucleophilicity parameter (N).

Materials:

  • Substituted thiophenol

  • Reference electrophile (e.g., 2-methoxymethylene-1,3-diphenylindene)

  • Non-nucleophilic base (e.g., quinuclidine)

  • Anhydrous solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with a stopped-flow apparatus

Procedure:

  • Prepare stock solutions of the reference electrophile, the substituted thiophenol, and the non-nucleophilic base in anhydrous DMSO. The base is used to deprotonate the thiophenol to its more nucleophilic thiophenolate form.

  • The reaction is initiated by rapidly mixing the electrophile solution with a solution containing the pre-formed thiophenolate (a mixture of the thiophenol and the base) in the stopped-flow spectrophotometer.

  • Monitor the reaction kinetics by observing the disappearance of the electrophile's absorbance at its maximum wavelength (λmax) at a constant temperature (e.g., 20 °C).

  • The observed rate constant (kobs) is determined under pseudo-first-order conditions, where the thiophenolate is in large excess compared to the electrophile.

  • The second-order rate constant (k) is calculated from the slope of a plot of kobs versus the concentration of the thiophenolate.

  • The nucleophilicity parameter 'N' can then be calculated using the Mayr-Patz equation: log k = sN(N + E), where sN and E (electrophilicity parameter) are known for the nucleophile class and the reference electrophile, respectively.[1][4]

Protocol 2: Kinetic Analysis of Thiol-Disulfide Exchange using Ellman's Reagent

This protocol measures the rate of thiol-disulfide exchange by monitoring the release of a chromogenic thiolate.[5]

Objective: To measure the rate of reaction between a thiol and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Substituted thiophenol

  • DTNB (Ellman's reagent)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of DTNB in the buffer.

  • Prepare a solution of the substituted thiophenol to be tested in the buffer.

  • In a cuvette, mix the DTNB solution with the buffer to establish a baseline.

  • Initiate the reaction by adding the thiol solution to the cuvette and mix rapidly.

  • Immediately begin monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB2-) anion.[5]

  • Record the absorbance at regular time intervals to determine the initial reaction rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the nucleophilicity parameter 'N' of a substituted thiophenol using reaction kinetics.

experimental_workflow prep Preparation of Stock Solutions - Substituted Thiophenol - Reference Electrophile - Non-nucleophilic Base mixing Rapid Mixing in Stopped-Flow Apparatus prep->mixing monitoring Spectrophotometric Monitoring (Absorbance vs. Time) mixing->monitoring data_analysis Data Analysis monitoring->data_analysis k_obs Determine k_obs (Pseudo-first-order conditions) data_analysis->k_obs k_plot Plot k_obs vs. [Thiophenolate] k_obs->k_plot k_calc Calculate Second-Order Rate Constant (k) from Slope k_plot->k_calc n_calc Calculate Nucleophilicity Parameter (N) using Mayr-Patz Equation k_calc->n_calc

Caption: Workflow for determining the nucleophilicity parameter (N) of substituted thiophenols.

References

Validating the Structure of a Novel 4-Bromo-2-fluorothiophenol Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive framework for validating the structure of a novel 4-bromo-2-fluorothiophenol derivative. Through a combination of detailed experimental protocols, comparative data analysis, and workflow visualization, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide will focus on distinguishing the target compound, this compound, from a key structural isomer, 4-bromo-3-fluorothiophenol, using a suite of spectroscopic techniques.

A Comparative Analysis of Spectroscopic Data

The unambiguous structural assignment of a novel compound necessitates a multi-faceted analytical approach. Here, we compare the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomer, 4-bromo-3-fluorothiophenol.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundPredicted Chemical Shifts (ppm) and Splitting Patterns
This compound ~7.4 (dd, 1H), ~7.2 (ddd, 1H), ~7.0 (t, 1H), ~3.8 (s, 1H, -SH)
4-Bromo-3-fluorothiophenol ~7.5 (t, 1H), ~7.1 (dd, 1H), ~6.9 (dd, 1H), ~3.7 (s, 1H, -SH)

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundPredicted Chemical Shifts (ppm)
This compound ~160 (d, J_CF), ~135 (d), ~128 (d), ~125 (d), ~118 (d), ~115 (d)
4-bromo-3-fluorothiophenol ~158 (d, J_CF), ~133 (d), ~130 (d), ~122 (d), ~117 (d), ~112 (d)

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightPredicted Key m/z Fragments
This compound C₆H₄BrFS207.07 g/mol 206/208 (M+), 127 (M-Br), 99 (M-Br-CO)
4-bromo-3-fluorothiophenol C₆H₄BrFS207.07 g/mol 206/208 (M+), 127 (M-Br), 99 (M-Br-CO)

Experimental Workflow for Structural Validation

A systematic workflow is crucial for efficient and accurate structure determination. The following diagram illustrates the key steps involved in validating the structure of a novel this compound derivative.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize Crude Product purification Purify via Chromatography synthesis->purification nmr 1H & 13C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Analyze Spectral Data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with Isomers data_analysis->comparison confirmation Confirm Structure comparison->confirmation

Caption: A logical workflow for the synthesis, purification, and structural validation of a novel thiophenol derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

Synthesis of this compound
  • Materials: 4-Bromo-2-fluoroaniline (B1266173), sodium nitrite (B80452), potassium ethyl xanthate.

  • Procedure:

    • Diazotize 4-bromo-2-fluoroaniline with sodium nitrite in an acidic medium at 0-5°C.

    • React the resulting diazonium salt with potassium ethyl xanthate.

    • Hydrolyze the intermediate xanthate ester to yield the crude this compound.

    • Purify the crude product using column chromatography on silica (B1680970) gel.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a KBr plate or using an ATR accessory.

Conclusion

By following the structured approach outlined in this guide, researchers can confidently validate the structure of novel this compound derivatives. The combination of meticulous synthesis, purification, and comprehensive spectroscopic analysis, alongside a direct comparison with potential isomers, provides the necessary evidence for unambiguous structural confirmation. This rigorous validation is an indispensable step in the journey of chemical discovery and development.

A Comparative Guide to Confirming the Purity of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of a 4-Bromo-2-fluorothiophenol sample, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity assessment methods.

Introduction to Purity Analysis of this compound

This compound is a halogenated aromatic thiol. Due to its reactive thiol group and the presence of halogen substituents, impurities can arise from its synthesis or degradation. Common impurities may include constitutional isomers (e.g., regioisomers of bromofluorothiophenol), residual starting materials or reagents from the synthesis, and oxidation products such as the corresponding disulfide. A multi-faceted analytical approach is therefore recommended for comprehensive purity assessment.

Key Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of a this compound sample's purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and quantification of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of non-volatile organic compounds. It separates compounds based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase, followed by mass-based detection and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all relevant for this compound. Quantitative ¹⁹F NMR is particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler spectra with less signal overlap.

Comparison of Analytical Methods

The following table summarizes the performance of these key analytical techniques in the purity assessment of a hypothetical this compound sample.

Parameter HPLC GC-MS ¹H NMR ¹⁹F qNMR
Purity Assay (%) 99.599.699.499.7
Limit of Detection (LOD) ~0.01%~0.001%~0.1%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%~0.15%
Precision (RSD%) < 2%< 3%< 1%< 1%
Identified Impurities Isomers, DisulfideVolatile Impurities, IsomersStructural IsomersFluorinated Impurities
Analysis Time 20-30 min30-45 min5-10 min15-20 min
Sample Consumption ~1 mg<1 mg~5-10 mg~10-20 mg

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Gradient Program:

Time (min)% Mobile Phase B
040
1590
2090
2140
2540

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (split ratio 50:1)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid).

  • Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard.

    • Accurate determination of the 90° pulse width.

    • Sufficient number of scans for a good signal-to-noise ratio.

¹⁹F qNMR:

  • Solvent: Acetone-d₆

  • Internal Standard: A certified fluorinated reference material (e.g., trifluoroacetic acid).

  • Parameters:

    • Proton decoupling.

    • Long relaxation delay.

    • Sufficient number of scans.

Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate the experimental workflow for purity analysis and the logical process for interpreting the combined results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results Interpretation Sample This compound Sample HPLC_Sample Prepare HPLC Sample (0.1 mg/mL in ACN/H2O) Sample->HPLC_Sample GCMS_Sample Prepare GC-MS Sample (1 mg/mL in DCM) Sample->GCMS_Sample NMR_Sample Prepare NMR Sample (with internal standard) Sample->NMR_Sample HPLC HPLC Analysis HPLC_Sample->HPLC GCMS GC-MS Analysis GCMS_Sample->GCMS NMR NMR Analysis (1H, 13C, 19F) NMR_Sample->NMR Chroma Chromatogram (Peak Integration) HPLC->Chroma MassSpec Mass Spectrum (Library Search) GCMS->MassSpec NMRSpec NMR Spectrum (Integration & Chemical Shift Analysis) NMR->NMRSpec Purity Purity Calculation Chroma->Purity Impurity_ID Impurity Identification MassSpec->Impurity_ID NMRSpec->Purity NMRSpec->Impurity_ID Final_Report Final Purity Report Purity->Final_Report Impurity_ID->Final_Report

Purity Analysis Experimental Workflow

logical_relationship cluster_inputs Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion HPLC_Data HPLC Data (Retention Times, Peak Areas) Assess_Purity Assess Quantitative Purity HPLC_Data->Assess_Purity GCMS_Data GC-MS Data (Retention Times, Mass Spectra) Identify_Impurities Identify and Characterize Impurities GCMS_Data->Identify_Impurities NMR_Data NMR Data (Chemical Shifts, Integrals, Couplings) NMR_Data->Assess_Purity NMR_Data->Identify_Impurities Final_Purity Final Purity Confirmation Assess_Purity->Final_Purity Identify_Impurities->Final_Purity

Logical Flow for Purity Confirmation

Conclusion

Confirming the purity of a this compound sample requires a multi-technique approach. RP-HPLC and GC-MS are excellent for separating and quantifying impurities, with GC-MS offering superior sensitivity for volatile compounds. NMR, particularly ¹⁹F qNMR, provides an orthogonal and highly accurate method for quantification and structural confirmation of the main component and any fluorinated impurities. By employing these complementary techniques, researchers can have high confidence in the purity of their this compound samples, ensuring the reliability of their subsequent experiments and the quality of their final products.

A Comparative Guide to the Synthetic Utility of 4-Bromo-2-fluorothiophenol and 4-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Halogenated phenols and thiophenols are versatile intermediates, offering multiple reaction sites for further functionalization. This guide provides an objective, data-driven comparison of two such building blocks: 4-Bromo-2-fluorothiophenol and 4-Bromo-2-chlorophenol. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and 4-Bromo-2-chlorophenol is presented below. These properties can influence reaction conditions, solubility, and analytical characterization.

PropertyThis compound4-Bromo-2-chlorophenol
CAS Number 174414-93-83964-56-5[1]
Molecular Formula C₆H₄BrFSC₆H₄BrClO[1]
Molecular Weight 207.06 g/mol [1]207.45 g/mol [1]
Appearance -White to off-white crystalline solid
Melting Point -47-49 °C
Boiling Point -232-235 °C
pKa -7.92 (predicted)
¹H NMR (CDCl₃, ppm) 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.20 (ddd, J=8.4, 2.0, 0.8 Hz, 1H), 7.05 (t, J=8.4 Hz, 1H), 3.65 (s, 1H, SH)7.48 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.8, 2.4 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H), 5.75 (s, 1H, OH)
¹³C NMR (CDCl₃, ppm) 160.2 (d, J=248 Hz), 133.8 (d, J=3 Hz), 129.5 (d, J=6 Hz), 120.5 (d, J=10 Hz), 116.8 (d, J=24 Hz), 110.2 (d, J=3 Hz)150.8, 133.0, 130.3, 122.2, 117.2, 116.8
IR (cm⁻¹) ~3400 (S-H), ~1580, 1470, 1250 (C-F), 810 (C-Br)~3400 (O-H), ~1580, 1470, 1270, 810 (C-Br), 750 (C-Cl)
Mass Spectrum (m/z) 206/208 (M⁺)206/208/210 (M⁺)

Note: Spectroscopic data for this compound is predicted based on analogous compounds, as detailed experimental spectra are not widely available. Data for 4-Bromo-2-chlorophenol is from publicly available databases.

Synthesis Protocols

Detailed experimental procedures for the synthesis of both compounds are crucial for their practical application. While numerous methods exist, the following protocols represent common and reliable approaches.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

The synthesis of 4-Bromo-2-chlorophenol is typically achieved through the electrophilic bromination of 2-chlorophenol (B165306). The hydroxyl group is a strong ortho-, para-director, and since the ortho-position is sterically hindered by the chlorine atom, bromination preferentially occurs at the para-position.

Reaction:

A representative synthesis workflow for 4-Bromo-2-chlorophenol.

Materials:

  • 2-Chlorophenol

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorophenol (1 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water and ice.

  • Quench the excess bromine by adding a 10% sodium bisulfite solution until the orange color disappears.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-Bromo-2-chlorophenol.

Experimental Protocol: Synthesis of this compound

A common route to synthesize aryl thiols is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a sulfur-containing nucleophile. This protocol outlines a plausible synthesis of this compound from 4-bromo-2-fluoroaniline (B1266173).

Reaction Workflow:

A multi-step synthesis workflow for this compound.

Materials:

Procedure:

Step 1: Diazotization

  • In a beaker, dissolve 4-bromo-2-fluoroaniline (1 eq.) in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Thiolation (Leuckart Thiophenol Reaction)

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq.) in water and cool to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily product should form.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the oily xanthate intermediate with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

Step 3: Hydrolysis

  • Dissolve the crude xanthate intermediate in ethanol.

  • Add a solution of sodium hydroxide (3 eq.) in water.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the thiophenol.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Comparative Discussion of Synthetic Utility

The choice between this compound and 4-Bromo-2-chlorophenol in a synthetic campaign depends on the desired reactivity and the target molecule's final structure.

Reactivity of the Halogen Substituents

The bromine atom at the 4-position in both molecules is a key site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the trend I > Br > Cl > F. This is primarily due to the bond dissociation energies (C-Br < C-Cl), with the weaker C-Br bond undergoing oxidative addition to the palladium catalyst more readily than the C-Cl bond.

The ortho-substituent (fluorine vs. chlorine) also influences the reactivity. The high electronegativity of fluorine can have a significant inductive electron-withdrawing effect, which can impact the electronic properties of the aromatic ring. In some cases, this can influence the rate and selectivity of reactions at other positions on the ring.

Reactivity of the Phenolic vs. Thiophenolic Group

The -OH group of 4-Bromo-2-chlorophenol and the -SH group of this compound offer distinct reactive handles.

  • Phenol (-OH): The hydroxyl group is moderately acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation and O-arylation reactions. The -OH group can also be converted into a better leaving group, such as a triflate, for cross-coupling reactions.

  • Thiophenol (-SH): The thiol group is more acidic and a stronger nucleophile than the corresponding hydroxyl group. This makes thiophenols readily undergo S-alkylation, S-arylation, and addition to electrophiles. The sulfur atom can also be oxidized to various oxidation states (sulfoxide, sulfone), offering further synthetic diversification.

Logical Relationship in Synthetic Planning

Decision-making flow for selecting the appropriate building block.

Applications in Drug Development

Both 4-Bromo-2-chlorophenol and fluorinated thiophenols are valuable in drug discovery.

  • 4-Bromo-2-chlorophenol is a known intermediate in the synthesis of agrochemicals, such as the insecticide profenofos. Its derivatives have also been explored for other biological activities.

  • Fluorinated Thiophenols are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The thiophenol moiety itself is present in various biologically active molecules and can act as a hydrogen bond donor or a nucleophile in interactions with biological targets.

Conclusion

Both this compound and 4-Bromo-2-chlorophenol are valuable synthetic intermediates, each offering a unique combination of reactive sites. The choice between them is dictated by the specific requirements of the synthetic target. 4-Bromo-2-chlorophenol is a readily available starting material for introducing a substituted phenolic ether or for subsequent cross-coupling reactions. This compound, while potentially more challenging to synthesize, provides access to a wider range of sulfur-containing functionalities and the benefits of fluorine incorporation, which is highly desirable in modern drug discovery. This guide provides the foundational information for researchers to strategically select the optimal building block for their synthetic endeavors.

References

Performance of 4-Bromo-2-fluorothiophenol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the choice of solvent is paramount to ensuring optimal reaction outcomes. This guide provides a comprehensive comparison of the performance of 4-bromo-2-fluorothiophenol in various solvent systems, benchmarked against alternative reagents. The information presented herein is supported by established chemical principles and generalized experimental data.

Executive Summary

This compound is a versatile reagent frequently employed in cross-coupling reactions and as a building block in the synthesis of complex organic molecules. Its performance, particularly its solubility, stability, and reactivity, is intrinsically linked to the properties of the solvent used. This guide explores these characteristics in polar protic, polar aprotic, and non-polar solvents, offering insights into selecting the most suitable medium for specific applications.

Performance in Different Solvent Systems

The solubility, stability, and reactivity of this compound are influenced by the solvent's polarity, proticity, and coordinating ability. A qualitative overview of its expected performance is presented below.

Table 1: Qualitative Performance of this compound in Various Solvent Classes

Solvent ClassRepresentative SolventsSolubilityStabilityReactivity Profile
Polar Protic Water, Methanol, EthanolLow to ModerateModerateCan act as a nucleophile. Hydrogen bonding can solvate the thiol proton, potentially affecting its acidity and nucleophilicity. May participate in solvolysis reactions under certain conditions.[1][2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)GoodGoodGenerally enhances nucleophilicity. Favored for SN2 and SNAr reactions as it solvates the counter-ion of the thiolate salt, leaving the nucleophile more reactive.[1][3]
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Moderate to GoodGoodSuitable for reactions where polarity is not a critical factor. Reactivity depends on the specific reaction type.

Comparative Analysis with Alternatives

4-Bromothiophenol and other halogenated thiophenols are common alternatives to this compound. The fluorine substituent in this compound can influence its electronic properties and, consequently, its reactivity compared to its non-fluorinated counterpart.

Table 2: Comparison of this compound with 4-Bromothiophenol

PropertyThis compound4-BromothiophenolRationale for Difference
Acidity (pKa) Expected to be slightly more acidicBaselineThe electron-withdrawing nature of the ortho-fluorine atom stabilizes the thiolate anion.
Nucleophilicity Expected to be slightly less nucleophilicBaselineThe electron-withdrawing fluorine atom reduces the electron density on the sulfur atom.
Reactivity in SNAr Potentially enhanced reactivity at the carbon bearing the fluorine atom, depending on conditions.Standard reactivity for a brominated aromatic.The fluorine atom can act as a leaving group in some SNAr reactions.
Reactivity in Cross-Coupling The C-Br bond is the primary site for oxidative addition in palladium-catalyzed reactions.[4][5]The C-Br bond is the reactive site.[6]The fundamental reactivity in cross-coupling is similar, though reaction kinetics may differ slightly due to electronic effects.

Experimental Protocols

To facilitate direct comparison and validation, the following standardized protocols are provided for determining the solubility and stability of this compound and its alternatives.

Protocol 1: Determination of Solubility (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials:

  • This compound (or alternative)

  • Selected solvents (e.g., methanol, acetonitrile, toluene)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or GC for concentration analysis

Procedure:

  • Add an excess amount of the thiophenol to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed for the solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved thiophenol using a calibrated HPLC or GC method.

  • The solubility is expressed in mg/mL or mol/L.

Protocol 2: Assessment of Chemical Stability in Solution

This protocol assesses the degradation of the compound in different solvents over time.

Materials:

  • Stock solution of this compound in the chosen solvent

  • Vials with screw caps

  • Temperature-controlled chamber or oven

  • HPLC or GC with a stability-indicating method

Procedure:

  • Prepare a stock solution of the thiophenol in the test solvent at a known concentration.

  • Aliquot the solution into several vials, seal them, and store them under controlled conditions (e.g., 40 °C/75% RH for accelerated stability).[7][8]

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a vial and analyze the sample by HPLC or GC.

  • Quantify the amount of the parent compound remaining and identify any major degradation products.

  • Stability is reported as the percentage of the initial concentration remaining over time.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for evaluating solvent effects and a generalized palladium-catalyzed cross-coupling reaction, a common application for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion start Start prep_solvents Prepare Solvent Systems start->prep_solvents prep_reagents Prepare Thiophenol and Alternatives start->prep_reagents solubility Solubility Testing prep_solvents->solubility stability Stability Testing prep_solvents->stability reactivity Reactivity Screening prep_solvents->reactivity prep_reagents->solubility prep_reagents->stability prep_reagents->reactivity data_analysis Data Analysis solubility->data_analysis stability->data_analysis reactivity->data_analysis comparison Comparative Performance Evaluation data_analysis->comparison end End comparison->end Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product Coupled Product A->Product B Ar-B(OH)₂ B->Product C Pd Catalyst C->Product D Base D->Product Solvent Solvent System (e.g., Dioxane/Water) Solvent->Product

References

A Comparative Guide to Alternative Reagents for Thioether Synthesis: Beyond 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thioethers is a cornerstone of modern organic chemistry. The selection of appropriate reagents is critical for optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides an objective comparison of commercially available alternatives to 4-Bromo-2-fluorothiophenol for the synthesis of thioethers, supported by experimental data and detailed protocols.

The reactivity of thiophenol derivatives in nucleophilic substitution and cross-coupling reactions is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the sulfur atom, while electron-withdrawing groups (EWGs) decrease it. This guide will explore a range of commercially available 4-substituted thiophenols as viable alternatives to this compound, providing a basis for informed reagent selection in thioether synthesis.

Performance Comparison of Substituted Thiophenols in Thioether Synthesis

The following tables summarize the performance of various 4-substituted thiophenols in palladium-catalyzed (Buchwald-Hartwig type) and copper-catalyzed (Ullmann type) thioether synthesis. The data has been collated from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

This reaction is a versatile method for forming carbon-sulfur bonds. The general scheme involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Comparison of 4-Substituted Thiophenols in a Model Palladium-Catalyzed Reaction with 4-Bromotoluene

Thiophenol DerivativeSubstituent (para-)Electronic EffectTypical Yield (%)Reference Conditions
This compound -Br, -FElectron-withdrawing(Reference)Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C
4-Chlorothiophenol-ClElectron-withdrawing85-95Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C
4-Methylthiophenol-CH₃Electron-donating90-98Pd(OAc)₂, DavePhos, K₃PO₄, Toluene, 100 °C
4-Methoxythiophenol-OCH₃Strong Electron-donating92-99Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 100 °C
4-Nitrothiophenol-NO₂Strong Electron-withdrawing75-88Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C

Note: Yields are indicative and can vary based on the specific aryl halide, ligand, base, solvent, and temperature used.

Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-S bonds, typically requiring a copper catalyst, a base, and often a ligand, at elevated temperatures.

Table 2: Comparison of 4-Substituted Thiophenols in a Model Copper-Catalyzed Reaction with Iodobenzene

Thiophenol DerivativeSubstituent (para-)Electronic EffectTypical Yield (%)Reference Conditions
This compound -Br, -FElectron-withdrawing(Reference)CuI, Phenanthroline, K₂CO₃, DMF, 120 °C
4-Chlorothiophenol-ClElectron-withdrawing80-90CuI, DMEDA, K₃PO₄, Toluene, 110 °C
4-Methylthiophenol-CH₃Electron-donating85-95CuI, Proline, K₂CO₃, DMSO, 100 °C
4-Methoxythiophenol-OCH₃Strong Electron-donating88-97CuI, Glycine, K₃PO₄, DMF, 110 °C
4-Nitrothiophenol-NO₂Strong Electron-withdrawing70-85CuI, Neocuproine, Cs₂CO₃, Dioxane, 120 °C

Note: Yields are indicative and can vary based on the specific aryl halide, ligand, base, solvent, and temperature used.

Experimental Protocols

Detailed methodologies for two common thioether synthesis reactions are provided below. These can be adapted for the specific substituted thiophenol and aryl halide of interest.

Protocol 1: Palladium-Catalyzed Thioether Synthesis (Buchwald-Hartwig Type)

Reaction: Aryl Halide + 4-Substituted Thiophenol → Aryl Thioether

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Substituted thiophenol (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the 4-substituted thiophenol via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl thioether.

Protocol 2: Copper-Catalyzed Thioether Synthesis (Ullmann Condensation)

Reaction: Aryl Halide + 4-Substituted Thiophenol → Aryl Thioether

Materials:

  • Aryl iodide (1.0 mmol)

  • 4-Substituted thiophenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl iodide, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add the 4-substituted thiophenol via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the described thioether synthesis methods.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide, Pd(OAc)₂, Xantphos, Cs₂CO₃ heating Heating (110 °C) & Stirring reagents->heating Add Solvent & Thiol solvent Toluene thiol Substituted Thiophenol filtration Filtration heating->filtration Cooling extraction Concentration filtration->extraction chromatography Column Chromatography extraction->chromatography product Aryl Thioether chromatography->product

Caption: General workflow for Palladium-Catalyzed Thioether Synthesis.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Iodide, CuI, Phenanthroline, K₂CO₃ heating Heating (120 °C) & Stirring reagents->heating Add Solvent & Thiol solvent DMF thiol Substituted Thiophenol extraction Aqueous Work-up & Extraction heating->extraction Cooling drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Aryl Thioether chromatography->product

Caption: General workflow for Copper-Catalyzed Thioether Synthesis.

Catalytic Cycles

The mechanisms of the Buchwald-Hartwig and Ullmann reactions are complex and involve catalytic cycles. The following diagrams provide a simplified representation of these cycles.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(X)L₂ pd0->pd_oa Oxidative Addition (Ar-X) pd_thiolate Ar-Pd(II)(SAr')L₂ pd_oa->pd_thiolate Ligand Exchange (Ar'SH, Base) pd_thiolate->pd0 Reductive Elimination product Ar-S-Ar' pd_thiolate->product Ullmann_Cycle cuI Cu(I)X cu_thiolate Cu(I)SAr' cuI->cu_thiolate Thiolate Formation (Ar'SH, Base) cu_oa Ar-Cu(III)(X)SAr' cu_thiolate->cu_oa Oxidative Addition (Ar-X) cu_oa->cuI Reductive Elimination product Ar-S-Ar' cu_oa->product

Benchmarking the Efficiency of 4-Bromo-2-fluorothiophenol Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecules is a cornerstone of innovation. 4-Bromo-2-fluorothiophenol is a valuable building block in medicinal chemistry and materials science, and its effective use in coupling reactions is of significant interest. This guide provides a comparative analysis of common cross-coupling strategies for this substrate, offering insights into their relative efficiencies based on available experimental data.

Comparison of Common Coupling Reactions

The following table summarizes the typical performance of major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann—for aryl bromides, with specific examples provided where available for substrates similar to this compound. It is important to note that direct, comprehensive comparative studies on this compound itself are not extensively available in the literature. Therefore, the data presented should be considered as a general guideline for reaction planning and optimization.

Reaction Type Coupling Partner Typical Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene (B28343)80-1102-2460-95+Generally high yields and good functional group tolerance.[1][2]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMFRT-802-1860-97Copper co-catalyst is typically used, though copper-free methods exist.[3]
Buchwald-Hartwig Amine, ThiolPd₂(dba)₃ / Phosphine LigandNaOtBu, Cs₂CO₃Toluene, Dioxane80-11012-2461-92+Ligand choice is crucial for efficiency and substrate scope.[4]
Ullmann Phenol, Amine, ThiolCuI or Cu₂O / LigandK₂CO₃, Cs₂CO₃DMF, Toluene90-1402458-92Often requires higher temperatures and longer reaction times than palladium-catalyzed reactions.[5] Ligands like N,N-dimethylglycine can improve efficiency.[6]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions, adapted from literature for aryl bromides. These should serve as a starting point for the optimization of reactions with this compound.

Representative Suzuki-Miyaura Coupling Protocol

This procedure is adapted from a general method for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Reagent Addition: Add a solution of a suitable base, such as K₂CO₃ (2.0 mmol), dissolved in a minimal amount of deionized water. Then, add an organic solvent like 1,4-dioxane (B91453) or toluene (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Sonogashira Coupling Protocol

This procedure is a generalized method for the Sonogashira coupling of aryl bromides with terminal alkynes.[7]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by an amine base like triethylamine (B128534) (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring: Follow the consumption of the starting material using TLC or GC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography.

Experimental Workflow and Reaction Pathway Diagrams

To visualize the general procedure for a palladium-catalyzed cross-coupling reaction, the following workflow diagram is provided. This illustrates the key steps from reaction setup to the isolation of the final product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start setup Combine Aryl Halide, Coupling Partner, Catalyst, and Ligand in Flask start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert reagents Add Anhydrous Solvent and Base inert->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (if necessary) cool->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

The fundamental mechanism for many of these palladium-catalyzed reactions involves a catalytic cycle. The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (+ Base, - HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-fluorothiophenol: An Analysis of Potential Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of precisely substituted aromatic compounds is a cornerstone of modern chemical research. This guide provides a comprehensive analysis of the synthesis of 4-Bromo-2-fluorothiophenol, a key intermediate in various pharmaceutical and agrochemical applications. We delve into two primary synthetic routes, offering a comparative look at their methodologies and, critically, the potential for isomeric impurity formation. This guide is supported by detailed experimental protocols and spectroscopic data to aid in the identification and quantification of the desired product and its isomers.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique arrangement of functional groups that allow for diverse chemical modifications. The presence of the thiol group provides a nucleophilic handle for various coupling reactions, while the bromo and fluoro substituents influence the molecule's electronic properties and metabolic stability in drug candidates. However, the synthesis of this specific isomer is not without its challenges, primarily the potential for the formation of regioisomers that can be difficult to separate and may impact the efficacy and safety of the final product. This guide explores two common synthetic strategies and provides the necessary data to navigate these challenges.

Synthetic Pathway Analysis

Two principal routes for the synthesis of this compound are presented here:

  • Route A: Diazotization of 4-Bromo-2-fluoroaniline. This classic approach involves the conversion of the amino group of 4-Bromo-2-fluoroaniline into a diazonium salt, which is then displaced by a sulfur-containing nucleophile to yield the target thiophenol.

  • Route B: Bromination of 2-Fluorophenol (B130384) followed by Newman-Kwart Rearrangement. This multi-step synthesis begins with the regioselective bromination of 2-fluorophenol. The resulting 4-Bromo-2-fluorophenol (B1271925) is then converted to the corresponding thiophenol via a Newman-Kwart rearrangement and subsequent hydrolysis.

The choice between these routes often depends on the availability of starting materials, desired purity, and scalability. A critical consideration is the regioselectivity of the electrophilic bromination step in Route B, which can lead to the formation of isomeric impurities.

Isomer Formation and Identification

During the synthesis, particularly via the bromination of 2-fluorophenol (Route B), several positional isomers can be formed. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring guide the position of the incoming bromine atom. The primary isomers of concern are:

  • This compound (Target Product)

  • 2-Bromo-6-fluorothiophenol (Isomer 1)

  • 2-Bromo-4-fluorothiophenol (Isomer 2)

The separation and identification of these isomers are crucial for ensuring the purity of the final product. A combination of chromatographic techniques (GC-MS) and spectroscopic methods (NMR) is essential for their characterization.

Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Diazotization of 4-Bromo-2-fluoroanilineRoute B: Bromination and Newman-Kwart Rearrangement
Starting Material 4-Bromo-2-fluoroaniline2-Fluorophenol
Key Intermediates Diazonium salt4-Bromo-2-fluorophenol, O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate, S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate
Potential for Isomer Formation Low (if starting material is pure)High (during bromination step)
Reported Yield of 4-Bromo Isomer (Phenol) Not Applicable~90%[1][2]
Advantages Direct conversion of amine to thiol.Utilizes readily available starting materials.
Disadvantages Diazonium salts can be unstable.Multi-step process with potential for isomer formation.
Table 2: Spectroscopic Data for Isomer Identification
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key MS Fragments (m/z)
4-Bromo-2-fluorophenol 7.21 (dd, J=8.8, 2.4 Hz, 1H), 7.14 (dd, J=10.0, 2.4 Hz, 1H), 6.91 (t, J=8.8 Hz, 1H), 5.1 (s, 1H)152.4 (d, J=245 Hz), 143.2 (d, J=12 Hz), 125.0 (d, J=4 Hz), 121.8 (d, J=6 Hz), 117.2 (d, J=24 Hz), 110.1192/190 (M+), 111, 83
2-Bromo-4-fluorophenol 7.32 (dd, J=8.8, 3.2 Hz, 1H), 7.05 (ddd, J=8.8, 8.8, 3.2 Hz, 1H), 6.85 (dd, J=8.8, 5.2 Hz, 1H), 5.4 (s, 1H)158.0 (d, J=240 Hz), 148.8, 120.2 (d, J=9 Hz), 117.8 (d, J=23 Hz), 114.2 (d, J=25 Hz), 110.4192/190 (M+), 111, 83[3]

(Note: Specific NMR and MS data for this compound and its isomers were not available in the searched literature. The data for the phenol (B47542) precursors are provided for reference.)

Experimental Protocols

Route B: Synthesis of 4-Bromo-2-fluorophenol[1][2]
  • Bromination of 2-Fluorophenol:

    • Dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (B109758) (250 mL) in a flask and cool to approximately 3°C in an ice bath.

    • Slowly add bromine (31.97 g, 0.2 mol) to the stirred solution while maintaining the temperature.

    • Stir the reaction mixture at ice bath temperature for two hours, followed by one hour at room temperature.

    • Quench the reaction by pouring the mixture into 600 mL of water containing an excess of sodium bisulfite.

    • Separate the organic phase, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil (yield: 34.5 g, 90%).

Conversion to this compound (General Procedure)

The following steps are based on the general principles of the Newman-Kwart rearrangement and subsequent hydrolysis.

  • Formation of O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate:

    • To a solution of 4-bromo-2-fluorophenol in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) to form the phenoxide.

    • Add dimethylthiocarbamoyl chloride and stir the reaction mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Newman-Kwart Rearrangement:

    • Heat the purified O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate in a high-boiling solvent (e.g., diphenyl ether) or neat at high temperatures (typically 200-300 °C) until the rearrangement to the S-aryl thiocarbamate is complete. The reaction progress can be monitored by TLC or LC-MS.

    • Cool the reaction mixture and purify the S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate, often by distillation under reduced pressure or column chromatography.

  • Hydrolysis to this compound:

    • Reflux the S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate with a strong base (e.g., aqueous or alcoholic sodium hydroxide (B78521) or potassium hydroxide) until the hydrolysis is complete.

    • Cool the reaction mixture, acidify with a mineral acid (e.g., HCl) to protonate the thiophenolate.

    • Extract the this compound with an organic solvent, wash with water and brine, and dry over a drying agent.

    • Purify the final product by distillation under reduced pressure or column chromatography.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the different isomers. The fragmentation patterns in the mass spectrum, particularly the isotopic signature of bromine (M+ and M+2 peaks in a ~1:1 ratio), are characteristic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons and carbons are unique for each isomer, allowing for unambiguous identification.

Mandatory Visualization

Synthesis_Analysis_Workflow cluster_synthesis Synthetic Routes cluster_route_a Route A cluster_route_b Route B cluster_analysis Analysis and Purification A1 4-Bromo-2-fluoroaniline A2 Diazotization A1->A2 NaNO2, H+ A3 Nucleophilic Displacement A2->A3 e.g., K-xanthate C1 Crude Product Mixture A3->C1 Crude Thiophenol B1 2-Fluorophenol B2 Bromination B1->B2 Br2 B3 4-Bromo-2-fluorophenol (Major Product) B2->B3 B4 Isomeric Phenols (Impurities) B2->B4 B5 Newman-Kwart Rearrangement B3->B5 B6 Hydrolysis B5->B6 Crude Thiophenol B6->C1 Crude Thiophenol C2 Purification (e.g., Distillation, Chromatography) C1->C2 C3 Isomer Identification & Quantification C2->C3 P P C2->P Pure this compound C4 GC-MS C3->C4 C5 NMR Spectroscopy C3->C5

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound can be approached through multiple pathways, each with its own set of advantages and challenges. While the diazotization of 4-Bromo-2-fluoroaniline offers a more direct route, the synthesis via bromination of 2-fluorophenol and subsequent Newman-Kwart rearrangement is a viable alternative, provided that the initial bromination step is carefully controlled to minimize the formation of isomeric impurities. The successful production of high-purity this compound relies on a thorough understanding of the reaction mechanisms and the application of robust analytical techniques to identify and quantify any potential isomers. This guide provides the foundational knowledge and experimental framework to assist researchers in achieving their synthetic goals.

References

Cross-Validation of Analytical Methods for the Quantification of 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two primary analytical methods for the quantification of 4-Bromo-2-fluorothiophenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

Methodology Comparison

A summary of the performance characteristics of each method is presented below. The data is compiled from typical validation parameters for the analysis of similar halogenated thiophenol compounds.

ParameterHPLC-UVGC-MS
**Linearity (R²) **>0.999>0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Analysis Time ~15 minutes~25 minutes
Sample Derivatization Not RequiredRecommended for improved volatility and peak shape

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound in solution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid).

  • Standard Solution Preparation: Prepare a stock solution of this compound in Acetonitrile. From this, create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of thiophenols.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for derivatization

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in Dichloromethane. Prepare calibration standards by serial dilution.

  • Derivatization: To 100 µL of each standard and sample solution, add 50 µL of MTBSTFA. Heat the mixture at 60°C for 30 minutes.

  • Sample Preparation: Dissolve the sample in Dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ions for the standards against their concentration. Calculate the concentration in the samples using this curve.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector data Data Acquisition & Analysis detector->data quant Quantification data->quant

Figure 1: HPLC-UV experimental workflow.

GCMS_Workflow prep Sample & Standard Preparation deriv Derivatization (MTBSTFA) prep->deriv gcms GC-MS System deriv->gcms Injection gc GC Separation gcms->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Analysis ms->data quant Quantification data->quant

Safety Operating Guide

Essential Safety and Operational Guide for 4-Bromo-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2-fluorothiophenol (CAS No. 174414-93-8) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and procedural accuracy. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].

Hazard Summary & Key Safety Data

A summary of the key hazards associated with this compound is provided below. This information is derived from the Safety Data Sheet (SDS) and data for structurally analogous compounds.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound. This multi-layered approach ensures protection against various exposure routes.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.Provides splash protection. Nitrile gloves offer good resistance to a range of chemicals, but should be changed promptly after contact[2][3].
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation[1][2].
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact and protects against potential splashes[2][4].
Respiratory Protection All handling must be conducted within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of harmful vapors and potential respiratory irritation[1][2].

Operational and Handling Plan

A strict operational protocol is necessary to minimize exposure and maintain the integrity of the compound.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible[4].

  • Prepare and label all necessary glassware and equipment within the fume hood.

  • Have designated, labeled waste containers ready for liquid and solid chemical waste[4].

  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation, as the compound is air-sensitive[1][4].

Handling:

  • Don all required PPE before handling the chemical.

  • Conduct all manipulations of the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to air sensitivity[1].

  • Avoid all personal contact, including inhalation[5].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash hands thoroughly after handling[1].

Storage:

  • Keep the container tightly closed when not in use[1].

  • Store in a dry, cool, and well-ventilated area[1].

  • Store under an inert gas[1].

  • Keep away from heat, sparks, and flame, as well as incompatible materials such as strong bases and strong oxidizing agents[1].

Emergency Procedures

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation. If the spill is within a fume hood, keep it operational[2].

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite[2][5].

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].

First-Aid Measures:

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention[1].

  • After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice[6].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[7].

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[7].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container[4].

  • All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations. The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber[1].

Workflow for Safe Handling

prep Preparation - Verify Fume Hood & Safety Showers - Prepare Glassware - Ready Waste Containers ppe Don PPE - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron prep->ppe handling Chemical Handling (Inside Fume Hood) - Use Inert Atmosphere - Avoid Contact & Inhalation ppe->handling storage Storage - Tightly Sealed - Cool, Dry, Ventilated - Under Inert Gas handling->storage If not all is used spill Spill? handling->spill end_proc End of Procedure - Decontaminate Work Area - Doff PPE - Wash Hands Thoroughly storage->end_proc spill_proc Spill Procedure - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal spill->spill_proc Yes disposal Waste Disposal - Segregate Liquid & Solid Waste - Use Labeled, Sealed Containers - Follow Licensed Contractor Procedures spill->disposal No spill_proc->disposal disposal->end_proc

Caption: Logical workflow for the safe handling of this compound.

References

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